molecular formula C47H80FN17O11 B15565946 NOSO-502

NOSO-502

Katalognummer: B15565946
Molekulargewicht: 1078.2 g/mol
InChI-Schlüssel: JJUNUSUNICLAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NOSO-502 is a useful research compound. Its molecular formula is C47H80FN17O11 and its molecular weight is 1078.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H80FN17O11

Molekulargewicht

1078.2 g/mol

IUPAC-Name

2-[[6-amino-2-[[2-[[1-[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid

InChI

InChI=1S/C47H80FN17O11/c48-28-11-2-1-10-27(28)24-34(42(71)60-30(13-4-6-19-50)41(70)62-33(46(75)76)15-8-22-57-47(55)56)63-43(72)35-16-9-23-65(35)45(74)32(14-7-20-51)59-37(67)26-58-40(69)31(17-21-52)61-44(73)38(36(66)25-53)64-39(68)29(54)12-3-5-18-49/h1-2,10-11,15,29-32,34-36,38,66H,3-9,12-14,16-26,49-54H2,(H,58,69)(H,59,67)(H,60,71)(H,61,73)(H,62,70)(H,63,72)(H,64,68)(H,75,76)(H4,55,56,57)

InChI-Schlüssel

JJUNUSUNICLAGV-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NOSO-502 on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSO-502 is a first-in-class antibiotic candidate belonging to the odilorhabdin (ODL) family, a novel class of natural products produced by the entomopathogenic bacterium Xenorhabdus nematophila. Exhibiting potent bactericidal activity against a broad spectrum of pathogens, including multidrug-resistant Gram-negative bacteria such as carbapenem-resistant Enterobacteriaceae (CRE), this compound represents a promising development in the fight against antimicrobial resistance.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. It includes a summary of its antibacterial activity, a detailed description of its binding site, its impact on protein synthesis, and known resistance mechanisms. Furthermore, this guide furnishes detailed protocols for key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics.

Introduction to this compound and the Odilorhabdin Class

The odilorhabdins are a family of linear cationic peptides synthesized via a non-ribosomal peptide synthetase (NRPS) pathway in Xenorhabdus nematophila.[3][4] this compound is a synthetic derivative optimized for preclinical development.[1][5] The primary target of odilorhabdins is the bacterial ribosome, where they interfere with protein synthesis, leading to cell death.[3][6] A key feature of this class of antibiotics is their novel binding site on the small ribosomal subunit (30S), which is not exploited by any currently marketed antibiotics.[3] This unique mechanism of action makes this compound a promising candidate for treating infections caused by bacteria resistant to existing drug classes.

Antibacterial Spectrum and Potency of this compound

This compound demonstrates potent activity against a wide range of Gram-negative and Gram-positive bacteria. Of particular clinical significance is its efficacy against carbapenem-resistant Enterobacteriaceae (CRE), including strains producing KPC, AmpC, OXA, and metallo-β-lactamases.[1]

Organism MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Escherichia coli0.5 - 3224
Klebsiella pneumoniae0.5 - 160.51
Enterobacter cloacae1 - 412
Citrobacter freundii1 - 412
Stenotrophomonas maltophilia0.5 - 4--
Staphylococcus aureus---
Pseudomonas aeruginosa>64--
Acinetobacter baumannii>64--

Table 1: In vitro antibacterial activity of this compound against a range of bacterial pathogens. Data compiled from multiple studies.[2]

Core Mechanism of Action: Ribosome Inhibition

The bactericidal effect of this compound stems from its ability to inhibit protein synthesis by binding to the bacterial ribosome. This process can be broken down into two key aspects: the binding event itself and the functional consequences of this binding.

Binding to a Novel Site on the 30S Subunit

Genetic and structural analyses have revealed that odilorhabdins bind to the small (30S) ribosomal subunit.[3][4] The binding site is located in the decoding center, a critical region for ensuring the fidelity of translation. This site is distinct from the binding sites of other known ribosome-targeting antibiotics, suggesting a low probability of cross-resistance.[3]

A crystal structure of the Thermus thermophilus 70S ribosome in complex with NOSO-95179, a close analog of this compound, has provided detailed insights into the binding pocket (PDB ID: 6CAE).[7] The odilorhabdin molecule wedges itself into a pocket on the 30S subunit, making contacts with both the 16S rRNA and ribosomal proteins.

cluster_Ribosome Bacterial 70S Ribosome 50S Large Subunit 30S Small Subunit DecodingCenter Decoding Center NOSO502 This compound NOSO502->DecodingCenter Binds to novel site

This compound targets a novel site within the decoding center of the 30S ribosomal subunit.
Induction of Miscoding and Translation Inhibition

The binding of this compound to the decoding center has profound consequences for the accuracy of protein synthesis. It perturbs the delicate process of codon-anticodon recognition, leading to an increase in the misincorporation of amino acids.[3] This miscoding effect is a hallmark of the odilorhabdin class of antibiotics.

The proposed mechanism for this miscoding is that the binding of the drug increases the affinity of non-cognate aminoacyl-tRNAs to the ribosome's A-site.[3] This effectively lowers the fidelity of the decoding process. The accumulation of misfolded and non-functional proteins due to these errors leads to cellular stress and ultimately, bacterial cell death.

At higher concentrations, odilorhabdins also inhibit the progression of the ribosome along the mRNA, further contributing to the cessation of protein synthesis.[4]

cluster_NOSO502 Effect of this compound Start Ribosome at start codon Elongation Elongation Cycle Start->Elongation Cognate_tRNA Cognate aminoacyl-tRNA binds Elongation->Cognate_tRNA Termination Termination Elongation->Termination Stop codon Miscoding Increased binding of non-cognate aminoacyl-tRNA Elongation->Miscoding Interferes with decoding Peptide_Bond Peptide bond formation Cognate_tRNA->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Translocation->Elongation Next codon Stalling Ribosome stalling Translocation->Stalling Inhibits movement Miscoding->Peptide_Bond Leads to misincorporation

This compound disrupts the elongation cycle of protein synthesis by inducing miscoding and ribosome stalling.

Quantitative Analysis of Ribosomal Inhibition

The inhibitory effect of this compound on bacterial protein synthesis has been quantified using in vitro translation assays.

Compound Assay System IC50
OdilorhabdinsE. coli cell-free transcription-translationIn the same range as chloramphenicol (B1208) and spectinomycin

Table 2: In vitro translation inhibition by odilorhabdins.

Note: Specific IC50 values for this compound are not publicly available but are expected to be in a similar range to other odilorhabdins.

Mechanisms of Resistance

While this compound has a low propensity for resistance development, some mechanisms have been identified.[1] In Klebsiella pneumoniae, mutations in the crrB gene, which is part of the CrrAB two-component system, have been shown to confer resistance to odilorhabdins.[4] This is thought to occur through the upregulation of an RND-type efflux pump, KexD.[4] Additionally, mutations in the ribosomal protein S10 have been identified in E. coli that confer a high degree of resistance to odilorhabdins.[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This assay measures the dose-dependent inhibition of protein synthesis in a cell-free system by quantifying the production of a reporter protein, luciferase.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Luciferase assay reagent

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of the this compound stock solution to cover a range of concentrations (e.g., 0.01 to 100 µM). The final solvent concentration in the assay should not exceed 1%.

  • Set up the translation reaction: In a microcentrifuge tube on ice, combine the components of the E. coli S30 cell-free extract system according to the manufacturer's instructions. This typically includes the S30 extract, a premix of buffers, amino acids, and energy sources, and the luciferase reporter plasmid.

  • Add this compound: Aliquot the translation reaction mixture into the wells of a 96-well plate. Add the this compound dilutions to the respective wells. Include a "no inhibitor" control (solvent only) and a "no DNA" control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well.

  • Measure Luminescence: Immediately measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A Prepare this compound dilutions C Aliquot reaction and add this compound dilutions to 96-well plate A->C B Set up in vitro translation reaction (S30 extract, luciferase plasmid) B->C D Incubate at 37°C for 1-2 hours C->D E Add luciferase assay reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Workflow for the in vitro translation inhibition assay.
Nitrocellulose Filter Binding Assay

This assay measures the direct binding of a radiolabeled ligand (e.g., this compound or a competitor) to ribosomes. The ribosome-ligand complexes are retained on a nitrocellulose filter, while the unbound ligand passes through.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled this compound or a known ribosome-binding ligand (e.g., [3H]-erythromycin for competitive binding)

  • Unlabeled this compound (for competitive binding)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT)

  • Wash buffer (same as binding buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare reaction mixtures: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and radiolabeled ligand. For competitive binding, include a range of concentrations of unlabeled this compound. Include controls for total radioactivity (no filter) and non-specific binding (no ribosomes).

  • Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes to allow binding to reach equilibrium.

  • Filtration: Place a nitrocellulose filter on the vacuum filtration apparatus and wet it with wash buffer. Apply the reaction mixture to the filter under vacuum.

  • Washing: Wash the filter with several volumes of ice-cold wash buffer to remove unbound ligand.

  • Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: For direct binding, plot the amount of bound ligand as a function of the ligand concentration to determine the dissociation constant (Kd). For competitive binding, plot the percentage of bound radiolabeled ligand against the concentration of unlabeled this compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.

A Prepare reaction mixtures (Ribosomes, radiolabeled ligand, +/- this compound) B Incubate at 37°C for 15-30 min A->B C Filter through nitrocellulose membrane B->C D Wash filter to remove unbound ligand C->D E Measure radioactivity on filter (Scintillation counting) D->E F Calculate binding parameters (Kd, Ki) E->F

Workflow for the nitrocellulose filter binding assay.
Toeprinting Assay

This primer extension inhibition assay maps the position of the ribosome on an mRNA template. When a ribosome is stalled by an antibiotic, reverse transcriptase is blocked, generating a truncated cDNA product ("toeprint") whose length indicates the position of the stall.

Materials:

  • In vitro transcription/translation system (e.g., PURExpress)

  • Linear DNA template containing a T7 promoter, a ribosome binding site, a coding sequence, and a primer binding site downstream.

  • 32P-labeled DNA primer complementary to the downstream primer binding site.

  • This compound

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Set up translation reactions: In microcentrifuge tubes, set up in vitro translation reactions containing the DNA template and the translation system components. Add this compound at various concentrations. Include a "no inhibitor" control.

  • Incubation: Incubate the reactions at 37°C for 15-30 minutes to allow translation and ribosome stalling.

  • Primer Annealing: Add the 32P-labeled primer to each reaction and anneal by heating and slow cooling.

  • Primer Extension: Add reverse transcriptase and dNTPs to each reaction and incubate at 37°C for 15-30 minutes to allow for cDNA synthesis.

  • Sample Preparation: Stop the reactions and purify the cDNA products.

  • Gel Electrophoresis: Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

  • Analysis: Visualize the radiolabeled cDNA products by autoradiography. The appearance of a specific band in the presence of this compound that is absent or reduced in the control indicates a drug-induced ribosome stall. The position of this "toeprint" relative to the sequencing ladder reveals the precise location of the ribosome on the mRNA.

A In vitro translation with mRNA template and this compound B Anneal 32P-labeled primer downstream of coding sequence A->B C Primer extension with reverse transcriptase B->C D Separate cDNA products by denaturing PAGE C->D E Visualize by autoradiography D->E F Identify 'toeprint' corresponding to ribosome stall site E->F

Workflow for the toeprinting assay.

Conclusion

This compound is a promising new antibiotic candidate with a novel mechanism of action that targets the bacterial ribosome. By binding to a unique site on the 30S subunit, it induces miscoding and inhibits protein synthesis, leading to bactericidal activity against a broad range of pathogens, including multidrug-resistant strains. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for its continued development and for the future design of next-generation ribosome-targeting antibiotics. The unique binding site and mechanism of this compound offer a significant advantage in overcoming existing antibiotic resistance mechanisms.

References

The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery of Odilorhabdins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In an era marked by the escalating threat of antibiotic resistance, the discovery of novel antimicrobial agents with unique mechanisms of action is paramount. This technical guide delves into the discovery, mechanism, and preclinical development of odilorhabdins (ODLs), a new class of antibiotics with potent activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains. This document provides a comprehensive overview of the core scientific principles and methodologies that underpinned the identification and characterization of these promising therapeutic agents.

Executive Summary

Odilorhabdins are a novel class of peptide antibiotics produced by the entomopathogenic bacterium Xenorhabdus nematophila.[1][2] These compounds exhibit a unique mechanism of action, targeting the bacterial ribosome at a novel binding site to induce miscoding and inhibit protein synthesis, ultimately leading to bacterial cell death.[1][2] Extensive screening and optimization efforts have led to the identification of potent natural odilorhabdins (NOSO-95A, -B, and -C) and the development of a synthetic analog, NOSO-502, with an improved pharmacological profile.[3] This guide provides a detailed account of the discovery process, from the initial screening of the producing organism to the elucidation of the mechanism of action and in vivo efficacy studies.

The Discovery of Odilorhabdins: A Journey from Nematode to Novel Antibiotic

The discovery of odilorhabdins originated from the exploration of natural products from unconventional sources. Xenorhabdus nematophila, a bacterium living in symbiosis with soil-dwelling nematodes, was identified as a producer of antimicrobial compounds.[2] The symbiotic relationship involves the bacterium producing toxins to kill insect larvae, which serve as a food source for the nematode, and antibiotics to prevent the growth of competing microorganisms.[2]

Screening and Isolation

The initial discovery involved screening a collection of 80 cultured strains of Xenorhabdus and Photorhabdus for antimicrobial activity.[2][3][4] Active supernatants were then subjected to bioactivity-guided fractionation using High-Performance Liquid Chromatography (HPLC). This process led to the isolation of three primary active metabolites from Xenorhabdus nematophila strain CNCM I-4530: NOSO-95A, NOSO-95B, and NOSO-95C.

Quantitative Data Summary

The antibacterial efficacy of odilorhabdins has been quantified against a range of bacterial pathogens, including clinically relevant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and carbapenem-resistant Enterobacteriaceae (CRE).

CompoundOrganismResistance ProfileMIC (µg/mL)
NOSO-95A Escherichia coli-16
Klebsiella pneumoniae-32
Staphylococcus aureusMRSA1
EnterobacteriaceaeCarbapenem-Resistant (CRE)-
This compound EnterobacteriaceaeType Strains0.5 - 4
EnterobacteriaceaeCRE (Classes A, B, D carbapenemases)0.5 - 4
EnterobacteriaceaeColistin-Resistant (mcr, mgrB, PmrAB, PhoPQ mutations)0.5 - 4

Table 1: Minimum Inhibitory Concentrations (MICs) of Odilorhabdins. [3][5]

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of odilorhabdins.

Cultivation of Xenorhabdus nematophila for Odilorhabdin Production

Objective: To cultivate Xenorhabdus nematophila under conditions optimized for the production of odilorhabdins.

Protocol:

  • Inoculum Preparation: A loopful of the phase I variant of Xenorhabdus nematophila is inoculated into a 250 mL flask containing 100 mL of fresh Nutrient Broth (NB) medium (pH 7.2). The culture is incubated in the dark at 28°C on a rotary shaker at 150 rpm for 16-24 hours, until the optical density at 600 nm (OD600) reaches approximately 1.5-2.0.[6]

  • Fermentation: The inoculum is transferred to a larger fermentation vessel containing an optimized medium. A statistically optimized medium consists of glucose (5.00 g/L), peptone (25.6 g/L), NaCl (5.00 g/L), and K₂HPO₄ (2.50 g/L) with an initial pH of 7.59.[3]

  • Fermentation Conditions: The fermentation is carried out at 25°C with a rotary speed of 150 rpm for approximately 54 hours.[3]

  • Extraction of Secondary Metabolites: After fermentation, the culture broth is centrifuged to remove bacterial cells. The supernatant, containing the secreted odilorhabdins, is collected for further purification.

Isolation and Purification of Odilorhabdins

Objective: To isolate and purify odilorhabdins from the culture supernatant.

Protocol:

  • Supernatant Filtration: The collected supernatant is filtered through a 0.2-µm filter to remove any remaining cellular debris.[7]

  • High-Performance Liquid Chromatography (HPLC): The filtered supernatant is subjected to reversed-phase HPLC. A C18 column (e.g., Waters Symmetry, 5 µm, 4.6 mm x 150 mm) is typically used.[7]

  • Gradient Elution: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is used as the mobile phase. A typical gradient might be 2% to 30% acetonitrile over 15 minutes at a flow rate of 0.7 mL/min.[7]

  • Fraction Collection and Bioassay: Fractions are collected and tested for antibacterial activity using an agar (B569324) diffusion assay against a susceptible indicator strain, such as Bacillus subtilis.

  • Mass Spectrometry (MS): The molecular masses of the active compounds in the purified fractions are determined by mass spectrometry to confirm their identity as odilorhabdins (e.g., NOSO-95A: 1,296 Da, NOSO-95B: 1,280 Da, NOSO-95C: 1,264 Da).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an odilorhabdin that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution of Antibiotic: The odilorhabdin compound is serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Translation Inhibition Assay

Objective: To determine the effect of odilorhabdins on bacterial protein synthesis.

Protocol:

  • Cell-Free Extract Preparation: An E. coli cell-free transcription-translation system is prepared.

  • Reporter Construct: A plasmid containing a reporter gene, such as green fluorescent protein (GFP) or luciferase, under the control of a bacterial promoter is used.[7]

  • Reaction Mixture: The reaction mixture contains the cell-free extract, the reporter plasmid, amino acids, and an energy source.

  • Addition of Odilorhabdin: Various concentrations of the odilorhabdin compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for transcription and translation.

  • Measurement of Reporter Activity: The expression of the reporter protein is quantified by measuring fluorescence or luminescence. A decrease in reporter signal in the presence of the odilorhabdin indicates inhibition of protein synthesis.[7] The IC50 value, the concentration of the antibiotic that inhibits 50% of protein synthesis, is then determined.

Visualizing the Core Concepts

Mechanism of Action: Ribosomal Targeting

Odilorhabdins exert their bactericidal effect by binding to the small (30S) ribosomal subunit at a novel site, distinct from that of other known ribosome-targeting antibiotics.[1] This binding event interferes with the decoding of mRNA, leading to the misincorporation of amino acids and the production of non-functional proteins, which is ultimately lethal to the bacterial cell.[1][2]

Odilorhabdin Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit 50S_subunit 50S Subunit Miscoding Miscoding (Amino Acid Misincorporation) 30S_subunit->Miscoding Induces mRNA mRNA mRNA->30S_subunit binds tRNA tRNA A_site A-site tRNA->A_site enters P_site P-site A_site->P_site translocates E_site E-site P_site->E_site translocates Odilorhabdin Odilorhabdin Odilorhabdin->30S_subunit Binds to a novel site Protein_Synthesis_Inhibition Protein Synthesis Inhibition Miscoding->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Caption: Odilorhabdin's ribosomal binding and subsequent disruption of protein synthesis.

Experimental Workflow: From Discovery to Preclinical Candidate

The journey from the initial discovery of odilorhabdins to the selection of a preclinical candidate involved a multi-step, iterative process of screening, isolation, characterization, and optimization.

Odilorhabdin Discovery Workflow Start Start Screening Screening of Xenorhabdus Strains for Antimicrobial Activity Start->Screening Isolation Bioactivity-Guided Fractionation (HPLC) & Isolation of Natural ODLs Screening->Isolation Characterization Structural Elucidation (MS) & Initial MIC Testing Isolation->Characterization MoA Mechanism of Action Studies (In Vitro Translation Assays, Ribosome Binding) Characterization->MoA Optimization Lead Optimization & Synthesis of Analogs (e.g., this compound) Characterization->Optimization MoA->Optimization Preclinical In Vivo Efficacy (Animal Models) & Safety Toxicology Optimization->Preclinical Candidate Preclinical Candidate Selection Preclinical->Candidate

Caption: The streamlined workflow for the discovery and development of odilorhabdins.

Conclusion

The discovery of odilorhabdins represents a significant advancement in the field of antibiotic research. Their novel mechanism of action, targeting a previously unexploited site on the bacterial ribosome, offers a promising strategy to combat infections caused by multidrug-resistant pathogens. The systematic approach, combining natural product screening, detailed mechanistic studies, and synthetic optimization, serves as a powerful paradigm for future antibiotic discovery and development endeavors. The preclinical data for odilorhabdins, particularly the synthetic derivative this compound, are highly encouraging, warranting further investigation and clinical development to address the urgent global health challenge of antimicrobial resistance.

References

NOSO-502: A Novel Antibiotic's In Vitro Activity Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

NOSO-502, a first-in-class odilorhabdin antibiotic, presents a promising new approach in the fight against multidrug-resistant Gram-negative bacterial infections. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against a range of clinically significant Gram-negative pathogens, details the experimental methodologies used for its evaluation, and visualizes the key experimental workflow.

Core Antibacterial Spectrum: Quantitative Analysis

This compound demonstrates potent activity against a significant number of Gram-negative bacteria, particularly within the Enterobacterales order. The following table summarizes the minimum inhibitory concentration (MIC) data, offering a clear comparison of its efficacy across various species and resistant phenotypes.

Gram-Negative PathogenResistance ProfileMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli-24
Klebsiella pneumoniae-0.51
Enterobacter spp.-12
Citrobacter spp.-12
EnterobacteralesESBL-producing--
Meropenem (B701) non-susceptible--
Carbapenemase-producing (NDM, KPC, OXA, IMP, VIM)--
Proteus mirabilis->64>64
Pseudomonas aeruginosa->64-
Acinetobacter baumannii->64-

Note: The activity of this compound was shown to be unaffected by the presence of ESBL production, meropenem non-susceptibility, or the presence of NDM, KPC, OXA, IMP, or VIM carbapenemases in Enterobacterales.[1]

Experimental Protocols: Determining Antibacterial Susceptibility

The in vitro activity of this compound was primarily determined using the broth microdilution method, following the international standard ISO 20776-1. This methodology provides a quantitative measure of an antimicrobial agent's inhibitory activity.

Broth Microdilution Method (ISO 20776-1)

This reference method is a cornerstone for antimicrobial susceptibility testing. The fundamental steps are outlined below:

  • Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). These dilutions cover a clinically relevant range of concentrations.

  • Inoculum Preparation:

    • Bacterial isolates are cultured on an appropriate agar (B569324) medium to obtain fresh, pure colonies.

    • A bacterial suspension is prepared in a saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).

    • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared microtiter plates containing the serial dilutions of this compound are inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 1°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the microtiter plates are visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assays

To further characterize the bactericidal or bacteriostatic nature of this compound, time-kill experiments were performed. In these assays, a standardized bacterial inoculum is exposed to various concentrations of this compound (typically multiples of the MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. This compound has demonstrated concentration-dependent killing against E. coli, Klebsiella spp., and C. freundii.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the MIC of this compound against Gram-negative pathogens.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_culture Bacterial Isolate (Pure Culture) start->bacterial_culture mcfarland Adjust to 0.5 McFarland (~1-2x10^8 CFU/mL) bacterial_culture->mcfarland inoculum_dilution Dilute in CAMHB to ~5x10^5 CFU/mL mcfarland->inoculum_dilution inoculation Inoculate Microtiter Plate inoculum_dilution->inoculation noso502_dilution Prepare Serial Dilutions of this compound in CAMHB noso502_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Read MIC incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanism of Action: A Novel Target

This compound belongs to the odilorhabdin class of antibiotics, which inhibit bacterial protein synthesis.[2] This is achieved through a novel mechanism of action that involves binding to the small ribosomal subunit, thereby disrupting the translation process. This unique target is a key reason for its potent activity against many bacteria that have developed resistance to other classes of antibiotics.

Conclusion

This compound exhibits a promising in vitro antibacterial spectrum against a wide range of clinically relevant Gram-negative pathogens, including multidrug-resistant and carbapenem-resistant Enterobacterales. Its novel mechanism of action makes it a valuable candidate for further development in the ongoing effort to combat antimicrobial resistance. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other novel antimicrobial agents.

References

NOSO-502: A Novel Antibiotic Candidate Against Polymyxin-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to last-resort antibiotics like polymyxins (e.g., colistin), poses a significant threat to global health. NOSO-502, a first-in-class odilorhabdin antibiotic, presents a promising therapeutic alternative. This technical guide provides an in-depth overview of this compound's activity against polymyxin-resistant isolates, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation. Odilorhabdins inhibit bacterial translation through a novel mechanism of action on the ribosome.[1] this compound is a preclinical candidate from this new class and has demonstrated potent activity against a broad spectrum of Enterobacterales, including carbapenem-resistant (CRE) and polymyxin-resistant strains.[1][2]

In Vitro Activity of this compound

This compound has shown significant in vitro activity against a wide range of clinical isolates of Enterobacterales. Its efficacy is largely unaffected by resistance to other antibiotic classes, including carbapenems and polymyxins.

Table 1: MIC50 and MIC90 of this compound against Enterobacterales Clinical Isolates
OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli24
Klebsiella pneumoniae0.51
Enterobacter spp.12
Citrobacter spp.12
Enterobacter cloacae complex12

Data sourced from multiple studies.[3]

Table 2: Activity of this compound against Polymyxin (B74138) B-Resistant Enterobacteriaceae
OrganismResistance MechanismThis compound MIC (µg/mL)
E. coliChromosomal mutations1-32
K. pneumoniaeChromosomal mutations0.5-16
K. pneumoniaemcr-1, mcr-2, mcr-3Maintained activity
K. pneumoniaecrrB mutationsReduced susceptibility/Resistance

This compound retains activity against strains with various polymyxin resistance mechanisms, except for those involving mutations in the crrB gene.[4][5]

The antibacterial activity of this compound is maintained against strains resistant to fluoroquinolones, aminoglycosides, and polymyxin B.[4] However, its activity is not universal across all Gram-negative bacteria, with higher MIC values observed against Pseudomonas aeruginosa and Acinetobacter baumannii (>64 µg/ml).[4]

Mechanism of Action and Resistance

This compound belongs to the odilorhabdin class of antibiotics, which inhibit protein synthesis by binding to the bacterial ribosome at a novel site.[1] This unique mechanism of action is a key reason for its effectiveness against bacteria resistant to other classes of antibiotics.

Resistance to this compound, although infrequent, has been observed in strains with mutations in the crrB gene.[4][5] The crrB gene is part of the crrAB two-component system. Mutations in crrB can lead to cross-resistance between this compound and colistin.[3][5] This resistance is mediated by the upregulation of an RND-type efflux pump, with KexD being a key component that likely works in conjunction with AcrA and TolC.[3][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following ISO 20776-1 standards.

Protocol:

  • Bacterial Strain Preparation: Isolates are cultured on appropriate agar (B569324) plates, and colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Preparation: this compound and comparator agents are prepared in a series of two-fold dilutions in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate Culture McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Inoculum_Dilution Inoculum Dilution (5x10^5 CFU/mL) McFarland_Standard->Inoculum_Dilution Inoculation Inoculation of Microtiter Plates Inoculum_Dilution->Inoculation Antibiotic_Dilution Serial Dilution of This compound Antibiotic_Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling Start Start with Standardized Bacterial Inoculum Add_Antibiotic Add this compound at Multiple MICs (1x, 4x, 8x...) Start->Add_Antibiotic Incubate Incubate at 37°C with Shaking Add_Antibiotic->Incubate T0 T=0h Incubate->T0 T2 T=2h Incubate->T2 T4 T=4h Incubate->T4 T8 T=8h Incubate->T8 T24 T=24h Incubate->T24 Plate_and_Count Serial Dilution, Plating, and CFU Counting T0->Plate_and_Count T2->Plate_and_Count T4->Plate_and_Count T8->Plate_and_Count T24->Plate_and_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_and_Count->Plot_Data Analyze Determine Bactericidal/ Bacteriostatic Activity Plot_Data->Analyze Resistance_Mechanism cluster_membrane Bacterial Cell Envelope CrrB CrrB Histidine Kinase Sensor CrrA CrrA Response Regulator Efflux_Pump AcrA-TolC-KexD RND Efflux Pump CrrA->Efflux_Pump Upregulates expression NOSO_502 This compound Efflux_Pump->NOSO_502 Efflux of Drug LPS_Modification LPS Modification (e.g., PhoPQ, PmrAB) Colistin Colistin LPS_Modification->Colistin Resistance Colistin->LPS_Modification Induces CrrB_mut Mutated CrrB CrrB_mut->CrrA Constitutive Phosphorylation

References

Unveiling the Potent Bactericidal Activity of NOSO-502: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NÎMES, France – In the global fight against antimicrobial resistance, the novel antibiotic candidate NOSO-502 is demonstrating significant promise with its potent bactericidal activity against a range of challenging Gram-negative pathogens. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a first-in-class odilorhabdin, exerts its antibacterial effect through a novel mechanism of action: the inhibition of protein synthesis via a unique binding site on the bacterial ribosome.[1][2] This distinct mechanism allows this compound to bypass many existing resistance pathways that plague current antibiotic therapies.[1][3]

Quantitative Analysis of Antibacterial Potency

The in vitro activity of this compound has been rigorously evaluated against a comprehensive panel of clinical isolates, including multidrug-resistant (MDR) strains of Enterobacterales. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are critical parameters for defining an antibiotic's potency and its cidal versus static nature. A summary of these findings is presented below.

Table 1: In Vitro Activity of this compound Against Key Enterobacterales
Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli241 to 32
Klebsiella pneumoniae0.510.5 to 16
Enterobacter spp.121 to 4
Citrobacter spp.121 to 4
Proteus mirabilis>64>64-

Data compiled from studies on a large panel of clinical isolates, including MDR strains.[4] The potent activity of this compound is maintained against carbapenem-resistant Enterobacteriaceae (CRE) isolates, including those producing KPC, AmpC, OXA, and metallo-β-lactamase enzymes.[3][5]

Evidence of Bactericidal Activity: Time-Kill Assays

Time-kill assays are the gold standard for determining whether an antibiotic's effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). For this compound, these studies have unequivocally demonstrated its bactericidal properties.

In time-kill curve experiments, this compound exhibited concentration-dependent killing of E. coli, Klebsiella spp., and Citrobacter freundii.[4][6] At concentrations of 4x and 8x the MIC, this compound demonstrated a rapid and significant reduction in bacterial viability against E. coli ATCC 25922 and K. pneumoniae ATCC 43816.[5] This robust killing effect is a hallmark of a bactericidal agent and is crucial for treating severe and life-threatening infections.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Result start Bacterial Isolate suspension Prepare Bacterial Suspension (Direct Colony Suspension) start->suspension plate 96-Well Plate with Serial Dilutions of this compound suspension->plate inoculate Inoculate Wells with Bacterial Suspension plate->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read mic MIC = Lowest Concentration with No Visible Growth read->mic

Caption: Workflow for MIC Determination by Broth Microdilution.
Time-Kill Assay Protocol

The bactericidal activity of this compound was assessed using the broth macrodilution method as outlined in the CLSI guideline M26-A.[1][5]

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Bacterial Culture in Logarithmic Growth Phase tubes Prepare Test Tubes with Broth + this compound (e.g., 1x, 4x, 8x MIC) and a Growth Control start->tubes incubate Incubate at 35°C tubes->incubate sample Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 6, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate incubate_plates Incubate Plates plate->incubate_plates count Count Colony Forming Units (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot determine Determine Bactericidal Activity (≥3-log10 reduction in CFU/mL) plot->determine

Caption: Workflow for the Time-Kill Assay.

Mechanism of Action: Ribosomal Inhibition

This compound's bactericidal effect stems from its unique interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, this compound disrupts the translation process, leading to the production of aberrant proteins and ultimately, bacterial cell death.

Mechanism_of_Action NOSO502 This compound Ribosome Bacterial Ribosome (Small Subunit) NOSO502->Ribosome Binds to Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death Results in

Caption: Simplified Mechanism of Action of this compound.

Conclusion

The data overwhelmingly support the classification of this compound as a potent bactericidal agent against a wide spectrum of clinically relevant Enterobacterales, including highly resistant phenotypes. Its novel mechanism of action, coupled with its demonstrated ability to rapidly kill bacteria, positions this compound as a promising candidate in the development of new treatments for serious Gram-negative infections. Further preclinical and clinical development is underway to fully characterize its therapeutic potential.

References

Unraveling NOSO-502: A Technical Guide to its Chemical Structure and Antimicrobial Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NOSO-502, a pioneering antibiotic from the novel odilorhabdin class, presents a promising new frontier in the fight against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth exploration of its chemical architecture, mechanism of action, and a comprehensive summary of its preclinical data, offering a vital resource for the scientific community engaged in antimicrobial research and development.

Chemical Structure and Properties

This compound is a synthetic peptide-based antibiotic derived from odilorhabdins, which are natural products of Xenorhabdus bacteria. Its unique chemical structure is a key determinant of its novel mechanism of action and potent antimicrobial activity.

Chemical Structure of this compound:

(A diagram of the chemical structure of this compound would be presented here. As a language model, I cannot generate images. However, a publicly available image of the chemical structure can be found in the publication "In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation".)

Mechanism of Action: A Novel Approach to Bacterial Translation Inhibition

This compound exerts its bactericidal effects by inhibiting protein synthesis in bacteria.[1] Unlike many existing antibiotics that target the 50S ribosomal subunit, this compound binds to the small ribosomal subunit (30S). This interaction induces miscoding and ultimately halts the translation process, leading to bacterial cell death. This distinct mechanism of action is a significant advantage, as it suggests a lower likelihood of cross-resistance with other classes of ribosome-targeting antibiotics.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various bacterial strains, providing a clear overview of its antimicrobial spectrum.

Bacterial SpeciesStrain TypeMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Escherichia coliVarious241 - 32
Klebsiella pneumoniaeVarious0.510.5 - 16
Enterobacter cloacaeVarious120.5 - 32
Citrobacter freundiiVarious121 - 4
Proteus mirabilisVarious>64>64
EnterobacteriaceaeCRE isolates120.5 - 4

Data compiled from multiple sources.[1][2]

In Vivo Efficacy

Preclinical studies in murine infection models have substantiated the in vitro activity of this compound, demonstrating its potential for treating systemic and localized bacterial infections.

Murine Sepsis Model

In a neutropenic murine sepsis model with E. coli, this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[1] It also demonstrated significant dose-dependent reductions in bacterial burden in the blood.[1]

Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of new antibiotics. Studies using this model have shown that the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of this compound.

Efficacy EndpointMean fAUC/MIC Magnitude (E. coli)Mean fAUC/MIC Magnitude (K. pneumoniae)
Net Stasis10.44.22
1-log10 KillNot specified17.7

Data from a study utilizing a neutropenic murine thigh infection model.

Resistance Mechanisms and Signaling Pathways

While this compound's novel mechanism of action makes it less susceptible to existing resistance mechanisms, studies have begun to elucidate potential pathways for acquired resistance. In Enterobacter cloacae, a two-component system, ECL_01761-ECL_01762, has been identified as a key player in conferring resistance to this compound.

This signaling pathway regulates the expression of an efflux pump that actively removes this compound from the bacterial cell, thereby reducing its intracellular concentration and antimicrobial effect.

G cluster_membrane Cell Membrane ECL_01762 ECL_01762 (Sensor Kinase) ECL_01761 ECL_01761 (Response Regulator) ECL_01762->ECL_01761 Phosphorylates EffluxPump Efflux Pump ECL_01761->EffluxPump Upregulates Expression NOSO_502_ext This compound (Extracellular) EffluxPump->NOSO_502_ext Efflux NOSO_502_ext->ECL_01762 Activates NOSO_502_int This compound (Intracellular) NOSO_502_int->EffluxPump Resistance Resistance

ECL_01761-ECL_01762 signaling pathway in E. cloacae.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Determination (ISO 20776-1 Broth Microdilution)

This protocol describes the standardized method for determining the MIC of antimicrobial agents against aerobic bacteria.

Workflow for MIC Determination:

G prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of this compound in microtiter plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents in a setting that mimics a localized soft tissue infection in an immunocompromised host.

Workflow for Neutropenic Murine Thigh Infection Model:

G induce_neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) bacterial_challenge Inject a standardized bacterial suspension into the thigh muscle induce_neutropenia->bacterial_challenge administer_drug Administer this compound at various dosages and time points bacterial_challenge->administer_drug harvest_tissue Euthanize mice at a predetermined time and harvest thigh tissue administer_drug->harvest_tissue quantify_bacteria Homogenize tissue and perform serial dilutions for CFU counting harvest_tissue->quantify_bacteria analyze_data Analyze the relationship between drug exposure and bacterial reduction quantify_bacteria->analyze_data

Workflow for the neutropenic murine thigh infection model.

Detailed Steps:

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of an immunosuppressive agent, typically cyclophosphamide, several days before infection. This reduces the number of circulating neutrophils, making the mice more susceptible to bacterial infection.

  • Bacterial Challenge: A standardized inoculum of the test bacterium is injected directly into the thigh muscle of the neutropenic mice.

  • Drug Administration: At a specified time post-infection, this compound is administered to different groups of mice at varying doses and dosing intervals. A control group receives a vehicle with no drug.

  • Tissue Harvesting and Bacterial Quantification: At a predetermined time point (e.g., 24 hours post-treatment initiation), the mice are euthanized, and the infected thigh muscle is aseptically removed. The tissue is then homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the number of viable bacteria (CFU) per gram of tissue.

  • Data Analysis: The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated mice to that of the control group. This data is then used to determine key pharmacodynamic parameters, such as the ED50 and the relationship between drug exposure and bacterial killing.

Conclusion

This compound represents a significant advancement in the development of new antibiotics against challenging Gram-negative pathogens. Its novel chemical structure and unique mechanism of action provide a powerful tool to combat the growing threat of antimicrobial resistance. The comprehensive preclinical data presented in this guide underscore its potential as a future therapeutic agent. Further research and clinical development are warranted to fully elucidate its clinical utility and impact on infectious diseases.

References

NOSO-502: A Technical Deep Dive into its Activity Against Escherichia coli and Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on NOSO-502, a first-in-class odilorhabdin antibiotic, focusing on its potent activity against two of the most critical Gram-negative pathogens: Escherichia coli and Klebsiella pneumoniae. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes complex biological and experimental processes to support ongoing research and development efforts in the fight against antimicrobial resistance.

Executive Summary

This compound, a novel inhibitor of bacterial protein synthesis, demonstrates significant in vitro and in vivo efficacy against a broad range of clinical isolates of E. coli and K. pneumoniae, including multidrug-resistant (MDR) and carbapenem-resistant Enterobacteriaceae (CRE) strains.[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a promising candidate for treating difficult-to-treat infections.[1] This guide consolidates the microbiological profile of this compound, providing a foundational resource for the scientific community.

In Vitro Activity: Quantitative Analysis

This compound exhibits potent in vitro activity against both E. coli and K. pneumoniae, with consistently low Minimum Inhibitory Concentrations (MICs). The data presented below is collated from multiple studies and showcases the robust nature of this compound's antibacterial action, even against highly resistant phenotypes.

Table 1: In Vitro Activity of this compound against Escherichia coli
Isolate PanelNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Clinical Isolates360 (Enterobacterales)Not Specified24
Recent Clinical Isolates1011 - 32Not Specified2 - 8[1]
Standard StrainsNot Specified0.5 - 4Not SpecifiedNot Specified[1][3]
Table 2: In Vitro Activity of this compound against Klebsiella pneumoniae
Isolate PanelNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Clinical Isolates360 (Enterobacterales)Not Specified0.51
Recent Clinical Isolates570.5 - 16Not Specified2 - 8[1]
Standard StrainsNot Specified0.5 - 4Not SpecifiedNot Specified[1][3]

Notably, the activity of this compound is not impacted by the presence of various resistance mechanisms, including extended-spectrum β-lactamases (ESBLs), and carbapenemases such as KPC, NDM, OXA, IMP, or VIM.

Mechanism of Action: Ribosomal Inhibition

This compound belongs to the odilorhabdin class of antibiotics, which inhibit bacterial translation.[1] This is achieved by binding to the small ribosomal subunit (30S) at a novel site, thereby interfering with the decoding of mRNA and inhibiting protein synthesis.[1] This distinct mechanism of action is a key factor in its efficacy against bacteria that have developed resistance to other classes of ribosome-targeting antibiotics.

Resistance Mechanisms in Klebsiella pneumoniae

Resistance to this compound in K. pneumoniae has been linked to the CrrAB two-component system . Mutations in the crrB gene, which encodes a sensor kinase, can lead to the overexpression of the KexD efflux pump , a member of the Resistance-Nodulation-Division (RND) family.[4] This efflux pump actively removes this compound from the bacterial cell, thereby increasing the MIC. The CrrAB system's role in this resistance pathway highlights a specific mechanism that bacteria can employ to counteract the activity of this novel antibiotic.[5]

G cluster_membrane Cellular Membrane crrB CrrB (Sensor Kinase) crrA CrrA (Response Regulator) crrB->crrA phosphorylates upregulation Upregulation crrA->upregulation activates transcription of kexD KexD (RND Efflux Pump) nos_out This compound (Extracellular) kexD->nos_out efflux nos_in This compound (Intracellular) nos_out->nos_in diffusion nos_in->kexD mutation Mutation in crrB mutation->crrB causes constitutive activation upregulation->kexD G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in CAMHB D Inoculate microtiter plates with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate at 35°C for 18-24 hours D->E F Read plates for visible growth E->F G Determine MIC (lowest concentration with no growth) F->G

References

NOSO-502: A Novel Antibiotic with a Low Propensity for Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NOSO-502 is a first-in-class odilorhabdin antibiotic with a novel mechanism of action that targets the bacterial ribosome, demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). A critical aspect of the preclinical evaluation of any new antimicrobial agent is its potential for resistance development. This technical guide provides a comprehensive overview of the available data on the low resistance potential of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. The evidence presented herein indicates a low frequency of spontaneous resistance and highlights a specific, yet complex, pathway to reduced susceptibility, suggesting a favorable resistance profile for this compound.

Introduction

The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global public health. This compound, a synthetic derivative of the naturally occurring odilorhabdins, offers a promising new therapeutic option by inhibiting bacterial protein synthesis through a unique binding site on the 30S ribosomal subunit. This novel mechanism of action is a key factor in its activity against bacteria that are resistant to existing antibiotic classes. Understanding the propensity for resistance development to this compound is paramount for its clinical development and long-term viability. This document consolidates the current scientific knowledge regarding the resistance profile of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by binding to the small ribosomal subunit (30S) at a novel site, thereby interfering with protein synthesis. This binding induces miscoding and disrupts the translational process, leading to the production of non-functional proteins and ultimately, bacterial cell death.[1][2]

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit mRNA mRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_subunit->Protein_Synthesis_Inhibition Causes Miscoding 50S_subunit 50S Subunit tRNA tRNA NOSO502 This compound NOSO502->30S_subunit Binds to novel site Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Leads to

Caption: this compound binds to the 30S ribosomal subunit, leading to protein synthesis inhibition.

Spontaneous Resistance Frequency

The spontaneous frequency of resistance is a key indicator of how readily resistant mutants arise in a bacterial population upon exposure to an antibiotic. Studies have been conducted to determine this frequency for this compound against key pathogenic species.

Experimental Protocol: Spontaneous Resistance Frequency Determination

The methodology for determining the spontaneous frequency of resistance to this compound is outlined below. This protocol is based on established methods for antibiotic resistance testing.

Spontaneous Resistance Frequency Workflow Start Bacterial Culture (e.g., E. coli, K. pneumoniae) Inoculum Prepare High-Density Inoculum (~10^10 CFU/mL) Start->Inoculum Plating Plate on Agar (B569324) containing This compound (e.g., 4x or 8x MIC) Inoculum->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count Resistant Colonies Incubation->Counting Calculation Calculate Frequency of Resistance (Resistant CFU / Total CFU) Counting->Calculation End Resistance Frequency Determined Calculation->End

Caption: Workflow for determining the spontaneous frequency of resistance to this compound.

A high-density bacterial suspension (approximately 10^10 colony-forming units [CFU]/mL) is plated onto agar medium containing this compound at concentrations that are multiples of the minimum inhibitory concentration (MIC), typically 4x and 8x MIC. The plates are incubated for 48 to 72 hours at 37°C. The number of colonies that grow on the antibiotic-containing plates is then counted, and the frequency of resistance is calculated by dividing the number of resistant CFU by the total number of CFU in the initial inoculum.

Quantitative Data: Spontaneous Resistance Frequencies

The spontaneous resistance frequencies for this compound have been determined for key bacterial species and are summarized in the table below.

Bacterial SpeciesThis compound ConcentrationFrequency of Resistance
Escherichia coli4x MIC3.0 x 10-9
Escherichia coli8x MIC<5.0 x 10-10
Klebsiella pneumoniae4x MIC<5.0 x 10-10
Klebsiella pneumoniae8x MIC<5.0 x 10-10

These exceptionally low frequencies indicate that the emergence of spontaneous resistance to this compound is a rare event.

Serial Passage Resistance Studies

Serial passage studies, also known as multi-step resistance selections, are designed to assess the potential for resistance to develop over a prolonged period of exposure to sub-inhibitory concentrations of an antibiotic.

Experimental Protocol: Serial Passage Study

While specific quantitative results from serial passage studies for this compound are not publicly available, a general methodology for such a study is described below.

Serial Passage Resistance Study Workflow Start Day 1: Determine Initial MIC Subculture Subculture from well at 0.5x MIC Start->Subculture NextDay Day X: Determine New MIC Subculture->NextDay Incubate 24h Loop Repeat for a defined number of passages (e.g., 20-30 days) NextDay->Loop Loop->Subculture Continue Passaging End Determine Final MIC and Fold-Increase Loop->End End of Study

Caption: Generalized workflow for a serial passage resistance study.

In a typical serial passage study, the MIC of the antibiotic for a given bacterial strain is determined. The bacteria are then serially passaged daily in a liquid medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic. The MIC is redetermined at regular intervals. This process is continued for a defined number of passages (e.g., 20-30 days). The final MIC is then compared to the initial MIC to determine the fold-increase in resistance. While detailed results for this compound are not published, the available literature consistently refers to its low potential for resistance development, suggesting that significant increases in MIC are not readily observed in such studies.[2][3][4][5]

Known Resistance Mechanisms

Research into the mechanisms by which bacteria might develop resistance to this compound has identified a specific pathway in certain species.

CrrAB Two-Component System and KexD Efflux Pump

In studies with Enterobacter cloacae complex, a hetero-resistance phenotype to this compound has been linked to a two-component system (TCS), CrrAB, and an RND-type efflux pump component, KexD.[6][7]

Proposed this compound Resistance Pathway cluster_cell Bacterial Cell CrrB CrrB (Sensor Kinase) CrrA CrrA (Response Regulator) CrrB->CrrA Phosphorylates KexD_gene kexD gene CrrA->KexD_gene Upregulates expression KexD_pump KexD Efflux Pump Component KexD_gene->KexD_pump Leads to increased production NOSO502_out KexD_pump->NOSO502_out Efflux of this compound NOSO502_in Signal External Signal (e.g., cell stress) Signal->CrrB

Caption: The CrrAB-KexD signaling pathway implicated in this compound resistance.

In this proposed pathway, an external signal, potentially related to cell stress, activates the sensor kinase CrrB. Activated CrrB then phosphorylates the response regulator CrrA. Phosphorylated CrrA acts as a transcriptional regulator, upregulating the expression of the kexD gene. The KexD protein is a component of a resistance-nodulation-division (RND) efflux pump. Increased production of the KexD-containing efflux pump leads to the active transport of this compound out of the bacterial cell, thereby reducing the intracellular concentration of the drug and leading to decreased susceptibility.[6][7]

Conclusion

The available preclinical data strongly support the characterization of this compound as an antibiotic with a low potential for the development of resistance. The frequency of spontaneous resistance is exceptionally low, and while a specific mechanism of reduced susceptibility involving an efflux pump has been identified, its clinical significance remains to be determined. The novel mechanism of action of this compound, targeting a unique site on the bacterial ribosome, likely contributes to this favorable resistance profile. These findings, coupled with its potent activity against MDR pathogens, position this compound as a promising candidate for further clinical development in the fight against antimicrobial resistance. Further studies are warranted to continue monitoring for and characterizing any potential for resistance emergence as this compound progresses through clinical trials.

References

Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Origin of Odilorhabdins from Xenorhabdus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the discovery of novel antibiotic classes is of paramount importance. This technical guide provides an in-depth exploration of odilorhabdins (ODLs), a new class of antimicrobial agents with a unique mechanism of action. We delve into the discovery of these potent compounds from their natural source, the entomopathogenic bacterium Xenorhabdus nematophila, and detail their origin within a fascinating symbiotic life cycle. This guide offers a comprehensive overview of the experimental protocols employed in their isolation, structural elucidation, and biological characterization. Quantitative data on their antibacterial efficacy is presented in structured tables for clear comparison. Furthermore, key biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this promising new class of antibiotics.

Introduction

The relentless rise of multidrug-resistant bacteria poses a significant global health challenge, creating an urgent need for the discovery and development of new antibiotics with novel mechanisms of action.[1][2] Odilorhabdins (ODLs) represent a recently identified class of non-ribosomal peptides that exhibit broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the discovery, origin, and characterization of these promising therapeutic agents.

Discovery and Origin

A Symbiotic Source: The Xenorhabdus-Nematode Partnership

Odilorhabdins are natural products synthesized by the bacterium Xenorhabdus nematophila.[3] This bacterium exists in a symbiotic relationship with soil-dwelling nematodes of the Steinernematidae family.[1] This partnership is crucial for the nematode's life cycle, which involves infecting and killing insect larvae. X. nematophila is carried within the nematode's gut and is released into the insect's hemocoel upon infection. The bacteria rapidly multiply, producing a cocktail of toxins that kill the insect host and a suite of antimicrobial compounds, including odilorhabdins, that prevent the putrefaction of the insect carcass by competing microorganisms.[1][4] This ensures a nutrient-rich and sterile environment for the nematode to reproduce.[1]

Symbiotic_Lifecycle cluster_nematode Nematode cluster_insect Insect Larva cluster_carcass Insect Carcass Nematode Infective Juvenile Nematode (carries Xenorhabdus) Insect Insect Larva Nematode->Insect Infection Xenorhabdus_growth Xenorhabdus Proliferation Insect->Xenorhabdus_growth Release of Xenorhabdus Carcass Dead Insect Carcass Reproduction Nematode Reproduction Carcass->Reproduction Nutrient Source Reproduction->Nematode New Generation of Nematodes Xenorhabdus_growth->Carcass Produces Toxins & Odilorhabdins

Figure 1: Symbiotic life cycle of Xenorhabdus and its nematode host.
The Discovery Workflow: From Screening to Identification

The discovery of odilorhabdins was the result of a systematic screening of a collection of Xenorhabdus and Photorhabdus strains for antimicrobial activity.[1] This effort was a collaboration between the University of Illinois, Chicago, and Nosopharm, a biotechnology company.[4] The initial screening of 80 cultured strains of Xenorhabdus nematophila led to the identification of antibacterial activity in the culture supernatant.[4] Bioactivity-guided fractionation of the active extracts using High-Performance Liquid Chromatography (HPLC) allowed for the isolation of the active compounds.[1][5] Subsequent structural analysis using mass spectrometry and other spectroscopic techniques led to the identification of a novel class of peptides, which were named odilorhabdins.[1] The natural odilorhabdins, NOSO-95A, -B, and -C, were isolated from Xenorhabdus nematophila strain K102.[6]

Discovery_Workflow Screening Screening of 80 Xenorhabdus Strains Active_Supernatant Identification of Active Supernatant Screening->Active_Supernatant Fractionation Bioactivity-Guided Fractionation (HPLC) Active_Supernatant->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure_Elucidation Structural Elucidation (Mass Spectrometry, NMR) Isolation->Structure_Elucidation ODLs Identification of Odilorhabdins (NOSO-95A, B, C) Structure_Elucidation->ODLs

Figure 2: High-level workflow for the discovery of odilorhabdins.

Biosynthesis of Odilorhabdins

Odilorhabdins are non-ribosomal peptides (NRPs), meaning they are not synthesized by the ribosome but rather by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). The biosynthetic gene cluster (odl-BGC) responsible for odilorhabdin production in X. nematophila is approximately 44.5 kb in size.[6] This cluster contains four large NRPS-encoding genes, designated odl1, odl2, odl3, and odl4.[6] These NRPS enzymes contain a series of modules, each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[4]

Mechanism of Action: A Novel Ribosomal Target

Odilorhabdins exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4] Unlike many other ribosome-targeting antibiotics, ODLs bind to a novel site on the small (30S) ribosomal subunit.[3] This unique binding site means that there is no pre-existing cross-resistance with other classes of antibiotics.[1]

The binding of odilorhabdins to the 30S subunit interferes with the fidelity of protein synthesis. Specifically, it causes miscoding, leading the ribosome to incorporate incorrect amino acids into newly synthesized proteins.[4] This results in the accumulation of non-functional or toxic proteins, ultimately leading to bacterial cell death.[4] At lower concentrations, ODLs decrease the accuracy of decoding, while at higher concentrations, they inhibit the translocation of the ribosome along the mRNA.[6]

Mechanism_of_Action ODL Odilorhabdin Ribosome Bacterial Ribosome (30S Subunit) ODL->Ribosome Targets Binding Binds to a Novel Site Ribosome->Binding Miscoding Induces Miscoding Binding->Miscoding Flawed_Proteins Production of Flawed Proteins Miscoding->Flawed_Proteins Cell_Death Bacterial Cell Death Flawed_Proteins->Cell_Death

References

Methodological & Application

Application Notes and Protocols for NOSO-502 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which exhibits a unique mechanism of action by inhibiting protein synthesis at the ribosome.[1] It has demonstrated potent in vitro activity against a range of Gram-negative bacteria, particularly Enterobacterales, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains.[1][2] Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) of this compound is critical for in vitro characterization, surveillance studies, and preclinical development.

These application notes provide a detailed protocol for determining the MIC of this compound against aerobic bacteria, primarily focusing on the broth microdilution method. This method is consistent with the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO), which have been used in published studies on this compound.[3]

Principle of MIC Testing

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7] The procedure involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[6] After incubation, the plates are examined for visible bacterial growth, and the MIC is recorded as the lowest concentration of this compound that prevents this growth.[5]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported MIC50 and MIC90 values of this compound against various Enterobacterales. These values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli24
Klebsiella pneumoniae0.51
Enterobacter spp.12
Citrobacter spp.12
Proteus mirabilis>64>64
Data sourced from in vitro studies of this compound against clinical isolates of Enterobacterales.[1]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," a standard reference for this type of testing.

Materials
  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO, as recommended by the supplier)[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates with round or flat bottoms

  • Sterile reservoirs and multichannel pipettes

  • Test bacterial isolates

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard[8]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)[9]

  • Plate reader or indirect light source for visual inspection

Procedure

1. Preparation of this compound Stock Solution a. Accurately weigh the this compound powder and reconstitute it in the recommended solvent to create a high-concentration stock solution (e.g., 1280 mg/L).[8] b. Perform serial dilutions of the stock solution in CAMHB to prepare working solutions.

2. Inoculum Preparation a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8^ CFU/mL. d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5^ CFU/mL in the test wells.[6]

3. Microtiter Plate Preparation a. Dispense 50 µL of CAMHB into each well of the 96-well plate. b. Add 50 µL of the highest concentration this compound working solution to the first column of wells, resulting in a total volume of 100 µL. c. Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions. d. This will result in wells containing 50 µL of varying this compound concentrations.

4. Inoculation a. Add 50 µL of the prepared bacterial inoculum (from step 2d) to each well, bringing the total volume to 100 µL. b. This will dilute the this compound concentration by a factor of two, achieving the final desired test concentrations. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[10]

5. Incubation a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4][5][6]

6. Reading and Interpreting Results a. Following incubation, examine the plates for visible bacterial growth (e.g., turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Quality Control
  • Perform MIC testing of QC strains (e.g., E. coli ATCC 25922) with each batch of tests.

  • The resulting MIC values for the QC strains should fall within the acceptable ranges established by CLSI or other relevant standards bodies.

  • The growth control well must show distinct turbidity, and the sterility control well must remain clear.

Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock_sol Prepare this compound Stock Solution working_sol Create Serial Dilutions (Working Solutions) stock_sol->working_sol plate_prep Dispense this compound Dilutions into Plate working_sol->plate_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dil Dilute Inoculum to Final Concentration inoculum_prep->inoculum_dil inoculation Inoculate Plate with Bacterial Suspension inoculum_dil->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for this compound Broth Microdilution MIC Testing.

References

Application Notes and Protocols for Time-Kill Assay of NOSO-502

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which exhibits a unique mechanism of action by inhibiting bacterial protein synthesis.[1] This class of antimicrobials demonstrates potent activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) Enterobacterales.[1] The time-kill assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2] This document provides a detailed protocol for performing a time-kill assay to evaluate the antimicrobial kinetics of this compound against key Enterobacterales species.

The assay involves exposing a standardized bacterial inoculum to various concentrations of this compound and comparator agents. At specified time intervals, the number of viable bacteria is quantified to determine the rate and extent of bacterial killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum, while a bacteriostatic effect is characterized by a <3-log10 reduction.[2]

Data Presentation

The following table summarizes the key quantitative parameters for conducting a time-kill assay with this compound against representative Enterobacterales strains. The MIC values for this compound are derived from published literature.[1][3][4][5]

ParameterRecommended Specification
Test Organisms Escherichia coli (e.g., ATCC 25922, clinical isolates) Klebsiella pneumoniae (e.g., ATCC 13883, clinical isolates including carbapenem-resistant strains) Enterobacter cloacae (clinical isolates) Citrobacter freundii (clinical isolates)
This compound Concentrations 0.5x, 1x, 2x, 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC)
Comparator Agents Meropenem (at 1x, 4x, and 8x MIC) Ciprofloxacin (at 1x, 4x, and 8x MIC)
Initial Inoculum Approximately 5 x 10^5 to 1 x 10^6 CFU/mL
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)
Incubation Temperature 35 ± 2 °C with shaking
Sampling Time Points 0, 2, 4, 6, 8, and 24 hours
Viable Count Method Serial dilution and plating on nutrient agar (B569324)

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Comparator antibiotic powders (e.g., meropenem, ciprofloxacin)

  • Appropriate solvents for antibiotic stock solutions (as per manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Nutrient agar plates (e.g., Tryptic Soy Agar)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Selected bacterial strains (quality control and clinical isolates)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capabilities

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies

Inoculum Preparation
  • From a fresh overnight culture on a nutrient agar plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 35 ± 2 °C with agitation until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.

Assay Procedure
  • Prepare stock solutions of this compound and comparator antibiotics in their respective solvents. Further dilute in CAMHB to the desired final concentrations (multiples of the pre-determined MIC).

  • Dispense the appropriate volume of the antibiotic solutions into sterile culture tubes or flasks.

  • Include a growth control tube containing only the bacterial inoculum in CAMHB and a sterility control tube with CAMHB only.

  • Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the target starting density.

  • Immediately after inoculation (T=0), remove an aliquot from the growth control tube to determine the initial bacterial concentration.

  • Incubate all tubes at 35 ± 2 °C with continuous shaking.

  • At each specified time point (e.g., 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each test and control tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point. The lower limit of detection is typically determined by the plating volume of the undiluted sample.

Data Analysis
  • Calculate the mean CFU/mL for each concentration and time point.

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL versus time for each antibiotic concentration.

  • Determine the change in log10 CFU/mL from the initial inoculum (T=0) for each time point.

  • Assess the bactericidal (≥3-log10 reduction) or bacteriostatic (<3-log10 reduction) activity of this compound and comparator agents.

Mandatory Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Prepare Bacterial Inoculum (Logarithmic Phase) start->culture inoculate Inoculate Test Tubes (~5x10^5 CFU/mL) culture->inoculate antibiotics Prepare Antibiotic Solutions (this compound & Comparators) antibiotics->inoculate controls Prepare Growth and Sterility Controls controls->inoculate incubate Incubate at 35°C with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample Iterative Process dilute_plate Serial Dilution and Plating sample->dilute_plate incubate_plates Incubate Plates (18-24h) dilute_plate->incubate_plates count Colony Counting (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for the time-kill assay of this compound.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_sites tRNA Binding Sites cluster_process Translation Process 50S 50S Subunit 30S 30S Subunit A_site A Site (Aminoacyl) inhibition Inhibition of Protein Synthesis 30S->inhibition P_site P Site (Peptidyl) E_site E Site (Exit) polypeptide Growing Polypeptide Chain P_site->polypeptide mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->A_site NOSO502 This compound (Odilorhabdin) NOSO502->30S Binds to a novel site miscoding Promotes Miscoding inhibition->miscoding

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

Application Notes and Protocols for NOSO-502 in a Murine Model of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of NOSO-502, a novel odilorhabdin antibiotic, in a murine model of urinary tract infection (UTI). The information is intended for researchers and drug development professionals investigating new antimicrobial agents.

Introduction

This compound is a first-in-class antibiotic belonging to the odilorhabdin family, which exhibits a novel mechanism of action by inhibiting bacterial protein synthesis.[1][2][3] It has demonstrated potent activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant Enterobacteriaceae.[1] Animal models are crucial for the preclinical evaluation of new antibiotics. The murine model of ascending urinary tract infection is a well-established and reproducible model that mimics key aspects of human UTIs, making it suitable for assessing the in vivo efficacy of novel antimicrobial candidates like this compound.[4][5][6]

Mechanism of Action: Inhibition of Bacterial Translation

This compound exerts its antibacterial effect by targeting the bacterial ribosome, a mechanism distinct from other ribosome-targeting antibiotics.[7] This novel mode of action makes it a promising candidate against bacteria that have developed resistance to existing drug classes.

Data Presentation

In Vivo Efficacy of this compound in a Murine UTI Model

The following table summarizes the reported in vivo efficacy of this compound in a murine model of urinary tract infection caused by uropathogenic Escherichia coli (UPEC) strain UTI89.[8]

ParameterVehicle ControlThis compound (24 mg/kg)Log10 CFU Reduction
Urine Burden (CFU/ml)--2.39[8]
Bladder Burden (CFU/ml)--1.96[8]
Kidney Burden (CFU/ml)--1.36[8]

CFU: Colony Forming Units

Experimental Protocols

This section provides a detailed protocol for a murine model of ascending urinary tract infection to evaluate the efficacy of this compound. This protocol is synthesized from established murine UTI models and specific data available for this compound.[4][6][8]

Materials
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC), strain UTI89.[8]

  • Compound: this compound, dissolved in a sterile vehicle for injection.

  • Reagents: Luria-Bertani (LB) broth, phosphate-buffered saline (PBS), anesthesia (e.g., ketamine/xylazine cocktail), isoflurane (B1672236).

  • Equipment: 1 ml tuberculin syringes with 30-gauge needles, sterile polyethylene (B3416737) catheters, micropipettes, incubator, centrifuge, petri dishes, spectrophotometer, animal caging with water and food ad libitum.

Experimental Workflow

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Bacterial_Culture Bacterial Culture (UPEC UTI89 in LB broth) Inoculum_Prep Inoculum Preparation (Centrifuge, resuspend in PBS) Bacterial_Culture->Inoculum_Prep Inoculation Bacterial Inoculation (~10^8 CFU in 50 µl PBS) Inoculum_Prep->Inoculation Animal_Acclimation Animal Acclimation (Female BALB/c mice, 1 week) Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Animal_Acclimation->Anesthesia Catheterization Transurethral Catheterization Anesthesia->Catheterization Catheterization->Inoculation Treatment_Admin This compound Administration (24 mg/kg, e.g., subcutaneous injection) Inoculation->Treatment_Admin Control_Group Vehicle Control Administration Inoculation->Control_Group Euthanasia Euthanasia (24h post-treatment) Treatment_Admin->Euthanasia Control_Group->Euthanasia Tissue_Harvest Harvest Urine, Bladder, Kidneys Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Serial_Dilution Serial Dilution & Plating Homogenization->Serial_Dilution CFU_Enumeration CFU Enumeration & Data Analysis Serial_Dilution->CFU_Enumeration

Fig. 1: Experimental workflow for the murine UTI model.
Step-by-Step Protocol

  • Bacterial Culture Preparation:

    • Streak UPEC strain UTI89 onto an LB agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 ml of LB broth and incubate overnight at 37°C without shaking to promote pilus expression.

    • The following day, centrifuge the culture, wash the pellet with sterile PBS, and resuspend the bacteria in PBS to a final concentration of approximately 2 x 10^9 CFU/ml. The optical density at 600 nm (OD600) can be used to estimate the bacterial concentration, which should be confirmed by serial dilution and plating.[6]

  • Animal Preparation and Infection:

    • Anesthetize female BALB/c mice using a suitable anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

    • Carefully insert a sterile, lubricated catheter through the urethra into the bladder.

    • Instill 50 µl of the bacterial suspension (containing approximately 10^8 CFU) directly into the bladder.[9]

    • Slowly withdraw the catheter. House the mice in a clean cage and allow them to recover from anesthesia.

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer a single dose of this compound (24 mg/kg) via a suitable route, such as subcutaneous or intravenous injection.[8]

    • A control group of mice should receive an equivalent volume of the vehicle used to dissolve this compound.

  • Endpoint Analysis:

    • At 24 hours post-treatment, humanely euthanize the mice.

    • Aseptically collect urine from the bladder.

    • Aseptically remove the bladder and both kidneys.

    • Homogenize the bladder and kidneys separately in sterile PBS.

    • Perform serial dilutions of the urine and tissue homogenates in PBS.

    • Plate the dilutions onto LB agar plates and incubate overnight at 37°C.

    • Count the number of colonies on the plates to determine the bacterial load (CFU/ml for urine, CFU/gram for tissue).

Signaling Pathway Diagram

While a specific signaling pathway for this compound's interaction with the host immune system is not detailed in the provided search results, a conceptual diagram illustrating its mechanism of action on the bacterial ribosome can be created.

G cluster_bacterium Bacterial Cell cluster_outcome Outcome Ribosome Bacterial Ribosome (70S) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translates mRNA mRNA mRNA mRNA->Ribosome Binds to small subunit tRNA tRNA tRNA->Ribosome Binds to decoding center Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Inhibition NOSO502 This compound NOSO502->Ribosome Binds to decoding center NOSO502->Inhibition Bacterial_Death Bactericidal Effect Inhibition->Bacterial_Death

Fig. 2: Mechanism of action of this compound.

Conclusion

The murine model of ascending urinary tract infection is a valuable tool for the preclinical evaluation of this compound. The provided protocols and data offer a framework for conducting these studies. The potent in vivo activity of this compound against uropathogenic E. coli in this model, coupled with its novel mechanism of action, underscores its potential as a promising new therapeutic agent for complicated UTIs. Further studies to explore dose-response relationships, treatment duration, and efficacy against a broader range of uropathogens are warranted.

References

Application Notes and Protocols: NOSO-502 Pharmacodynamics in the Neutropenic Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the pharmacodynamics of NOSO-502, a novel odilorhabdin antibiotic, using the neutropenic murine thigh infection model. This model is a standardized and reproducible method for the preclinical assessment of antimicrobial agents.[1]

Introduction to this compound

This compound is a first-in-class odilorhabdin antibiotic that exhibits potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant Enterobacteriaceae (CRE).[2][3] Its novel mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome at a unique site, making it a promising candidate for treating difficult-to-treat infections.[2] Preclinical studies have demonstrated its efficacy in various infection models, with the neutropenic thigh infection model being crucial for defining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best predict its antibacterial effect.[4][5]

Key Pharmacodynamic Parameters

Pharmacodynamic studies in the neutropenic murine thigh infection model have been instrumental in characterizing the in vivo activity of this compound. The primary PK/PD index that correlates with the efficacy of this compound against Escherichia coli and Klebsiella pneumoniae has been identified as the ratio of the 24-hour free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4][5]

Table 1: In Vitro Activity of this compound against Key Enterobacterales
OrganismMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli1 - 424
Klebsiella pneumoniae1 - 40.51
Enterobacter spp.-12
Citrobacter spp.-12

Data compiled from multiple sources.[4][6][7]

Table 2: Single-Dose Plasma Pharmacokinetics of this compound in Mice (Subcutaneous Administration)
Dose (mg/kg)Cmax (mg/L)AUC₀₋∞ (mg·h/L)Elimination Half-life (h)
7.811.491.940.41
31.25---
125---
50084.63521.1

Data represents a range of values observed in pharmacokinetic studies.[4][5]

Table 3: Target fAUC/MIC Magnitudes for this compound Efficacy in the Neutropenic Murine Thigh Infection Model
OrganismEfficacy EndpointMean fAUC/MIC
Klebsiella pneumoniaeNet Stasis4.22
1-log₁₀ CFU Reduction17.7
Escherichia coliNet Stasis10.4

These values represent the magnitude of the PK/PD index required for specific antibacterial outcomes.[4][5]

Experimental Protocols

The following are detailed protocols for conducting pharmacodynamic studies of this compound in the neutropenic murine thigh infection model.

Protocol 1: Induction of Neutropenia in Mice

This protocol describes the method for rendering mice neutropenic to mimic the immunocompromised state of susceptible patient populations.[1][8]

Materials:

  • Cyclophosphamide (B585)

  • Sterile saline for injection

  • 5 to 6-week-old female ICR (CD-1) or NMRI mice

  • Appropriate caging and husbandry supplies

Procedure:

  • Prepare a sterile solution of cyclophosphamide in saline at the desired concentration.

  • Administer cyclophosphamide intraperitoneally to the mice. A common regimen involves two doses:

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg

  • Monitor the animals for any signs of distress. This regimen typically induces neutropenia by the day of infection.

Protocol 2: Murine Thigh Infection

This protocol details the procedure for establishing a localized thigh infection.[4][9]

Materials:

  • Log-phase culture of the challenge organism (E. coli or K. pneumoniae)

  • Sterile saline

  • Spectrophotometer

  • Syringes with appropriate gauge needles

Procedure:

  • Culture the bacterial strain overnight and then subculture to achieve a log-phase growth.

  • Harvest the bacteria by centrifugation and wash twice with sterile saline.

  • Resuspend the bacterial pellet in sterile saline and adjust the concentration to approximately 1 x 10⁷ CFU/mL.

  • Two hours before the initiation of antibiotic therapy, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.

  • A control group of mice is sacrificed at the time of treatment initiation (0 hours) to determine the baseline bacterial load in the thighs.[9]

Protocol 3: this compound Administration and Sample Collection

This protocol outlines the treatment of infected mice with this compound and the subsequent collection of thigh tissue for bacterial enumeration.[4]

Materials:

  • This compound reconstituted in a sterile vehicle

  • Syringes for subcutaneous injection

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Trypticase soy agar (B569324) plates with 5% sheep's blood

Procedure:

  • Prepare different dosing solutions of this compound. Dose-ranging studies typically use 4-fold increasing doses (e.g., 3.91 to 1,000 mg/kg) administered every 6 hours via the subcutaneous route.[4]

  • Initiate treatment at 2 hours post-infection.

  • At 24 hours post-infection, euthanize the mice via CO₂ asphyxiation.

  • Aseptically dissect the entire thigh muscle.

  • Weigh the thigh tissue and place it in a tube with a known volume of sterile PBS (e.g., 3 mL).

  • Homogenize the tissue using a mechanical homogenizer until it is a uniform suspension.

  • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.

  • Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.

  • Incubate the plates at 37°C for approximately 20 hours.

  • Enumerate the bacterial colonies to determine the number of CFU per gram of thigh tissue. The results are typically expressed as log₁₀ CFU/thigh.

Visualizations

Mechanism of Action: Inhibition of Bacterial Translation

This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. By binding to a novel site on the ribosome, this compound effectively stalls the translation process, leading to the inhibition of bacterial growth and, in many cases, bacterial cell death.[2]

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis 50S_Subunit 50S Subunit 50S_Subunit->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->50S_Subunit Binds NOSO_502 This compound NOSO_502->30S_Subunit Binds to novel site Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: Mechanism of this compound: Inhibition of Protein Synthesis.

Experimental Workflow: Neutropenic Thigh Infection Model

The following diagram illustrates the key steps involved in the neutropenic thigh infection model for evaluating the pharmacodynamics of this compound.

Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle (IM Injection) Induce_Neutropenia->Infect_Thigh Administer_NOSO502 Administer this compound (Subcutaneous) Infect_Thigh->Administer_NOSO502 Incubate 24h Incubation Administer_NOSO502->Incubate Euthanize_and_Harvest Euthanize & Harvest Thigh Incubate->Euthanize_and_Harvest Homogenize_and_Plate Homogenize & Plate Dilutions Euthanize_and_Harvest->Homogenize_and_Plate Enumerate_CFU Enumerate CFU Homogenize_and_Plate->Enumerate_CFU End Enumerate_CFU->End

Caption: Workflow of the Neutropenic Thigh Infection Model.

Conclusion

The neutropenic murine thigh infection model is a robust and essential tool for the preclinical evaluation of novel antibiotics like this compound. The data generated from these studies, particularly the determination of the fAUC/MIC as the predictive PK/PD index, are critical for informing dose selection and regimen design for subsequent clinical trials. The protocols and data presented herein provide a solid foundation for researchers to conduct their own investigations into the pharmacodynamics of this compound and other novel antimicrobial agents.

References

Application Notes and Protocols for Subcutaneous Administration of NOSO-502 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration of NOSO-502, a novel odilorhabdin antibiotic, in various mouse models of bacterial infection. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction to this compound

This compound is a first-in-class odilorhabdin antibiotic that inhibits bacterial protein synthesis through a novel mechanism of action on the ribosome.[1][2] It exhibits broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant Enterobacteriaceae (CRE).[1][3] Preclinical studies in murine models have demonstrated the efficacy of this compound when administered subcutaneously in treating systemic infections, urinary tract infections, and thigh infections.[1][4]

Mechanism of Action: Inhibition of Bacterial Translation

This compound targets the bacterial ribosome, a critical component of protein synthesis. By binding to the ribosome, it disrupts the translation process, leading to the inhibition of bacterial growth and, in many cases, bacterial cell death. This unique mechanism of action makes it a promising candidate against pathogens that have developed resistance to other antibiotic classes.[2][5]

cluster_0 Bacterial Cell cluster_1 Mechanism of this compound Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Essential for Inhibition Inhibition Ribosome->Inhibition Bacterial Growth & Proliferation Bacterial Growth & Proliferation Protein Synthesis->Bacterial Growth & Proliferation Leads to This compound This compound This compound->Ribosome Binds to Inhibition->Protein Synthesis Blocks

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Efficacy of Subcutaneous this compound in Murine Infection Models

Subcutaneous administration of this compound has proven effective in various murine infection models, demonstrating its potential for clinical application.

Murine Sepsis Model

In a neutropenic murine sepsis model infected with Escherichia coli EN122 (an extended-spectrum β-lactamase [ESBL] producer), subcutaneously administered this compound demonstrated significant dose-dependent efficacy.[1] A 50% effective dose (ED50) of 3.5 mg/kg was achieved.[2] Furthermore, dose-dependent reductions in blood bacterial burden were observed, with 1-, 2-, and 3-log reductions at doses of 2.6, 3.8, and 5.9 mg/kg, respectively.[2][5] Against a different strain, E. coli ATCC BAA-2469 (NDM-1), a dose as low as 4 mg/kg resulted in 100% survival.[1][2]

Murine Urinary Tract Infection (UTI) Model

In a UTI model using E. coli UTI89, a single subcutaneous injection of 24 mg/kg this compound resulted in significant reductions in bacterial load in the urine, bladder, and kidneys.[1][2]

Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is crucial for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics. In this model, this compound has been evaluated against various strains of E. coli and Klebsiella pneumoniae.[6] The primary PK/PD index correlating with the efficacy of this compound was determined to be the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of subcutaneously administered this compound in mouse models.

Table 1: Efficacy of Subcutaneous this compound in Various Mouse Infection Models

Infection ModelMouse StrainBacterial StrainKey Efficacy Endpoint(s)Result(s)Citation(s)
Neutropenic SepsisNMRIE. coli EN122 (ESBL)ED503.5 mg/kg[1][2]
1-log reduction in blood burden2.6 mg/kg[2][5]
2-log reduction in blood burden3.8 mg/kg[2][5]
3-log reduction in blood burden5.9 mg/kg[2][5]
SepsisNot SpecifiedE. coli ATCC BAA-2469 (NDM-1)Survival100% survival at ≥ 4 mg/kg[1][2]
Urinary Tract InfectionNot SpecifiedE. coli UTI89Log reduction in bacterial burden (at 24 mg/kg)Urine: 2.39 log10 CFU/mlBladder: 1.96 log10 CFU/mlKidney: 1.36 log10 CFU/ml[1][2][5]

Table 2: Pharmacokinetic Parameters of Subcutaneous this compound in Mice

Mouse StrainDose (mg/kg)Cmax (mg/L)AUC0-∞ (mg·h/L)T1/2 (h)Citation(s)
CD-17.811.49 - 1.51.9 - 1.940.4 - 0.41[6]
31.25Not SpecifiedNot SpecifiedNot Specified[6]
125Not SpecifiedNot SpecifiedNot Specified[6]
50084.6 - 853521.1[6]

Table 3: Pharmacodynamic Targets of Subcutaneous this compound in the Neutropenic Murine Thigh Infection Model

Bacterial SpeciesPK/PD IndexEndpointMean fAUC/MIC MagnitudeCitation(s)
K. pneumoniaefAUC/MICNet Stasis4.22[6][7]
1-log kill17.7[6][7]
E. colifAUC/MICNet Stasis10.4[6][7]

Experimental Protocols

Detailed methodologies for key experiments involving the subcutaneous administration of this compound are provided below.

General Protocol for Subcutaneous Administration of this compound in Mice

This protocol provides a general guideline for the subcutaneous injection of this compound in mice. Specific parameters such as dose, volume, and frequency should be adapted based on the experimental design.

Materials:

  • This compound solution formulated in an appropriate vehicle

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Mouse restraints (optional)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment. Ensure proper handling techniques to minimize stress.

  • Dose Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle. Ensure the solution is well-mixed.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection Technique: a. Gently grasp the loose skin over the injection site to form a "tent." b. Disinfect the injection site with 70% ethanol. c. Insert the needle at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle. d. Aspirate briefly to ensure the needle is not in a blood vessel. e. Slowly inject the desired volume of the this compound solution. f. Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

start Start: Prepare Dose prep_animal Prepare Animal & Injection Site start->prep_animal tent_skin Tent the Skin prep_animal->tent_skin insert_needle Insert Needle Subcutaneously tent_skin->insert_needle aspirate Aspirate Briefly insert_needle->aspirate inject Inject this compound Solution aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Figure 2: Workflow for subcutaneous injection of this compound in a mouse model.

Protocol for Neutropenic Murine Thigh Infection Model

This model is used to determine the in vivo efficacy and PK/PD parameters of this compound.[6]

1. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) intraperitoneally to female mice (e.g., NMRI or specific pathogen-free) to induce neutropenia (leukocyte count < 100/mm³). Typically, two doses are given on days -4 and -1 relative to infection.

2. Infection:

  • On day 0, anesthetize the mice and inject a clinical isolate of E. coli or K. pneumoniae (e.g., 0.1 mL of a 10^7 CFU/mL suspension) into the thigh muscle.

3. This compound Administration:

  • Initiate treatment with subcutaneously administered this compound at a specified time post-infection (e.g., 2 hours).

  • Administer various doses and dosing regimens (e.g., every 3, 6, 12, or 24 hours) to determine the optimal PK/PD index.[6] Dose ranges can be broad, from approximately 3.91 to 1000 mg/kg.

4. Efficacy Assessment:

  • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counts).

  • Analyze the relationship between the PK/PD indices (e.g., AUC/MIC, Cmax/MIC, %T>MIC) and the change in bacterial load to determine the driver of efficacy.[8]

cluster_setup Model Setup cluster_treatment Treatment & Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Thigh Infection (E. coli or K. pneumoniae) neutropenia->infection treatment Administer this compound (SC) (Dose Escalation & Fractionation) infection->treatment euthanasia Euthanize & Harvest Thighs treatment->euthanasia homogenization Homogenize & Plate for CFU euthanasia->homogenization analysis PK/PD Analysis (Correlate AUC/MIC with Efficacy) homogenization->analysis

References

Application Notes and Protocols for Preparing NOSO-502 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which demonstrates potent activity against a range of Gram-negative bacteria, including multidrug-resistant strains such as carbapenem-resistant Enterobacteriaceae (CRE).[1][2] Its unique mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome at a novel site.[1][2] Accurate and reproducible in vitro assays are critical for the evaluation of its antimicrobial activity and further development. A crucial first step in these assays is the correct preparation of stock solutions.

This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for in vitro assays, such as minimum inhibitory concentration (MIC) testing. The protocols are based on established guidelines for antimicrobial susceptibility testing and best practices for handling peptide-based compounds.

Data Presentation

Quantitative data for the preparation of this compound stock solutions are summarized in the table below for easy reference and comparison.

ParameterRecommended Value/SolventNotes
Primary Solvent Sterile deionized waterPreferred for initial solubilization.
Alternative Solvent Dimethyl sulfoxide (B87167) (DMSO)For concentrations >1 mg/mL or if solubility in water is limited. Final DMSO concentration in the assay should be non-inhibitory to the test organisms (typically ≤1%).
Recommended Stock Concentration 1 mg/mL (1000 µg/mL)A standard starting concentration for serial dilutions in MIC assays.
Storage of Stock Solution -20°C or colderAliquot to avoid repeated freeze-thaw cycles.
Short-term Storage (Working Solutions) 2-8°CFor immediate use within the same day.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Sterile Deionized Water

This protocol is recommended for preparing a 1 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized, and RNase-free water

  • Sterile, conical, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

  • Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile deionized water. For a 1 mg/mL solution, add 1 mL of water to 1 mg of powder.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If solubility is an issue, sonication in a water bath for short intervals may be used.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be filter-sterilized using a 0.22 µm syringe filter compatible with aqueous solutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or colder for long-term storage.

Protocol 2: Preparation of this compound Stock Solution in Dimethyl Sulfoxide (DMSO)

This protocol is an alternative for higher concentrations or if solubility in water is limited.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, conical, polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Equilibration: Bring the vial of this compound powder to room temperature before opening.

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Solubilization: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Mixing: Vortex the solution gently until the powder is fully dissolved.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in sterile tubes. Store at -20°C or colder.

Important Consideration for DMSO Stocks: When preparing working solutions from a DMSO stock for aqueous-based in vitro assays, ensure that the final concentration of DMSO in the assay medium is low enough to not affect bacterial growth (typically ≤1%).

Mandatory Visualizations

G cluster_preparation Stock Solution Preparation cluster_assay In Vitro Assay start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve mix Vortex to Dissolve dissolve->mix check Visually Inspect for Complete Dissolution mix->check check->mix Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -20°C or Colder aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solutions (Serial Dilutions) thaw->dilute assay Perform In Vitro Assay (e.g., MIC Testing) dilute->assay Bacterial_Protein_Synthesis cluster_ribosome Bacterial Ribosome cluster_sites tRNA Binding Sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA E_Site E Site (Exit) Exit Exit E_Site->Exit Exits Ribosome P_Site P Site (Peptidyl) P_Site->E_Site Translocation Peptide_Chain Growing Peptide Chain P_Site->Peptide_Chain Peptide Bond Formation A_Site A Site (Aminoacyl) A_Site->P_Site Translocation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to A Site This compound This compound This compound->30S_Subunit Inhibits Translation

References

Assessing the Cytotoxicity of NOSO-502 in HepG2 and HK-2 Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cytotoxic effects of NOSO-502 on the human liver carcinoma cell line (HepG2) and the human renal proximal tubular epithelial cell line (HK-2). Detailed protocols for standard cytotoxicity assays are included to enable researchers to independently assess the effects of this compound or other compounds on these cell lines.

Application Notes

This compound is a novel antibiotic that functions by inhibiting bacterial translation.[1] As part of its preclinical safety assessment, the cytotoxicity of this compound has been evaluated in key human cell lines to identify potential for liver and kidney toxicity.

Studies have shown that this compound does not exhibit cytotoxic effects on either HepG2 or HK-2 cell lines at significant concentrations. This suggests a favorable in vitro safety profile for this compound concerning direct toxicity to liver and kidney cells.

Mechanism of Action of this compound

This compound belongs to the odilorhabdin class of antibiotics. Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the bacterial ribosome. This targeted action is crucial for its efficacy as an antibiotic.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of this compound in HepG2 and HK-2 cell lines.

Cell LineCompoundConcentrationCytotoxicity ObservationReference
HepG2This compound512 µMNo cytotoxicity observed[1]
HK-2This compound512 µMNo cytotoxicity observed[1]

Experimental Protocols

To facilitate further research and independent verification, detailed protocols for two standard cytotoxicity assays, the MTT assay and the Lactate Dehydrogenase (LDH) assay, are provided below. These assays are widely used to assess cell viability and membrane integrity, respectively.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess the impact of a compound on the metabolic activity of HepG2 or HK-2 cells, which is an indicator of cell viability.

Materials:

  • HepG2 or HK-2 cells

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or other test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 or HK-2 cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or the test compound in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.

Materials:

  • HepG2 or HK-2 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or other test compound

  • LDH cytotoxicity assay kit (commercially available)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with the test compound.

    • Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Mandatory Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure seed_cells Seed HepG2/HK-2 cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add this compound/Test Compound incubate_24h->add_compound incubate_exposure Incubate for desired exposure time add_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs

Caption: Workflow for assessing cell viability using the MTT assay.

LDH_Assay_Workflow LDH Assay Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_sample_prep Sample Preparation cluster_assay Assay Procedure seed_cells Seed HepG2/HK-2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound/Test Compound incubate_24h->add_compound incubate_exposure Incubate for exposure time add_compound->incubate_exposure centrifuge_plate Centrifuge plate incubate_exposure->centrifuge_plate transfer_supernatant Transfer supernatant to new plate centrifuge_plate->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt measure_abs Measure absorbance at 490 nm incubate_rt->measure_abs

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Signaling_Pathway Conceptual Signaling Pathway of Cytotoxicity cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Assay Readout Cytotoxic_Compound Cytotoxic Compound Membrane_Damage Plasma Membrane Damage Cytotoxic_Compound->Membrane_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytotoxic_Compound->Mitochondrial_Dysfunction LDH_Release LDH Release (LDH Assay) Membrane_Damage->LDH_Release Decreased_Metabolism Decreased Metabolic Activity (MTT Assay) Mitochondrial_Dysfunction->Decreased_Metabolism

Caption: Conceptual pathway linking cytotoxicity to assay readouts.

References

Application Notes and Protocols for In Vivo Dosing of NOSO-502 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing regimens for NOSO-502, a novel odilorhabdin antibiotic, in various preclinical models. The included protocols are based on published studies and are intended to guide researchers in designing and executing their own efficacy and pharmacokinetic experiments.

Introduction

This compound is a first-in-class antibiotic belonging to the odilorhabdin family, discovered by Nosopharm. It exhibits a novel mechanism of action by inhibiting the bacterial ribosome, making it a promising candidate against multidrug-resistant Enterobacteriaceae, including carbapenem-resistant strains (CRE).[1] Preclinical development has demonstrated its efficacy in several animal models of infection.[1][2] These notes summarize the key findings from these studies to facilitate further research and development.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.[1] This inhibition of translation ultimately leads to bacterial cell death.

cluster_bacteria Bacterial Cell This compound This compound Ribosome Ribosome This compound->Ribosome Binds to This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Drives

Caption: Mechanism of action of this compound.

In Vivo Efficacy Studies: Dosing Regimens and Outcomes

This compound has demonstrated significant efficacy in various murine infection models. The following tables summarize the dosing regimens and corresponding outcomes from key preclinical studies.

Table 1: Murine Sepsis Model
Bacterial StrainMouse StrainRoute of AdministrationDosing RegimenEfficacy
E. coli EN122 (ESBL)NMRI (neutropenic)Subcutaneous (s.c.)1.3, 2.5, 5, 10, 20, 40 mg/kg (1h post-infection)ED₅₀ = 3.5 mg/kg; 1, 2, and 3-log reductions in blood burden at 2.6, 3.8, and 5.9 mg/kg, respectively[1][2]
E. coli ATCC BAA-2469 (NDM-1)Not specifiedSubcutaneous (s.c.)Doses as low as 4 mg/kg100% survival[1]
Table 2: Murine Urinary Tract Infection (UTI) Model
Bacterial StrainMouse StrainRoute of AdministrationDosing RegimenEfficacy (log₁₀ CFU/ml reduction)
E. coli UTI89Not specifiedNot specified24 mg/kgUrine: 2.39, Bladder: 1.96, Kidney: 1.36[1][2]
Table 3: Murine Thigh Infection Model
Bacterial StrainMouse StrainRoute of AdministrationDosing Regimen (every 6h)Efficacy (fAUC/MIC)
K. pneumoniae (6 isolates)Not specified (neutropenic)Not specified3.91 to 1,000 mg/kgNet stasis: 4.22; 1-log kill: 17.7[3][4]
E. coli (6 isolates)Not specified (neutropenic)Not specified3.91 to 1,000 mg/kgNet stasis: 10.4[3][4]

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in mice and rats.

Table 4: Pharmacokinetic Parameters of this compound
SpeciesMouse StrainRoute of AdministrationDoseKey Parameters
MouseCD-1 (female)Intravenous (i.v.)30 mg/kgClearance: 1.13 L/h/kg, Volume of distribution: 0.66 L/kg
RatSprague-Dawley (female)Intravenous (i.v.)15 mg/kg-
MouseNot specifiedSubcutaneous (s.c.)7.81, 31.25, 125, 500 mg/kgCₘₐₓ: 1.49 to 84.6 mg/L, AUC₀-∞: 1.94 to 352 mg·h/L, Half-life: 0.41 to 1.1 h[4]

Experimental Protocols

The following are detailed protocols for the key in vivo experiments cited in the literature.

Protocol 1: Neutropenic Murine Sepsis Model

This model is used to assess the efficacy of this compound in a systemic infection.

Start Start Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Induce_Neutropenia Infect_Mice Infect Mice with Bacteria (e.g., E. coli EN122) Induce_Neutropenia->Infect_Mice Administer_NOSO502 Administer this compound (subcutaneously, 1h post-infection) Infect_Mice->Administer_NOSO502 Monitor_Survival Monitor Survival Administer_NOSO502->Monitor_Survival Collect_Blood Collect Blood Samples (for bacterial load determination) Administer_NOSO502->Collect_Blood Analyze_Data Analyze Data (e.g., ED50, log reduction) Monitor_Survival->Analyze_Data Determine_CFU Determine Colony Forming Units (CFU) Collect_Blood->Determine_CFU Determine_CFU->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neutropenic murine sepsis model.

Methodology:

  • Animal Model: Female NMRI mice are typically used.[2]

  • Induction of Neutropenia: Neutropenia is induced to mimic an immunocompromised state, often through the administration of cyclophosphamide.

  • Infection: Mice are inoculated with a clinical isolate of bacteria, such as E. coli EN122.[2]

  • Drug Administration: this compound is administered subcutaneously one hour after inoculation at various concentrations.[2]

  • Efficacy Assessment: Efficacy is determined by monitoring survival rates and by quantifying the bacterial load in the blood (log reduction in CFU).[1]

Protocol 2: Murine Urinary Tract Infection (UTI) Model

This model evaluates the efficacy of this compound in treating localized infections of the urinary tract.

Start Start Infect_Bladder Infect Bladder with Bacteria (e.g., E. coli UTI89) Start->Infect_Bladder Administer_NOSO502 Administer this compound (e.g., 24 mg/kg) Infect_Bladder->Administer_NOSO502 Collect_Samples Collect Urine, Bladder, and Kidney Samples Administer_NOSO502->Collect_Samples Determine_CFU Determine Colony Forming Units (CFU) Collect_Samples->Determine_CFU Analyze_Data Analyze Data (log reduction in CFU/ml) Determine_CFU->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the murine UTI model.

Methodology:

  • Infection: A uropathogenic bacterial strain, such as E. coli UTI89, is introduced directly into the bladder.[2]

  • Drug Administration: this compound is administered at a specified dose (e.g., 24 mg/kg).[1][2]

  • Efficacy Assessment: The bacterial burden in the urine, bladder, and kidneys is quantified to determine the log reduction in CFU/ml.[1][2]

Protocol 3: Neutropenic Murine Thigh Infection Model

This model is used to study the pharmacokinetics and pharmacodynamics (PK/PD) of this compound in deep-seated tissue infections.

Start Start Induce_Neutropenia Induce Neutropenia Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle with Bacteria (e.g., K. pneumoniae, E. coli) Induce_Neutropenia->Infect_Thigh Administer_NOSO502 Administer this compound (dose-ranging, fractionated regimens) Infect_Thigh->Administer_NOSO502 Collect_Thigh Collect Thigh Tissue Administer_NOSO502->Collect_Thigh Determine_CFU Determine Colony Forming Units (CFU) Collect_Thigh->Determine_CFU Analyze_Data Analyze Data (PK/PD indices, e.g., fAUC/MIC) Determine_CFU->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neutropenic murine thigh infection model.

Methodology:

  • Animal Model and Neutropenia: As in the sepsis model, mice are rendered neutropenic.[3][4]

  • Infection: A defined inoculum of bacteria (K. pneumoniae or E. coli) is injected into the thigh muscle.[3][4]

  • Drug Administration: this compound is administered in various doses and fractionation schedules (e.g., every 3, 6, 12, or 24 hours) to determine the PK/PD driver.[4]

  • Efficacy Assessment: The bacterial load in the thigh tissue is measured, and the results are correlated with pharmacokinetic parameters to determine the index that best predicts efficacy (e.g., fAUC/MIC).[3][4]

Conclusion

The preclinical data for this compound demonstrate its potent in vivo activity against clinically relevant Enterobacteriaceae. The dosing regimens and protocols outlined in these application notes provide a solid foundation for further investigation into the therapeutic potential of this novel antibiotic. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for the Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of NOSO-502

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a first-in-class odilorhabdin antibiotic, a novel class of antimicrobial agents that target bacterial protein synthesis. It exhibits potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant Enterobacterales (CRE). These application notes provide a comprehensive overview of the pharmacokinetic/pharmacodynamic (PK/PD) characteristics of this compound, along with detailed protocols for its evaluation.

This compound's unique mechanism of action involves binding to the small ribosomal subunit, which leads to mistranslation and ultimately, bacterial cell death.[1] This novel mechanism makes it a promising candidate for treating infections caused by pathogens resistant to existing antibiotic classes. Understanding the PK/PD relationship of this compound is crucial for optimizing dosing regimens to maximize efficacy and minimize the potential for resistance development.

Pharmacokinetic/Pharmacodynamic Profile

Mechanism of Action:

This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds to the small ribosomal subunit, inducing miscoding and premature termination of translation, leading to the production of non-functional proteins and subsequent cell death.[1]

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Miscoded_Protein Miscoded/Truncated Protein 30S_subunit->Miscoded_Protein Induces miscoding 50S_subunit 50S Subunit NOSO_502 This compound NOSO_502->30S_subunit Binds to mRNA mRNA mRNA->30S_subunit Associates with tRNA tRNA tRNA->30S_subunit Delivers amino acids Cell_Death Bacterial Cell Death Miscoded_Protein->Cell_Death

Caption: Mechanism of action of this compound.
In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Enterobacterales. The minimum inhibitory concentration (MIC) values are summarized in the table below.

OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli24
Klebsiella pneumoniae0.51
Enterobacter spp.12
Citrobacter spp.12
Proteus mirabilis>64>64

Data compiled from studies on clinical isolates, including multidrug-resistant strains.[1][2]

Pharmacokinetics in Murine Models

Pharmacokinetic studies in murine models have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound. The key pharmacokinetic parameters following subcutaneous administration are presented below.

Dose (mg/kg)Cmax (mg/L)AUC0-∞ (mg·h/L)T1/2 (h)
7.811.51.90.4 - 1.1
31.25--0.4 - 1.1
125--0.4 - 1.1
500853520.4 - 1.1

Data from single-dose murine plasma PK studies.[2]

In Vivo Pharmacodynamics and Efficacy

The neutropenic murine thigh infection model has been instrumental in defining the PK/PD index that best correlates with the efficacy of this compound. Studies have consistently shown that the area under the free drug concentration-time curve to MIC ratio (fAUC/MIC) is the primary driver of its antibacterial effect.[2][3]

PK/PD IndexCorrelation (R²)
fAUC/MIC 0.86
fCmax/MIC0.70
%fT > MIC0.77

Regression analysis from dose fractionation studies in a murine thigh infection model.[2]

Efficacy Targets in Murine Models:

EndpointOrganismMedian fAUC/MIC Target
Net StasisE. coli12
Net StasisK. pneumoniae1.8
1-log KillK. pneumoniae11

Data from in vivo studies in the neutropenic murine thigh infection model.[2][4]

In a murine model of urinary tract infection (UTI) caused by E. coli, a 24 mg/kg dose of this compound resulted in significant reductions in bacterial burden in the urine (2.39 log10 CFU/ml), bladder (1.96 log10 CFU/ml), and kidneys (1.36 log10 CFU/ml).[5][6] Furthermore, in a murine sepsis model with an extended-spectrum β-lactamase (ESBL)-producing E. coli, this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg and demonstrated dose-dependent reductions in blood bacterial burden.[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the ISO 20776-1 and CLSI M07-A10 standards for broth microdilution.[7][8][9][10][11]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare Microdilution Plates with Serial Dilutions of this compound Prepare_Inoculum->Prepare_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • This compound reference powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation of Plates:

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

This protocol is based on the CLSI M26-A guideline for time-kill assays.[7][12]

Materials:

  • This compound

  • CAMHB

  • Bacterial strains for testing

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Spectrophotometer

  • Sterile saline

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x, 16x MIC).

    • Include a growth control tube (no antibiotic).

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 35-37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto appropriate agar plates.

  • Colony Counting: Incubate the plates overnight at 35-37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Protocol 3: Neutropenic Murine Thigh Infection Model

This protocol provides a general framework for the neutropenic murine thigh infection model, which is a standard preclinical model for evaluating the in vivo efficacy of antibiotics.[13]

Start Start Induce_Neutropenia Induce Neutropenia (e.g., with cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum Induce_Neutropenia->Prepare_Inoculum Infect_Mice Infect Mice via Intramuscular Thigh Injection Prepare_Inoculum->Infect_Mice Administer_NOSO_502 Administer this compound (at various doses and schedules) Infect_Mice->Administer_NOSO_502 Euthanize_and_Harvest Euthanize Mice and Harvest Thigh Tissue Administer_NOSO_502->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Tissue and Plate for CFU Counting Euthanize_and_Harvest->Homogenize_and_Plate Analyze_Data Analyze Data (PK/PD modeling) Homogenize_and_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:

  • Female ICR (CD-1) or NMRI mice (specific pathogen-free)

  • Cyclophosphamide (B585)

  • Bacterial strain for infection

  • This compound for injection

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for colony counting

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection:

    • Two hours after the second dose of cyclophosphamide, inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Drug Administration:

    • At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously at various doses and dosing intervals.

    • Include a vehicle control group.

  • Euthanasia and Tissue Harvest:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the entire thigh muscle.

  • Bacterial Burden Determination:

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto agar plates.

    • Incubate the plates and count the colonies to determine the number of CFU per thigh.

  • Data Analysis:

    • Determine the change in bacterial burden (log10 CFU/thigh) relative to the start of therapy.

    • Correlate the efficacy data with the pharmacokinetic parameters of this compound to determine the predictive PK/PD index.

Conclusion

This compound is a promising novel antibiotic with a unique mechanism of action and potent in vitro and in vivo activity against clinically important Gram-negative pathogens. The PK/PD studies have identified fAUC/MIC as the key driver of its efficacy, providing a foundation for the development of rational dosing strategies in future clinical trials. The protocols outlined in these application notes provide standardized methods for the continued evaluation and characterization of this compound and other novel antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: NOSO-502 and Klebsiella pneumoniae Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NOSO-502 and studying its resistance mechanisms in Klebsiella pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a preclinical antibiotic belonging to the novel odilorhabdin class.[1][2] It functions by inhibiting bacterial protein synthesis through a unique mechanism of action on the ribosome.[3][4][5][6][7] This novel mechanism allows it to be effective against many multidrug-resistant bacteria.

Q2: What is the general susceptibility of Klebsiella pneumoniae to this compound?

Wild-type Klebsiella pneumoniae strains are generally susceptible to this compound, with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.5 to 4 µg/ml.[3][6] It demonstrates potent activity against a range of Enterobacteriaceae, including carbapenem-resistant (CRE) and colistin-resistant isolates.[3][4][5][6][7]

Q3: My K. pneumoniae strain shows high resistance to this compound. What is the most likely resistance mechanism?

The primary mechanism of high-level resistance to this compound in K. pneumoniae is the acquisition of missense mutations in the crrB gene.[1][2] The CrrB protein is a histidine kinase that, along with the response regulator CrrA, forms a two-component system.[1] Mutations in crrB lead to the upregulation of the kexD gene, which encodes a putative RND-type efflux pump responsible for exporting this compound from the bacterial cell.[1][2][8]

Q4: Is resistance to this compound linked to resistance to other antibiotics?

Yes, mutations in the crrB gene that confer resistance to this compound have also been shown to confer resistance to colistin (B93849).[1][2] The CrrA-CrrB system is known to modulate the PmrAB system, which is involved in lipopolysaccharide modifications that lead to colistin resistance.[1] However, this compound remains active against strains with other colistin resistance mechanisms, such as mutations in pmrA, pmrB, mgrB, or phoQ, or the presence of mcr genes.[3]

Q5: How frequently do spontaneous mutations conferring resistance to this compound arise in K. pneumoniae?

The frequency of spontaneous resistance to this compound is considered low.[3] In one study using K. pneumoniae ATCC BAA-2146, the frequency of spontaneous mutants was 2.4 x 10⁻⁸ when selected at 4x the MIC and 7.2 x 10⁻⁹ at 10x the MIC.[2]

Troubleshooting Guide

Issue: Unexpectedly high MIC values for this compound against a previously susceptible K. pneumoniae strain.

  • Confirm Strain Purity: Ensure the culture is not contaminated with an intrinsically resistant organism. Streak the culture for single colonies and re-test the MIC of a single, isolated colony.

  • Sequence the crrB gene: The most probable cause of acquired high-level resistance is a mutation in the crrB gene.[1][2] Amplify and sequence the crrB gene to check for missense mutations. Refer to the table below for known resistance-conferring mutations.

  • Perform Gene Expression Analysis: If a crrB mutation is confirmed, quantify the expression of the kexD gene using RT-qPCR. A significant upregulation of kexD would support this resistance mechanism.[1]

  • Test for Efflux Pump Activity: Use an efflux pump inhibitor (EPI), such as CCCP or PAβN, in your MIC assay. A significant reduction in the this compound MIC in the presence of an EPI would suggest the involvement of an efflux mechanism.

Issue: Difficulty in selecting for spontaneous this compound resistant mutants.

  • Increase Inoculum Size: The frequency of resistance is low, so a large number of cells are required to find a spontaneous mutant. Plate at least 10⁹ to 10¹⁰ CFU onto agar (B569324) plates containing this compound.[2]

  • Optimize Selection Concentration: Use a concentration of this compound that is high enough to inhibit the growth of the wild-type strain but not so high that it prevents the emergence of any mutants. A concentration of 4x to 10x the MIC is a good starting point.[2]

  • Incubate for a Sufficient Period: Allow plates to incubate for 48-72 hours, as resistant mutants may grow more slowly than the parent strain.

Quantitative Data Summary

Table 1: this compound MICs against Susceptible and Resistant Klebsiella pneumoniae

Strain TypeGenetic BackgroundThis compound MIC Range (µg/ml)Reference
Wild-Type/SusceptibleNo known resistance mutations0.5 - 4[3][6]
ResistantMissense mutations in crrB64 - >256 (128 to >128-fold increase)[2]

Table 2: Spontaneous Resistance Frequency to this compound in K. pneumoniae ATCC BAA-2146

Selection ConditionFrequency of ResistanceReference
4x MIC2.4 x 10⁻⁸[2]
10x MIC7.2 x 10⁻⁹[2]

Table 3: Examples of CrrB Amino Acid Substitutions Conferring this compound Resistance in K. pneumoniae

Amino Acid SubstitutionReference
S8N[2]
F33Y[2]
Y34N[2]
W140R[2]
P151A[2]
P151L[1][2]
P151T[2]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on standard methods for antimicrobial susceptibility testing.[9]

  • Prepare Inoculum: From a fresh overnight culture of K. pneumoniae on non-selective agar, suspend several colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).

  • Dilute Inoculum: Dilute the standardized suspension 1:100 in MHB to obtain a concentration of approximately 1 x 10⁶ CFU/ml.

  • Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µl.

  • Inoculate Plate: Add 50 µl of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/ml and a final volume of 100 µl.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Selection of Spontaneous this compound Resistant Mutants

This protocol is adapted from methods used to study this compound resistance.[2]

  • Prepare High-Density Culture: Grow an overnight culture of K. pneumoniae in a large volume of MHB (e.g., 100 ml) to reach a high cell density (≥10⁹ CFU/ml).

  • Plate for Selection: Spread a large volume of the undiluted culture (e.g., 100 µl) onto multiple Mueller-Hinton Agar (MHA) plates containing this compound at a concentration of 4x or 10x the MIC of the parental strain.

  • Determine Total CFU: Prepare serial dilutions of the overnight culture and plate on non-selective MHA to determine the total number of viable cells plated.

  • Incubation: Incubate the selective plates at 37°C for 48-72 hours.

  • Calculate Resistance Frequency: Count the number of colonies that grow on the selective plates. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of CFUs plated.

  • Confirm Resistance: Pick individual resistant colonies, purify by re-streaking on selective plates, and confirm the elevated MIC using the broth microdilution method described above.

3. Genetic Analysis of Resistant Mutants

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the susceptible parent strain.

  • PCR Amplification of crrB: Design primers to amplify the entire coding sequence of the crrB gene.

  • Sanger Sequencing: Sequence the PCR products to identify any mutations within the crrB gene by comparing the sequences of the resistant mutants to the parental strain.

  • Whole-Genome Sequencing (WGS): For a more comprehensive analysis and to rule out other potential mutations, perform WGS on the resistant mutants and the parent strain. This will allow for the identification of all single nucleotide polymorphisms (SNPs) and insertions/deletions.[2]

Visualizations

Caption: this compound resistance pathway in K. pneumoniae.

Experimental_Workflow cluster_selection Isolate Resistant Strain cluster_genomics Genetic Analysis cluster_validation Functional Validation start Observation: High this compound MIC in K. pneumoniae select_mutants Select for spontaneous mutants on this compound agar (4-10x MIC) start->select_mutants confirm_mic Confirm high MIC of isolates by broth microdilution select_mutants->confirm_mic wgs Whole Genome Sequencing (WGS) of resistant and parent strains confirm_mic->wgs compare Comparative genomics to identify mutations (e.g., in crrB) wgs->compare rt_qpcr RT-qPCR to measure expression of downstream genes (e.g., kexD) compare->rt_qpcr gene_deletion Gene deletion of candidate gene (e.g., ΔkexD) in resistant strain compare->gene_deletion end Conclusion: Resistance mechanism identified rt_qpcr->end retest_mic Re-test MIC to confirm restoration of susceptibility gene_deletion->retest_mic retest_mic->end

Caption: Workflow for identifying this compound resistance.

References

Technical Support Center: Investigating the Role of crrB Gene Mutations in NOSO-502 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of crrB gene mutations in resistance to the novel antibiotic, NOSO-502.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is the primary mechanism of resistance to this compound mediated by crrB mutations?

A1: Missense mutations in the crrB gene are a key driver of resistance to this compound in Klebsiella pneumoniae and have also been implicated in reduced susceptibility in Enterobacter cloacae complex.[1][2][3] The crrB gene encodes the sensor histidine kinase (CrrB) of the two-component system (TCS) CrrA/CrrB.[1][2][4][5] Mutations in crrB lead to the upregulation of the kexD gene, which encodes a putative efflux pump of the Resistance-Nodulation-Division (RND) family.[1][2][3] This efflux pump is believed to be responsible for exporting this compound out of the bacterial cell, thereby conferring resistance.[1][2][3]

Q2: Is there a correlation between crrB mutations and resistance to other antibiotics?

A2: Yes, crrB mutations have been found to confer co-resistance to both this compound and colistin (B93849).[1][2][3] The CrrA/CrrB system can modulate the PmrA/PmrB two-component system, which is involved in lipopolysaccharide modification and subsequent colistin resistance.[1][2][3] However, it's important to note that not all colistin-resistant strains with mutations in other genes (e.g., pmrAB, mgrB, phoPQ) are resistant to this compound.[1][2][3] Resistance to this compound appears to be specifically linked to mutations within the crrB gene.[1][2][3]

Experimental Troubleshooting

Q3: We have identified a Klebsiella pneumoniae strain with a missense mutation in crrB, but it does not show significant resistance to this compound. What could be the reason?

A3: There are several possibilities:

  • Functional impact of the specific mutation: Not all missense mutations in crrB may lead to a functional change that activates the downstream pathway. The impact of a specific amino acid substitution on CrrB kinase activity can vary.

  • Integrity of the CrrA/CrrB signaling pathway: The resistance mechanism is dependent on the entire CrrA/CrrB signaling cascade. A deletion or inactivating mutation in the response regulator crrA would abolish the resistance phenotype, even in the presence of a crrB mutation.[1][2][3]

  • Functionality of the KexD efflux pump: The ultimate mediator of resistance is the KexD efflux pump. If the kexD gene itself is deleted or contains an inactivating mutation, upregulation of the CrrA/CrrB pathway will not result in this compound resistance.[1][2][3] In some species, like Enterobacter cloacae, the KexD ortholog may require other components like AcrA and TolC to function.

  • Experimental conditions: Ensure that your minimum inhibitory concentration (MIC) testing methodology is robust and follows standard protocols.

Q4: Our this compound-resistant, crrB-mutant strain lost its resistance phenotype after several passages in antibiotic-free media. Why might this happen?

A4: This phenomenon could be due to:

  • Fitness cost of the mutation: The crrB mutation and/or the overexpression of the KexD efflux pump might impose a fitness cost on the bacteria in the absence of antibiotic selection pressure. This could lead to the outgrowth of revertants or compensatory mutations that restore the wild-type phenotype.

  • Genomic instability: While less common for point mutations, if the resistance was due to a larger genomic rearrangement involving the crrB locus, it might be unstable.

  • Contamination: It is crucial to rule out contamination of your culture with a susceptible wild-type strain. We recommend performing single-colony isolation and genotypically confirming the presence of the crrB mutation in the phenotypically susceptible colonies.

Q5: We are trying to replicate the findings by deleting crrB in a this compound resistant strain, but the resistance level is not fully restored to susceptible levels. What could be the issue?

A5: Several factors could contribute to this observation:

  • Polar effects of the deletion: The deletion of crrB might be affecting the expression of adjacent genes, including crrA and crrC, which are part of the same operon. A clean, non-polar deletion is crucial.

  • Secondary mutations: The parental resistant strain may have acquired additional mutations that contribute to this compound resistance. Whole-genome sequencing of the parental resistant strain is recommended to identify any secondary mutations.

  • Incomplete deletion: Verify the complete deletion of the crrB gene using PCR and sequencing.

Data Presentation

Table 1: this compound and Colistin MICs for K. pneumoniae Strains with Different crrB Mutations

StraincrrB MutationThis compound MIC (µg/mL)Colistin MIC (µg/mL)
NCTC 13442 (Wild-Type)None21
Mutant 1S8N16>128
Mutant 2F33Y32>128
Mutant 3Y34N16>128
Mutant 4W140R32>128
Mutant 5N141I16>128
Mutant 6P151A32>128
Mutant 7P151L32>128
Mutant 8P151S16>128
Mutant 9P151T32>128
Mutant 10F303Y16>128

Data is based on findings from Gualtieri et al., 2021.[1]

Table 2: Effect of Gene Deletions on this compound Susceptibility in a K. pneumoniae NCTC 13442 crrB(P151L) Mutant Background

StrainGenotypeThis compound MIC (µg/mL)
NCTC 13442Wild-Type2
MutantcrrB(P151L)32
Deletion Mutant 1crrB(P151L) ΔcrrA2
Deletion Mutant 2crrB(P151L) ΔcrrB2
Deletion Mutant 3crrB(P151L) ΔkexD2

Data is based on findings from Gualtieri et al., 2021.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions:

    • Create a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the starting antibiotic concentration to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol 2: Generation of a Gene Deletion Mutant using Homologous Recombination

This is a generalized protocol for creating a clean, in-frame gene deletion. Specific vectors and selection markers may vary.

Materials:

  • Target bacterial strain

  • Suicide vector containing flanking regions of the target gene (crrB or kexD) and a counter-selectable marker (e.g., sacB).

  • E. coli donor strain for conjugation (e.g., S17-1).

  • LB agar plates with appropriate antibiotics for selection of transconjugants.

  • LB agar plates with sucrose (B13894) for counter-selection.

  • PCR reagents for verification.

Procedure:

  • Construct the Deletion Vector:

    • Amplify by PCR the upstream and downstream regions (approx. 500-800 bp each) flanking the gene to be deleted.

    • Clone these fragments into a suicide vector in the correct orientation.

  • Conjugation:

    • Grow overnight cultures of the recipient bacterial strain and the E. coli donor strain carrying the deletion vector.

    • Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight to allow for conjugation.

  • Selection of Single Crossovers (Integrants):

    • Resuspend the conjugation mix in saline.

    • Plate the suspension onto selective agar plates containing an antibiotic to select for the recipient strain and an antibiotic to select for the integrated plasmid.

  • Selection of Double Crossovers (Deletants):

    • Inoculate single crossover colonies into LB broth without antibiotic selection and grow overnight to allow for the second recombination event.

    • Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose. The sacB gene on the vector backbone converts sucrose into a toxic product, thus selecting for cells that have lost the vector.

  • Verification of Deletion:

    • Screen sucrose-resistant colonies for the desired antibiotic susceptibility profile (loss of resistance to the antibiotic marking the vector).

    • Confirm the gene deletion by PCR using primers flanking the deleted region and by sequencing the PCR product.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for kexD Gene Expression

This protocol measures the relative expression level of the kexD gene.

Materials:

  • Bacterial cultures grown to mid-log phase.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qRT-PCR master mix (e.g., containing SYBR Green).

  • Primers for kexD and a housekeeping gene (e.g., rpoB).

  • qRT-PCR instrument.

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from mid-log phase cultures.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR:

    • Set up qRT-PCR reactions containing the cDNA template, forward and reverse primers for kexD and the housekeeping gene, and the qRT-PCR master mix.

    • Run the reactions in a qRT-PCR instrument with a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both kexD and the housekeeping gene in the wild-type and mutant strains.

    • Calculate the relative expression of kexD in the mutant strain compared to the wild-type using the ΔΔCt method.

Visualizations

NOSO502_Resistance_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm CrrB CrrB (Sensor Kinase) CrrA CrrA (Response Regulator) CrrB->CrrA Phosphorylation KexD KexD (Efflux Pump) NOSO502_out This compound (extracellular) KexD->NOSO502_out Efflux kexD_gene kexD gene CrrA->kexD_gene Upregulates Transcription kexD_gene->KexD Translation NOSO502_in This compound (intracellular) NOSO502_out->NOSO502_in Entry Mutation crrB Missense Mutation Mutation->CrrB Constitutive Activation

Caption: Signaling pathway of this compound resistance mediated by crrB mutations.

Experimental_Workflow start Start: this compound Resistant Isolate wgs Whole Genome Sequencing start->wgs identify_mutation Identify crrB Missense Mutation wgs->identify_mutation no_crrb_mutation Other Resistance Mechanism identify_mutation->no_crrb_mutation No crrB mutation gene_deletion Generate Gene Deletions (ΔcrrA, ΔcrrB, ΔkexD) identify_mutation->gene_deletion crrB mutation found qrt_pcr qRT-PCR for kexD Expression identify_mutation->qrt_pcr mic_testing MIC Testing (this compound) gene_deletion->mic_testing analyze_results Analyze Results and Confirm Mechanism mic_testing->analyze_results qrt_pcr->analyze_results

Caption: Experimental workflow for investigating crrB-mediated this compound resistance.

References

Technical Support Center: Overcoming NOSO-502 Hetero-resistance in Enterobacter cloacae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOSO-502 and encountering hetero-resistance in Enterobacter cloacae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a preclinical candidate from a novel class of antibiotics known as odilorhabdins (ODLs). It exhibits broad-spectrum activity against Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2] The mechanism of action of this compound involves the inhibition of bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome, representing a novel target in translation inhibition.

Q2: What is hetero-resistance and how does it manifest in E. cloacae against this compound?

Hetero-resistance is a phenomenon where a subpopulation of a seemingly susceptible bacterial population is resistant to an antibiotic.[3][4] In the case of E. cloacae and this compound, this means that while the majority of the bacterial population may be susceptible to the drug, a small fraction can grow at higher concentrations. This can lead to treatment failure and is often challenging to detect with standard susceptibility testing methods. Studies have shown that certain clusters of E. cloacae, specifically clusters XI and XII, exhibit decreased susceptibility to this compound.

Q3: What is the primary mechanism of this compound hetero-resistance in E. cloacae?

Research indicates that the primary mechanism of this compound hetero-resistance in Enterobacter cloacae, particularly in strains like ATCC 13047 from cluster XI, is mediated by a two-component system (TCS) and an associated efflux pump.[5]

  • Two-Component System (TCS): The TCS involved is ECL_01761-ECL_01762, which is an ortholog of the CrrAB system found in Klebsiella pneumoniae.[5]

  • Efflux Pump: This TCS regulates the expression of the ECL_01758 efflux pump component, an ortholog of KexD.[5] This efflux pump is believed to compete with other multidrug efflux pumps like AcrAB-TolC.

Activation of this signaling pathway leads to the expulsion of this compound from the bacterial cell, allowing a subpopulation of bacteria to survive at higher drug concentrations.

Troubleshooting Guide

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound against E. cloacae.

  • Possible Cause: The presence of a hetero-resistant subpopulation can lead to trailing endpoints or "skip wells" in broth microdilution assays, making the MIC difficult to determine accurately.

  • Troubleshooting Steps:

    • Population Analysis Profile (PAP): Perform a PAP to quantify the proportion of resistant subpopulations. This involves plating a high-density bacterial inoculum onto agar (B569324) plates containing a range of this compound concentrations.

    • Time-Kill Assays: Conduct time-kill experiments to observe the bactericidal activity of this compound over time. Hetero-resistance may manifest as initial killing followed by regrowth of the resistant subpopulation at higher antibiotic concentrations.

    • Agar Diffusion Assays: Use Etest strips or disk diffusion to visually inspect for the presence of resistant colonies within the zone of inhibition.

Problem 2: Suspected involvement of the ECL_01761-ECL_01762 / ECL_01758 resistance pathway.

  • Possible Cause: Your E. cloacae strain may belong to a cluster (e.g., XI or XII) known to harbor this resistance mechanism.

  • Troubleshooting Steps:

    • Gene Sequencing: Sequence the genes encoding the ECL_01761-ECL_01762 two-component system and the ECL_01758 efflux pump to identify any potential mutations that could lead to constitutive activation.

    • Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of the ECL_01758 gene in the presence and absence of sub-inhibitory concentrations of this compound. Upregulation of this gene would suggest the involvement of this efflux pump.

    • Efflux Pump Inhibitor (EPI) Synergy Assays: Test the activity of this compound in combination with known efflux pump inhibitors (e.g., PAβN, CCCP) to see if the MIC is reduced. A significant reduction would indicate the involvement of an efflux-mediated resistance mechanism.

Data Presentation

Table 1: this compound MIC Distribution against Enterobacter cloacae Complex (ECC)

ParameterValue (µg/mL)Reference
MIC501
MIC902
MIC Range0.5 - 32

Table 2: Impact of Gene Deletion on this compound MIC in E. cloacae ATCC 13047

StrainRelevant GenotypeThis compound MIC (µg/mL)Reference
Wild-Type-4[6]
MutantΔECL_01758 (KexD ortholog)1[6]
MutantΔECL_01761 (CrrB ortholog)1[6]
MutantΔECL_01762 (CrrA ortholog)1[6]

Experimental Protocols

1. Population Analysis Profile (PAP) for Hetero-resistance Detection

  • Objective: To quantify the frequency of resistant subpopulations within a bacterial culture.

  • Methodology:

    • Prepare an overnight culture of the E. cloacae strain in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Prepare a series of 10-fold serial dilutions of the bacterial suspension.

    • Plate 100 µL of each dilution onto Mueller-Hinton agar (MHA) plates containing increasing concentrations of this compound (e.g., 0x, 1x, 2x, 4x, 8x, 16x, 32x the MIC).

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFU) on each plate.

    • Calculate the frequency of resistant cells by dividing the CFU/mL on the antibiotic-containing plates by the CFU/mL on the antibiotic-free control plate.

2. Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

  • Objective: To measure the relative expression of the ECL_01758 gene.

  • Methodology:

    • Grow the E. cloacae strain to mid-log phase in CAMHB with and without a sub-inhibitory concentration of this compound.

    • Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the ECL_01758 gene and a housekeeping gene (e.g., rpoB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Visualizations

Caption: Signaling pathway of this compound hetero-resistance in E. cloacae.

Experimental_Workflow_Heteroresistance start Observe Inconsistent This compound MICs pap Population Analysis Profile (PAP) start->pap time_kill Time-Kill Assay start->time_kill gene_analysis Gene Sequencing & qRT-PCR (ECL_01761/2, ECL_01758) pap->gene_analysis time_kill->gene_analysis epi_assay Efflux Pump Inhibitor Synergy Assay gene_analysis->epi_assay confirm_mechanism Confirm Efflux-Mediated Hetero-resistance epi_assay->confirm_mechanism

Caption: Experimental workflow for investigating this compound hetero-resistance.

References

Technical Support Center: The Impact of the KexD Efflux Pump on NOSO-502 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the KexD efflux pump on the antimicrobial activity of NOSO-502.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of the KexD efflux pump on this compound activity?

A1: The KexD efflux pump, a member of the Resistance-Nodulation-Division (RND) family, can significantly reduce the in vitro activity of this compound. Overexpression of the gene encoding KexD (or its orthologs) is a mechanism of resistance to this compound observed in Gram-negative bacteria such as Enterobacter cloacae and Klebsiella pneumoniae.[1]

Q2: How is the expression of the KexD efflux pump regulated in relation to this compound resistance?

A2: The expression of the KexD efflux pump is regulated by the CrrAB two-component system.[1] Mutations in the sensor kinase CrrB can lead to the upregulation of the response regulator CrrA, which in turn increases the expression of KexD. This increased expression results in the active efflux of this compound from the bacterial cell, leading to decreased susceptibility.

Q3: Does the presence of other efflux pumps, like AcrB, affect this compound activity in conjunction with KexD?

A3: Yes, the interplay with other efflux pumps is crucial. In E. cloacae, the deletion of the major efflux pump AcrB surprisingly leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound. This is because the KexD ortholog (ECL_01758) can compensate for the absence of AcrB. However, a double mutant lacking both AcrB and the KexD ortholog shows a dramatic decrease in the this compound MIC, highlighting the primary role of these two pumps in its efflux.

Q4: Is KexD-mediated resistance to this compound observed in all clinical isolates?

A4: No, KexD-mediated resistance is not universally observed. Studies on Enterobacter cloacae complex (ECC) have shown that decreased susceptibility to this compound is cluster-dependent.[1] For instance, strains belonging to Hoffmann's clusters XI and XII have demonstrated reduced susceptibility to both this compound and colistin, a phenomenon linked to the CrrAB-KexD pathway.[1]

Troubleshooting Guides

Issue: Inconsistent or higher-than-expected this compound MIC values in your experiments.

Possible Cause 1: Overexpression of the KexD efflux pump.

  • Troubleshooting Steps:

    • Gene Expression Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to assess the expression levels of the kexD gene (or its ortholog in your bacterial species) in your test strain compared to a susceptible reference strain. A significant upregulation may indicate its role in the observed MIC.

    • Use of Efflux Pump Inhibitors (EPIs): While specific inhibitors for KexD are not commercially available, you can use broad-spectrum RND efflux pump inhibitors like Phenylalanine-Arginine β-Naphthylamide (PAβN) in your MIC assays. A significant reduction in the this compound MIC in the presence of an EPI suggests the involvement of an RND efflux pump like KexD.

    • Genetic Knockout: If feasible, create a knockout mutant of the kexD gene in your strain of interest. A subsequent decrease in the this compound MIC for the knockout mutant compared to the wild-type would confirm the role of KexD.

Possible Cause 2: Presence of mutations in the CrrAB two-component system.

  • Troubleshooting Steps:

    • Gene Sequencing: Sequence the crrA and crrB genes in your test strain to identify any mutations that could lead to the constitutive activation of the two-component system and subsequent upregulation of kexD.

Possible Cause 3: Experimental variability in MIC determination.

  • Troubleshooting Steps:

    • Standardized Protocol: Ensure strict adherence to standardized broth microdilution or agar (B569324) dilution protocols for MIC testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

    • Quality Control: Include appropriate quality control strains with known this compound MIC values in every experiment to ensure the validity of your results.

    • Inoculum Preparation: Precisely prepare the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard) to avoid erroneously high MIC readings.

Data Presentation

Table 1: Impact of KexD Ortholog (ECL_01758) and AcrB Deletion on this compound MIC in Enterobacter cloacae ATCC 13047

Bacterial StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Change in MIC (relative to Wild-Type)
ECL13047Wild-Type256-
ECL13047 ΔECL_01758KexD ortholog knockout464-fold decrease
ECL13047 ΔacrBAcrB knockout20488-fold increase
ECL13047 ΔacrB ΔECL_01758Double knockout2128-fold decrease
ECL13047 ΔECL_01758 pBAD202_01758Complemented strain10244-fold increase

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution

    • 96-well microtiter plates

    • Bacterial culture in the logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well (except for a sterility control well) with the diluted bacterial suspension. Include a growth control well (bacteria without antibiotic).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Efflux Pump Inhibition Assay

This assay helps determine if an efflux pump is responsible for the reduced susceptibility to an antibiotic.

  • Materials:

    • Same as for MIC determination

    • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

  • Procedure:

    • Perform the MIC determination of this compound as described above.

    • In parallel, perform a second MIC determination of this compound in the presence of a sub-inhibitory concentration of the EPI. The concentration of the EPI should not affect bacterial growth on its own.

    • A significant (four-fold or greater) reduction in the MIC of this compound in the presence of the EPI indicates the involvement of an efflux pump.

Visualizations

KexD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CrrB CrrB (Sensor Kinase) CrrA CrrA (Response Regulator) CrrB->CrrA Phosphorylates KexD KexD (Efflux Pump) NOSO_502_out This compound (Extracellular) KexD->NOSO_502_out Efflux CrrA_P CrrA-P (Phosphorylated Response Regulator) kexD_gene kexD gene CrrA_P->kexD_gene Upregulates Transcription kexD_gene->KexD Translation Signal External Signal (e.g., Antibiotic Stress) Signal->CrrB Activates NOSO_502_in This compound (Intracellular) NOSO_502_in->KexD

Caption: CrrAB-KexD signaling pathway for this compound resistance.

Experimental_Workflow start Start: Inconsistent this compound MIC qRT_PCR Perform qRT-PCR for kexD expression start->qRT_PCR sequencing Sequence crrA/crrB genes start->sequencing EPI_assay Perform MIC assay with Efflux Pump Inhibitor start->EPI_assay result1 Upregulation of kexD? qRT_PCR->result1 result2 Mutations in crrA/crrB? sequencing->result2 result3 MIC reduction with EPI? EPI_assay->result3 knockout Create kexD knockout mutant result4 MIC reduction in knockout? knockout->result4 conclusion1 Conclusion: KexD overexpression is likely cause. result1->conclusion1 Yes troubleshoot_mic Review and standardize MIC protocol. result1->troubleshoot_mic No conclusion2 Conclusion: CrrAB mutation is likely cause. result2->conclusion2 Yes result2->troubleshoot_mic No conclusion3 Conclusion: Efflux-mediated resistance is likely. result3->conclusion3 Yes result3->troubleshoot_mic No conclusion4 Conclusion: KexD is confirmed as resistance determinant. result4->conclusion4 Yes conclusion1->knockout

Caption: Troubleshooting workflow for high this compound MICs.

References

Technical Support Center: Investigating Off-Target Effects of NOSO-502 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of NOSO-502 in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound is a novel antibiotic that inhibits bacterial translation by binding to the ribosome.[1] Its primary on-target effect is potent antibacterial activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains.[1][2] Preclinical in vitro safety studies have shown that this compound has a favorable safety profile, with no significant off-target effects observed in key assays. Specifically, it has demonstrated no cytotoxicity against human cell lines such as HepG2 and HK-2, no inhibition of the hERG potassium channel, and no induction of micronuclei at concentrations up to 512 μM.[1][3]

Q2: Which in vitro assays are recommended for assessing the off-target effects of this compound?

A2: A standard panel of in vitro safety pharmacology assays is recommended to assess potential off-target effects. Based on the initial safety profile of this compound, the following assays are crucial:

  • Cytotoxicity Assays (e.g., MTT or LDH assay): To determine if this compound affects cell viability and proliferation in mammalian cell lines.

  • hERG Potassium Channel Assay: To evaluate the risk of cardiac QT prolongation and potential cardiotoxicity.

  • In Vitro Micronucleus Assay: To assess the genotoxic potential of this compound by detecting chromosomal damage.

Q3: How should I interpret the results from these in vitro safety assays for this compound?

A3:

  • Cytotoxicity Assay: If this compound shows a significant decrease in cell viability (typically a reduction of more than 30% is considered cytotoxic) in a dose-dependent manner, it may indicate an off-target cytotoxic effect. The IC50 (half-maximal inhibitory concentration) value should be determined.

  • hERG Assay: Inhibition of the hERG channel is a critical indicator of potential cardiotoxicity. An IC50 value below a certain threshold (often 10 µM, though this can vary) is a cause for concern and may necessitate further investigation.

  • Micronucleus Assay: A statistically significant, dose-dependent increase in the frequency of micronucleated cells suggests a potential genotoxic effect, which could be due to clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.[2][3]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Question: I am observing high variability between replicate wells in my MTT assay with this compound. What could be the cause?

Answer: High variability in MTT assays can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common cause of variability. Ensure your cell suspension is homogenous before and during plating. A cell density that is too low or too high can also lead to inconsistent results.

  • Compound Solubility: If this compound is not fully dissolved, it can lead to uneven exposure in different wells. Visually inspect your stock solution and dilutions for any precipitates. Consider using a different solvent or gentle warming if solubility is an issue.

  • Incubation Times: Ensure consistent incubation times for both compound treatment and MTT reagent addition.

  • Formazan (B1609692) Crystal Solubilization: Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings. Ensure the solubilization solution is added to all wells and that the crystals are fully dissolved before reading the plate. Gentle shaking can aid in this process.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.

Issue 2: Unexpected Positive Signal in the hERG Assay

Question: My hERG assay is showing a positive (inhibitory) signal for this compound, which contradicts published data. What should I check?

Answer: An unexpected positive result in a hERG assay warrants careful investigation. Consider the following:

  • Compound Concentration and Purity: Verify the concentration and purity of your this compound stock. Impurities in the compound could be responsible for the observed hERG inhibition.

  • Assay System: Different hERG assay platforms (e.g., manual patch-clamp, automated patch-clamp, binding assays) have varying sensitivities and potential for artifacts. Understand the limitations of your specific assay. For example, hydrophobic compounds can sometimes adsorb to the surfaces of automated patch-clamp systems, leading to inaccurate results.

  • Vehicle Control: Ensure that the vehicle (solvent) used to dissolve this compound is not causing an effect on the hERG channel at the final concentration used in the assay.

  • False Positives: Some assay formats are prone to false positives. If you are using an indirect method, such as a binding assay, it is crucial to confirm any positive hits with a functional assay like patch-clamp electrophysiology.

Issue 3: High Background in the In Vitro Micronucleus Assay

Question: I am seeing a high number of micronucleated cells in my negative control group. What could be causing this?

Answer: A high background in a micronucleus assay can compromise the validity of your results. Here are some potential causes and solutions:

  • Cell Line Instability: Some cell lines are more prone to spontaneous chromosomal instability. Ensure you are using a stable cell line and that the passage number is not too high.

  • Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or microbial contamination, can induce stress and lead to an increase in micronuclei. Maintain good cell culture practices.

  • Cytochalasin B Concentration: If using the cytokinesis-block method, the concentration of cytochalasin B is critical. Too high a concentration can be toxic and induce apoptosis, which can be mistaken for micronuclei. Optimize the concentration for your specific cell line.

  • Scoring Criteria: Ensure that the scoring of micronuclei is being performed accurately and consistently according to established criteria. Differentiating micronuclei from other cytoplasmic structures like apoptotic bodies requires careful observation.

Quantitative Data Summary

The following tables summarize the expected in vitro off-target profile of this compound based on available preclinical data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundConcentration (µM)Cell Viability (%)
HepG2This compound512> 95%
HK-2This compound512> 95%
HRPTEpiCThis compound512> 95%
HepG2Doxorubicin (Positive Control)10< 50%

Data is representative of expected outcomes based on published literature.[1][3]

Table 2: In Vitro hERG Inhibition by this compound

Assay TypeCompoundIC50 (µM)
Patch-ClampThis compound> 512
Patch-ClampAstemizole (Positive Control)< 0.1

Data is representative of expected outcomes based on published literature.[1][3]

Table 3: In Vitro Micronucleus Induction by this compound

Cell LineCompoundConcentration (µM)Fold Increase in Micronucleated Cells (vs. Vehicle)
CHO-K1This compound512No significant increase
CHO-K1Mitomycin C (Positive Control)1Significant increase

Data is representative of expected outcomes based on published literature.[1][3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HK-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp Protocol)

This protocol provides a general overview of the manual whole-cell patch-clamp technique.

  • Cell Culture: Culture cells stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.

  • Cell Preparation: On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Use an appropriate intracellular solution (in the patch pipette) and extracellular solution.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application:

    • Record baseline hERG currents.

    • Perfuse the cell with the extracellular solution containing this compound at various concentrations.

    • Record the hERG currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and determine the IC50 value.

In Vitro Micronucleus Assay (Cytokinesis-Block Method)

This protocol is for use with a cell line such as Chinese Hamster Ovary (CHO-K1) cells.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a known genotoxic agent (positive control) for a duration that covers at least one cell cycle (e.g., 24 hours).

  • Addition of Cytochalasin B: After the initial treatment period, add cytochalasin B to the culture medium at a pre-optimized concentration to block cytokinesis.

  • Incubation: Incubate the cells for a further period equivalent to one cell cycle to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Staining:

    • Harvest the cells.

    • Fix the cells using a suitable fixative (e.g., methanol:acetic acid).

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring:

    • Under a microscope, score at least 1000 binucleated cells per treatment group.

    • Count the number of binucleated cells that contain one or more micronuclei.

  • Data Analysis:

    • Calculate the frequency of micronucleated cells for each treatment group.

    • Use appropriate statistical tests to determine if there is a significant increase in micronucleus frequency compared to the vehicle control.

Visualizations

experimental_workflow cluster_planning Phase 1: Assay Planning cluster_execution Phase 2: In Vitro Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select appropriate cell lines (e.g., HepG2, HEK293-hERG, CHO-K1) B Prepare and validate this compound stock solution A->B C Determine concentration range based on expected therapeutic dose B->C D Cytotoxicity Assay (e.g., MTT) C->D E hERG Potassium Channel Assay C->E F In Vitro Micronucleus Assay C->F G Calculate IC50 for cytotoxicity and hERG inhibition D->G E->G H Assess statistical significance of micronucleus induction F->H G->H I Compare results to positive and negative controls H->I J Assess Off-Target Risk Profile of this compound I->J Final Risk Assessment troubleshooting_workflow action_node action_node start Unexpected Positive Off-Target Result check_compound Is the compound pure and at the correct concentration? start->check_compound check_controls Are the positive and negative controls behaving as expected? check_compound->check_controls Yes action_node_compound Re-prepare and validate the compound stock check_compound->action_node_compound No check_assay Is the assay protocol being followed correctly? check_controls->check_assay Yes action_node_controls Troubleshoot the assay with control compounds check_controls->action_node_controls No review_data Re-analyze the data for potential artifacts check_assay->review_data Yes action_node_assay Review and optimize the experimental protocol check_assay->action_node_assay No confirm_result Confirm with an orthogonal assay review_data->confirm_result No artifacts found action_node_data Correct for artifacts and re-evaluate the results review_data->action_node_data Artifacts identified confirm_result->start Result not confirmed investigate_mechanism Investigate the potential mechanism of the off-target effect confirm_result->investigate_mechanism Result confirmed action_node_compound->start action_node_controls->start action_node_assay->start action_node_data->start signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Unintended Receptor (e.g., Kinase) pathway1 Downstream Effector 1 receptor->pathway1 Activates/Inhibits noso502 This compound (Off-Target) noso502->receptor Binds to ATP-binding site pathway2 Downstream Effector 2 pathway1->pathway2 cellular_response Unintended Cellular Response (e.g., Apoptosis, Proliferation Change) pathway2->cellular_response

References

NOSO-502 Technical Support Center: Enhancing Solubility and Stability for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOSO-502. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a novel antibiotic belonging to the odilorhabdin class, which are cationic peptides.[1][2] Odilorhabdins inhibit bacterial translation by binding to the ribosome at a novel site.[1] As a preclinical candidate, this compound has shown potent activity against Gram-negative bacteria, including multidrug-resistant strains.[3][4] Being a peptide, its solubility and stability are influenced by factors such as pH, temperature, and the presence of certain excipients.

Q2: My lyophilized this compound powder won't dissolve in aqueous buffer. What should I do?

A2: Direct dissolution of lyophilized peptides, especially cationic ones, in aqueous buffers can be challenging and may lead to aggregation. The recommended approach is to first dissolve the peptide in a small amount of an appropriate organic solvent to create a concentrated stock solution.

Q3: Which solvent should I use for the initial dissolution of this compound?

A3: For many peptides, sterile distilled water is the first choice. If solubility is an issue, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used. Given that this compound is a cationic peptide, a slightly acidic solution can also aid in solubilization. A common starting point is to dissolve the peptide in sterile, deionized water, and if needed, add a small amount of a co-solvent. For in vivo studies, dose formulations of this compound have been prepared in 25 mM PBS, suggesting its solubility in this buffered solution at certain concentrations.[5]

Q4: How can I improve the stability of my this compound stock solution?

A4: To maximize the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Use sterile buffers: Prepare solutions in sterile buffers to prevent microbial contamination.

  • Protect from light: Store solutions in light-protected vials.

Q5: Can I store this compound solutions at 4°C?

A5: For short-term storage (a few days), 4°C is generally acceptable. However, for longer durations, freezing is recommended to minimize degradation.[6]

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed after adding aqueous buffer to the this compound stock solution.
Potential Cause Troubleshooting Step
Poor Solubility in the Final Buffer 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Ensure the final solvent concentration is compatible with your experimental assay. 3. Add the aqueous buffer to the peptide stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
pH is near the Isoelectric Point (pI) Although the exact pI of this compound is not publicly available, for cationic peptides, solubility is generally better at a pH below their pI. Try using a buffer with a slightly acidic pH (e.g., pH 5-6).
Aggregation Consider adding anti-aggregation excipients to your buffer. See the table below for examples.
Issue 2: Loss of biological activity of this compound over time in solution.
Potential Cause Troubleshooting Step
Chemical Degradation (e.g., Oxidation, Hydrolysis) 1. For peptides containing susceptible residues like Met, Cys, or Trp, use degassed buffers and consider adding antioxidants.[7] 2. Maintain the pH of the solution in a stable range (typically pH 5-6 for peptides). 3. Store aliquots at -80°C for long-term storage.
Adsorption to Surfaces Peptides can adsorb to glass and plastic surfaces. Consider using low-protein-binding tubes and pipette tips. The use of a small amount of a carrier protein like bovine serum albumin (BSA) at 0.1% can also mitigate this, but check for compatibility with your assay.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution to avoid the damaging effects of repeated freezing and thawing.

Data Presentation

Table 1: Recommended Solvents and Excipients for Improving Peptide Solubility and Stability
Solvent/Excipient Concentration Purpose Considerations
Water (sterile, deionized) -Primary solventMay not be sufficient for hydrophobic or high-concentration solutions.
Dimethyl Sulfoxide (DMSO) 5-30% of stock solutionCo-solvent for initial dissolutionEnsure final concentration is compatible with biological assays.
Acetic Acid 0.1% in waterTo aid dissolution of cationic peptidesWill lower the pH of the final solution.
Arginine 50-100 mMAnti-aggregation agentCan improve solubility and reduce viscosity.[8]
Mannitol/Sucrose 1-5%Cryoprotectant/StabilizerUseful for lyophilized formulations and protecting against freeze-thaw stress.[9]
Polysorbate 20/80 0.01-0.1%Surfactant to prevent surface adsorption and aggregationCheck for interference with your specific assay.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[7]

  • Add a small, precise volume of an appropriate organic solvent (e.g., sterile DMSO) to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid excessive heating.[7]

  • To prepare a working solution, slowly add the desired volume of your experimental aqueous buffer to the concentrated stock solution while gently vortexing.

  • If the final concentration is high, it is recommended to add the peptide stock solution to the buffer rather than the other way around.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a general method for a forced degradation study to identify conditions that may affect this compound stability.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 40°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 40°C for 2, 4, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: 60°C for 24 and 48 hours (in solution and as a solid).

    • Photostability: Expose to light (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At each time point, neutralize the acid and base-stressed samples.

    • Analyze all samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid is a common starting point for peptide analysis.

    • Monitor the decrease in the main peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition. This information helps in identifying the degradation pathways and developing stable formulations.[10][11]

Mandatory Visualizations

experimental_workflow cluster_solubilization Solubilization Protocol cluster_stability Stability Assessment lyophilized Lyophilized this compound stock_sol Concentrated Stock (e.g., in DMSO) lyophilized->stock_sol Add organic solvent working_sol Working Solution (in aqueous buffer) stock_sol->working_sol Dilute with buffer stress Apply Stress Conditions (pH, temp, light, oxidant) working_sol->stress hplc RP-HPLC Analysis stress->hplc data Analyze Degradation hplc->data

Caption: Experimental workflow for this compound solubilization and stability assessment.

signaling_pathway cluster_ribosome Bacterial Ribosome cluster_translation Translation Process ribosome_50s 50S Subunit ribosome_30s 30S Subunit mrna mRNA misread_protein Mistranslated Proteins ribosome_30s->misread_protein Causes misreading of mRNA trna tRNA mrna->trna Decoding protein Protein Synthesis trna->protein Elongation cell_death Bacterial Cell Death misread_protein->cell_death noso502 This compound noso502->ribosome_30s Binds to novel site

Caption: Mechanism of action of this compound on the bacterial ribosome.

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways ph pH hydrolysis Hydrolysis ph->hydrolysis aggregation Aggregation ph->aggregation temp Temperature temp->hydrolysis temp->aggregation light Light Exposure oxidation Oxidation light->oxidation oxidants Oxidizing Agents oxidants->oxidation

Caption: Relationship between environmental factors and peptide degradation pathways.

References

Technical Support Center: Optimizing NOSO-502 Dosage for In Vivo Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NOSO-502. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at optimizing dosage for bactericidal activity against Enterobacteriaceae.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel antibiotic belonging to the odilorhabdin class.[1][2] It inhibits bacterial translation by binding to the bacterial ribosome, a mechanism distinct from other existing antibiotic classes.[1][2][3] This novel mechanism contributes to its potent activity against a range of Gram-negative pathogens, including multidrug-resistant Enterobacteriaceae.[1][3]

Q2: What is the spectrum of activity of this compound?

A2: this compound demonstrates potent in vitro activity against Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., and Citrobacter spp.[4] Notably, its efficacy is not significantly impacted by the presence of common resistance mechanisms such as extended-spectrum β-lactamases (ESBLs) or carbapenemases (KPC, NDM, OXA).[1][4][5] However, it shows limited activity against Proteus mirabilis, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][4]

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound?

A3: Studies have shown that this compound exhibits both dose- and time-dependent bactericidal activity.[6] The pharmacodynamic index that appears to be the best driver of its efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[7]

Q4: Has this compound shown efficacy in animal models?

A4: Yes, this compound has demonstrated significant efficacy in several murine infection models, including systemic infection, urinary tract infection (UTI), and neutropenic thigh infection models.[1][2][5][8]

Troubleshooting Guide

Problem 1: Sub-optimal bactericidal activity observed in our murine systemic infection model despite using previously reported efficacious doses.

  • Possible Cause 1: Inoculum size. The bacterial inoculum used may be significantly higher than that in published studies, potentially overwhelming the antibiotic's efficacy.

  • Troubleshooting Step: Carefully standardize the inoculum preparation and verify the colony-forming units (CFU) administered to each animal. Consider performing a dose-ranging study with your specific bacterial strain to determine the optimal inoculum.

  • Possible Cause 2: Strain-specific MIC. The MIC of your specific test strain may be higher than the strains used in reference studies.

  • Troubleshooting Step: Determine the MIC of this compound for your specific bacterial isolate using standardized broth microdilution methods. This will allow for a more accurate calculation of the appropriate dosage regimen based on the fAUC/MIC target.

  • Possible Cause 3: Animal model variability. Differences in the mouse strain, age, or health status can influence the course of infection and the host's response to treatment.

  • Troubleshooting Step: Ensure consistency in the animal model used. Refer to established protocols for murine infection models for Enterobacteriaceae.[9][10] If possible, use the same strain and supplier of mice as in the reference studies.

Problem 2: High variability in bacterial burden observed between individual animals within the same treatment group.

  • Possible Cause 1: Inconsistent route of administration. Improper administration of this compound (e.g., subcutaneous leakage) can lead to variable drug exposure.

  • Troubleshooting Step: Ensure all personnel are thoroughly trained in the proper administration technique (e.g., intravenous, subcutaneous). For subcutaneous injections, gently tent the skin to form a pocket and ensure the full dose is delivered.

  • Possible Cause 2: Differences in infection establishment. Variability in the initial bacterial challenge can lead to divergent infection progression among animals.

  • Troubleshooting Step: Refine the infection procedure to ensure a consistent delivery of the inoculum to the target site. For systemic infections, intravenous administration is generally preferred for consistency.

Problem 3: Unexpected toxicity or adverse effects observed in treated animals.

  • Possible Cause 1: Formulation issues. The vehicle used to formulate this compound may be causing adverse reactions.

  • Troubleshooting Step: Review the formulation of this compound. Ensure the vehicle is well-tolerated and has been used in previous in vivo studies. If necessary, test the vehicle alone as a control group. In vitro safety profiles have shown no cytotoxicity against several human cell lines.[1][2][8]

  • Possible Cause 2: Off-target effects at high doses. While preclinical studies have shown a favorable safety profile, high local concentrations or prolonged exposure could potentially lead to unforeseen toxicity.[1][8]

  • Troubleshooting Step: Consider a dose de-escalation study to identify the maximum tolerated dose in your specific animal model. Monitor animals closely for clinical signs of toxicity.

Quantitative Data Summary

The following tables summarize the in vivo bactericidal activity of this compound in various murine infection models as reported in the literature.

Table 1: Efficacy of this compound in a Murine Systemic Infection Model with E. coli EN122 (ESBL) [1][5][11]

Dosage (mg/kg)Log Reduction in Blood Burden (CFU/mL)
2.61
3.82
5.93
ED50 3.5 mg/kg

Table 2: Efficacy of this compound in a Murine Systemic Infection Model with E. coli ATCC BAA-2469 (NDM-1) [1][5][11]

Dosage (mg/kg)Survival Rate
≥ 4100%

Table 3: Efficacy of this compound in a Murine Urinary Tract Infection Model with E. coli UTI89 [1][2][5][11]

Dosage (mg/kg)OrganLog Reduction (CFU/mL or g)
24Urine2.39
24Bladder1.96
24Kidney1.36

Experimental Protocols

1. Murine Systemic Infection Model

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: Mid-logarithmic phase culture of the target Enterobacteriaceae strain.

  • Infection: Administer a bacterial suspension of approximately 1 x 107 CFU per mouse via intravenous (tail vein) injection.

  • Treatment: Administer this compound or vehicle control subcutaneously or intravenously at specified time points post-infection.

  • Endpoint: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Collect blood via cardiac puncture.

  • Bacterial Load Determination: Perform serial dilutions of the blood and plate on appropriate agar (B569324) plates. Incubate overnight at 37°C and enumerate CFUs.

2. Murine Neutropenic Thigh Infection Model

  • Animal Model: Female ICR mice (6-8 weeks old).

  • Neutropenia Induction: Administer cyclophosphamide (B585) intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.

  • Bacterial Strain: Mid-logarithmic phase culture of the target Enterobacteriaceae strain.

  • Infection: Inject a bacterial suspension of approximately 1 x 106 CFU into the thigh muscle of each mouse.

  • Treatment: Begin administration of this compound or vehicle control at a specified time (e.g., 2 hours) post-infection. Dosing can be fractionated (e.g., every 6, 12, or 24 hours) to investigate the dominant PK/PD index.[6]

  • Endpoint: At 24 hours post-infection, euthanize the mice and aseptically remove the entire thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh muscle in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates for CFU enumeration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., BALB/c mice) infection Induce Infection (e.g., Intravenous Injection) animal_prep->infection bacterial_prep Bacterial Culture (e.g., E. coli) bacterial_prep->infection treatment Administer this compound (Dose-Ranging Study) infection->treatment control Administer Vehicle (Control Group) infection->control endpoint Euthanasia & Sample Collection (e.g., Blood, Tissues) treatment->endpoint control->endpoint bacterial_load Determine Bacterial Burden (CFU Enumeration) endpoint->bacterial_load data_analysis Data Analysis (Log Reduction vs. Dose) bacterial_load->data_analysis

Caption: Workflow for an in vivo dosage optimization study of this compound.

logical_relationship cluster_inputs Experimental Inputs cluster_outcome Experimental Outcome cluster_troubleshooting Troubleshooting Factors dosage This compound Dosage bactericidal_activity In Vivo Bactericidal Activity (Log Reduction in CFU) dosage->bactericidal_activity bacterial_strain Bacterial Strain & Inoculum bacterial_strain->bactericidal_activity animal_model Animal Model animal_model->bactericidal_activity mic Strain MIC mic->bactericidal_activity admin Route of Administration admin->bactericidal_activity formulation Drug Formulation formulation->bactericidal_activity

Caption: Factors influencing the in vivo bactericidal activity of this compound.

References

troubleshooting variable MIC results for NOSO-502

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variable Minimum Inhibitory Concentration (MIC) results for NOSO-502. The following resources are designed to help identify and resolve common issues encountered during antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent MIC values for this compound.

Q1: Why are my MIC results for this compound inconsistent between experiments?

Inconsistent MIC values for this compound, a cationic antimicrobial peptide, can stem from several factors related to the compound's physicochemical properties and the specifics of the assay methodology.[1][2] Key areas to investigate include variability in inoculum preparation, media composition, and procedural inconsistencies.[1][2]

Q2: My MIC values for this compound are consistently higher than expected. What are the likely causes?

Higher than expected MICs can be an indication of reduced compound potency in the assay. For a cationic peptide like this compound, this can be due to interactions with components of the test medium or binding to plasticware.[2] The use of standard polystyrene plates can lead to significant peptide adsorption, reducing the effective concentration of this compound in solution. Additionally, divalent cations (Ca²⁺, Mg²⁺) in standard Mueller-Hinton Broth (MHB) can interfere with the activity of cationic peptides.[3]

Q3: I am observing "skipped wells" in my microdilution plate. What does this mean and how can I prevent it?

"Skipped wells" refer to the phenomenon where a well with a lower concentration of an antimicrobial agent shows no bacterial growth, while a well with a higher concentration shows growth.[4][5] This can be caused by a number of factors including technical errors in pipetting, contamination, or the specific interaction of the compound with the bacteria.[4][5][6] To mitigate this, ensure accurate and careful preparation of serial dilutions and consider using multichannel pipettes for consistency. Running replicates can also help identify if this is a random error or a consistent issue.[5]

Q4: Can the age or preparation of my bacterial inoculum affect the MIC results for this compound?

Yes, the bacterial inoculum is a critical variable in MIC testing. The growth phase and density of the initial culture can significantly impact the outcome.[1] Using a fresh overnight culture standardized to a 0.5 McFarland standard is crucial for reproducibility. Inconsistent inoculum density can lead to variability in the time it takes for the bacterial population to reach a detectable turbidity, thereby affecting the apparent MIC.[1]

Q5: What is the recommended growth medium for this compound MIC testing and why is it important?

The composition of the growth medium can significantly influence the in vitro activity of this compound.[7][8] While standard cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for antimicrobial susceptibility testing, the presence of divalent cations can affect the activity of cationic peptides.[3] For this compound, studies have been conducted using ISO-sensitest broth. It is crucial to maintain consistency in the type and batch of media used for all related experiments to ensure comparability of results.[9]

Troubleshooting Summary Table

Problem Potential Causes Recommended Solutions
Inconsistent MICs Inoculum variability; Media composition changes; Pipetting errors; Inconsistent incubation times.[1]Standardize inoculum preparation; Use the same batch of media; Calibrate pipettes and use proper technique; Ensure consistent incubation conditions.
High MICs This compound binding to plasticware; Inactivation by media components.[2]Use low-binding microplates; Prepare this compound dilutions in a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[2]
"Skipped Wells" Pipetting errors during serial dilution; Contamination.[4][5][6]Review and refine pipetting technique; Use sterile technique throughout the procedure; Perform experiments in triplicate to identify outliers.[5]
No Bacterial Growth in Control Wells Inactive bacterial inoculum; Contamination with a bacteriostatic agent.Use a fresh, viable bacterial culture; Ensure all reagents and materials are sterile.
Trailing Endpoints Slow bactericidal activity of this compound; Bacterial resistance.Read plates at a consistent time point (e.g., 18-24 hours); Confirm endpoint by plating well contents onto agar (B569324) to determine viability.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (adapted from CLSI guidelines)

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • To minimize binding to plastic, it is recommended to prepare dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[2]

2. Preparation of Microdilution Plates:

  • Using a low-binding 96-well microtiter plate, add 50 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12 of each row to be used.

  • Add 100 µL of the this compound stock solution to well 1 of each row.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

5. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Variable MIC Results for this compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Examine Reagents and Materials start->check_reagents inoculum Inoculum Preparation (Density, Age) check_protocol->inoculum technique Assay Technique (Pipetting, Incubation) check_protocol->technique media Media Composition (Batch, pH) check_reagents->media compound This compound Handling (Solubility, Adsorption) check_reagents->compound standardize_inoculum Standardize Inoculum (0.5 McFarland) inoculum->standardize_inoculum consistent_media Use Consistent Media Batch media->consistent_media low_binding_plates Use Low-Binding Plates compound->low_binding_plates proper_technique Refine Pipetting Technique technique->proper_technique end Consistent MIC Results standardize_inoculum->end consistent_media->end low_binding_plates->end proper_technique->end

Caption: Troubleshooting workflow for variable this compound MIC results.

MIC_Assay_Workflow prep_compound Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in Microplate prep_compound->prep_plates inoculate Inoculate Microplate prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standard broth microdilution MIC assay workflow.

References

Technical Support Center: NOSO-502 and Colistin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for cross-resistance between the novel antibiotic NOSO-502 and the last-resort polymyxin (B74138), colistin (B93849).

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for this compound and colistin?

A1: this compound and colistin have distinct mechanisms of action. This compound is a novel antibiotic belonging to the odilorhabdin class, which inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane by interacting with the lipid A component of lipopolysaccharide (LPS), leading to cell lysis.[1][3]

Q2: Is there a potential for cross-resistance between this compound and colistin?

A2: Yes, while this compound is active against many colistin-resistant strains, cross-resistance has been observed, particularly in Klebsiella pneumoniae and Enterobacter cloacae complex species.[1][4] This is not due to a shared mechanism of action but rather a linked regulatory pathway.

Q3: What is the primary mechanism of cross-resistance between this compound and colistin?

A3: The primary mechanism of cross-resistance involves mutations in the two-component regulatory system (TCS) CrrAB .[1][3][5] Specifically, mutations in the sensor kinase gene crrB can lead to a dual-resistance phenotype through two distinct downstream effects:

  • This compound Resistance: Upregulation of the Resistance-Nodulation-Division (RND) family efflux pump component, KexD .[1][5] This pump actively removes this compound from the bacterial cell.

  • Colistin Resistance: Alterations in lipopolysaccharide (LPS) structure through the modulation of the PmrAB and/or PhoPQ two-component systems.[1][3] This modification of lipid A reduces colistin's ability to bind to the bacterial outer membrane.

Q4: Is this compound effective against strains with common colistin resistance mechanisms?

A4: Generally, yes. This compound has been shown to be effective against strains with several common colistin resistance mechanisms, including mutations in pmrA, pmrB, mgrB, and phoQ, as well as those carrying the plasmid-mediated mcr-1, mcr-2, and mcr-3 genes.[6] The key exception is resistance mediated by mutations in the crrB gene.[6]

Troubleshooting Guides

Problem 1: I am observing high MIC values for this compound in a colistin-resistant strain of K. pneumoniae or E. cloacae.

  • Possible Cause: The colistin resistance in your strain may be mediated by a mutation in the crrB gene of the CrrAB two-component system. This can lead to the upregulation of the KexD efflux pump, which confers resistance to this compound.[1][5]

  • Troubleshooting Steps:

    • Sequence the crrAB locus: Perform Sanger or whole-genome sequencing to identify potential mutations in the crrA and crrB genes.

    • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the kexD gene. A significant increase in kexD expression in your resistant isolate compared to a susceptible control would support this mechanism.

    • Efflux pump inhibitor assay: Perform MIC testing with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A significant reduction in the this compound MIC in the presence of an EPI would suggest efflux-mediated resistance.

Problem 2: My experimental results show variable or "heteroresistance" to this compound in an E. cloacae population.

  • Possible Cause: Some strains of E. cloacae, particularly those belonging to specific genetic clusters (e.g., Hoffmann's clusters XI and XII), can exhibit heteroresistance to this compound.[1][4][7] This means that a subpopulation of cells within the larger susceptible population can grow at higher concentrations of the antibiotic.[1]

  • Troubleshooting Steps:

    • Perform a Population Analysis Profile (PAP): This is the gold standard for detecting and quantifying heteroresistance.[6] By plating a high-density inoculum on agar (B569324) plates with a range of this compound concentrations, you can visualize and quantify the resistant subpopulation.

    • Subculture resistant colonies: Isolate colonies that grow on the higher concentration plates from your PAP experiment. Re-test their MIC for this compound after subculturing in antibiotic-free media. If the resistance is unstable and the MIC returns to a susceptible level, this is characteristic of heteroresistance.

Data Presentation

Table 1: In Vitro Activity of this compound against Colistin-Susceptible and -Resistant Enterobacteriaceae

Bacterial SpeciesColistin Resistance MechanismColistin MIC (µg/mL)This compound MIC (µg/mL)Reference
E. coliWild-Type≤21-4[6]
E. colimcr-1>22[6]
K. pneumoniaeWild-Type≤20.5-2[6]
K. pneumoniaepmrB mutation>21[6]
K. pneumoniaemgrB inactivation>21-2[6]
K. pneumoniaecrrB mutation>216[6]
E. cloacae complex (Cluster I-X)VariableVariable1-2[1]
E. cloacae complex (Cluster XI-XII)High>6416-32[1]

Table 2: MIC50 and MIC90 Values for this compound against Enterobacter cloacae Complex (ECC)

OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)Reference
ECC (all clusters)75120.5-32[1][4]

Experimental Protocols

1. Broth Microdilution MIC Determination (adapted from CLSI M07 guidelines)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound and colistin.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland

    • Stock solutions of this compound and colistin sulfate

    • Multichannel pipette

  • Procedure:

    • Prepare serial two-fold dilutions of this compound and colistin in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This should then be diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Time-Kill Assay (based on CLSI M26-A guidelines)

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][8]

  • Materials:

    • Culture tubes with CAMHB

    • Bacterial inoculum standardized to 0.5 McFarland

    • Stock solutions of this compound and colistin

    • Sterile saline or PBS for dilutions

    • Tryptic Soy Agar (TSA) plates

    • Incubator with shaking capabilities

  • Procedure:

    • Prepare tubes of CAMHB containing this compound or colistin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antibiotic.

    • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 35°C ± 2°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies on the plates (ideally between 30 and 300 colonies) and calculate the CFU/mL for each time point and concentration.

    • Plot log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]

Mandatory Visualizations

cross_resistance_pathway cluster_colistin Colistin Resistance cluster_noso502 This compound Resistance crrB_mut_col CrrB Mutation pmrAB PmrAB Activation crrB_mut_col->pmrAB modulates phoPQ PhoPQ Activation crrB_mut_col->phoPQ modulates crrB_mut_noso CrrB Mutation lps_mod LPS Modification (Lipid A alteration) pmrAB->lps_mod phoPQ->lps_mod col_res Colistin Resistance lps_mod->col_res kexD_up kexD Upregulation crrB_mut_noso->kexD_up efflux KexD Efflux Pump kexD_up->efflux noso_expel This compound Expulsion efflux->noso_expel noso_res This compound Resistance noso_expel->noso_res

Caption: CrrAB-mediated cross-resistance pathway.

experimental_workflow start Start with Colistin-Resistant Isolate mic_test 1. Determine MICs (this compound & Colistin) start->mic_test high_mic High this compound MIC? mic_test->high_mic sequence 2. Sequence crrAB locus high_mic->sequence Yes pap 5. Population Analysis Profile (if heteroresistance is suspected) high_mic->pap No (but variable results) q_pcr 3. qRT-PCR for kexD sequence->q_pcr epi_assay 4. Efflux Pump Inhibitor Assay q_pcr->epi_assay end Mechanism Identified epi_assay->end pap->end

Caption: Troubleshooting workflow for this compound resistance.

References

effect of plasma and microsome stability on NOSO-502 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with NOSO-502, with a specific focus on plasma and microsome stability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma and microsomes important?

This compound is a novel antibiotic belonging to the odilorhabdin class, which inhibits bacterial protein synthesis through a new mechanism of action.[1][2][3][4] It is being developed for the treatment of multidrug-resistant Gram-negative infections.[1] Understanding the stability of this compound in plasma and liver microsomes is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in the body. This data helps in designing appropriate dosing regimens for clinical trials.[3][5]

Q2: How stable is this compound in plasma across different species?

This compound exhibits variable stability in the plasma of different species. The half-life has been determined to be 54 minutes in mice, 36 minutes in rats, 158 minutes in dogs, 96 minutes in monkeys, and 79 minutes in humans. After a 120-minute incubation period, the percentage of remaining this compound ranged from 10.1% to 61.2% across these species.

Q3: What is the metabolic stability of this compound in liver microsomes?

This compound is resistant to biotransformation when incubated with liver microsomes from mice, rats, dogs, monkeys, and humans.[6][7] After a 45-minute incubation, between 70.5% and 78.6% of the initial compound remains.[6][7] The metabolic half-life is 116 minutes in mouse, 129 minutes in rat, 101 minutes in dog, 147 minutes in monkey, and 145 minutes in human liver microsomes.[6]

Q4: Has this compound shown efficacy in in vivo models?

Yes, this compound has demonstrated efficacy in several murine infection models.[4][6][8] For instance, in a neutropenic murine sepsis model with E. coli, it showed potent activity. It has also been effective in mouse models of systemic infection against various strains of E. coli and K. pneumoniae.[5][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in replicate samples in plasma stability assay. 1. Inconsistent sample handling and processing. 2. Degradation of this compound during sample processing. 3. Pipetting errors.1. Ensure uniform and rapid processing of all samples. Keep samples on ice. 2. Minimize time between sample collection and protein precipitation. 3. Calibrate pipettes regularly and use proper pipetting techniques.
This compound appears to be unstable in the control incubation (without NADPH) in the microsome stability assay. 1. Chemical instability of this compound in the incubation buffer. 2. Degradation by enzymes other than CYPs that do not require NADPH. 3. Instability during sample storage or analysis.1. Assess the stability of this compound in the assay buffer alone. 2. Consider the presence of other metabolizing enzymes in microsomes. 3. Analyze samples immediately after the experiment or ensure proper storage conditions (-80°C).[10]
Low recovery of this compound at the initial time point (T=0). 1. Non-specific binding to labware (e.g., plastic tubes). 2. Poor solubility of this compound in the assay buffer. 3. Inefficient extraction during the protein precipitation step.1. Use low-binding tubes and plates. 2. Check the solubility of this compound in the final assay buffer concentration. The final organic solvent concentration should be kept low (e.g., <1%).[11] 3. Optimize the protein precipitation method (e.g., try different organic solvents).
Unexpectedly rapid degradation of this compound in the microsome stability assay. 1. Incorrect concentration of microsomal protein. 2. Weighing or dilution error of this compound. 3. High intrinsic clearance of the compound.1. Verify the protein concentration of the microsomal stock. 2. Double-check all calculations and ensure accurate preparation of stock solutions. 3. If the degradation is still rapid, consider reducing the incubation time or the microsomal protein concentration to accurately determine the half-life.

Quantitative Data Summary

Table 1: Plasma Stability of this compound Across Species

SpeciesHalf-Life (t½, min)% Remaining at 120 min
Mouse5410.1 - 61.2
Rat3610.1 - 61.2
Dog15810.1 - 61.2
Monkey9610.1 - 61.2
Human7910.1 - 61.2
Data sourced from in vitro studies.

Table 2: Microsomal Stability of this compound Across Species

SpeciesHalf-Life (t½, min)% Remaining at 45 min
Mouse11670.5 - 78.6
Rat12970.5 - 78.6
Dog10170.5 - 78.6
Monkey14770.5 - 78.6
Human14570.5 - 78.6
Data sourced from in vitro liver microsome studies.[6]

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the in vitro stability of this compound in plasma.

Materials:

  • This compound stock solution

  • Pooled plasma (from human, mouse, rat, dog, monkey)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound in a suitable solvent.

  • Pre-warm the plasma samples to 37°C.

  • Spike the this compound working solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the concentration of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point and determine the half-life (t½).

Protocol 2: Microsome Stability Assay

Objective: To assess the metabolic stability of this compound using liver microsomes.

Materials:

  • This compound stock solution

  • Liver microsomes (from human, mouse, rat, dog, monkey)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (or other suitable organic solvent)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound.

  • Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

  • Immediately add the this compound working solution to the incubation mixture to reach the final concentration (e.g., 1 µM).

  • Incubate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding a cold protein precipitation agent.

  • Process the samples as described in the plasma stability protocol (vortex, centrifuge, transfer supernatant).

  • Analyze the remaining concentration of this compound by LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Visualizations

PlasmaStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis NOSO_stock This compound Stock Spike Spike this compound into Plasma NOSO_stock->Spike Plasma Plasma Samples Plasma->Spike Buffer Buffer Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate t½ Analyze->Data

Caption: Workflow for the plasma stability assay of this compound.

MicrosomeStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis NOSO_stock This compound Stock Initiate Initiate with NADPH & this compound NOSO_stock->Initiate Microsomes Liver Microsomes PreIncubate Pre-incubate Microsomes Microsomes->PreIncubate NADPH NADPH System NADPH->Initiate PreIncubate->Initiate Timepoints Collect Aliquots at Time Points Initiate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Process Process Samples Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Caption: Experimental workflow for the microsomal stability assay.

References

Validation & Comparative

A Head-to-Head Battle: NOSO-502 vs. Meropenem Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel antibiotic NOSO-502 against the established carbapenem (B1253116), meropenem (B701), in combating Carbapenem-Resistant Enterobacteriaceae (CRE). This analysis is based on available preclinical data.

The rise of CRE presents a formidable challenge to global health, necessitating the development of new therapeutic agents. This compound, a first-in-class odilorhabdin antibiotic, has emerged as a promising candidate. This guide delves into its efficacy in comparison to meropenem, a broad-spectrum carbapenem antibiotic frequently used against Gram-negative bacteria.

At a Glance: Key Efficacy and Mechanistic Differences

FeatureThis compoundMeropenem
Mechanism of Action Inhibits bacterial protein synthesis by binding to the ribosome.[1][2][3][4][5]Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][7][8]
Activity Against CRE Demonstrates potent activity against a wide range of CRE, including isolates producing KPC, NDM, VIM, IMP, OXA, and AmpC enzymes.[1][2][4][5]Efficacy against CRE is limited and depends on the specific resistance mechanism and the minimum inhibitory concentration (MIC). Often used in combination therapy for CRE infections.[9][10]
MIC50/90 against K. pneumoniae 0.5/1 mg/L[5]MICs can be elevated (≥4 µg/mL), indicating resistance.[9]
MIC50/90 against E. coli 2/4 mg/L[5]
In Vivo Efficacy (Mouse Models) Achieved 100% survival in a mouse systemic infection model with an NDM-1 producing E. coli at doses as low as 4 mg/kg.[1][2] Reduced bacterial burden in urine, bladder, and kidneys in a murine urinary tract infection model.[1][2][11]

In-Depth Efficacy Analysis

In Vitro Susceptibility

This compound has demonstrated potent in vitro activity against a broad panel of CRE isolates. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 μg/ml against CRE strains that produce KPC, AmpC, or OXA enzymes, as well as metallo-β-lactamases.[1][4] For instance, against a panel of 360 clinical Enterobacterales isolates, which included multidrug-resistant (MDR) and carbapenemase-producing strains, this compound showed an MIC50/90 of 0.5/1 mg/L for Klebsiella pneumoniae and 2/4 mg/L for Escherichia coli.[5] Importantly, the activity of this compound was not impacted by the presence of various carbapenemases such as NDM, KPC, OXA, IMP, or VIM.[5]

In contrast, the utility of meropenem against CRE is significantly compromised. The efficacy of meropenem treatment for infections caused by carbapenemase-producing K. pneumoniae has been shown to be dependent on the MIC, with better outcomes observed when the MIC is ≤4 µg/mL.[9] However, many CRE strains exhibit higher MICs, rendering meropenem monotherapy ineffective.[9]

In Vivo Efficacy

Preclinical studies in murine infection models have highlighted the potential of this compound in treating CRE infections. In a systemic infection model using an NDM-1-producing E. coli strain, this compound achieved 100% survival at doses as low as 4 mg/kg.[1][2] Furthermore, in a neutropenic murine thigh infection model, the 24-hour free-drug area under the concentration-time curve/MIC (fAUC/MIC) was identified as the pharmacokinetic/pharmacodynamic parameter that best correlated with efficacy.[12] The mean fAUC/MIC values associated with net stasis were 10.4 for E. coli and 4.22 for K. pneumoniae.[12]

For meropenem, while high-dose, prolonged-infusion regimens are explored to treat CRE infections, their success is often limited to isolates with lower MICs and they are typically used as part of a combination therapy.[10][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents was determined using the broth microdilution method according to the International Organization for Standardization (ISO) 20776-1 guidelines. A total of 360 Enterobacterales clinical isolates, enriched with MDR strains including carbapenemase producers, were tested.[5]

Experimental Workflow for MIC Determination

cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis bacterial_isolates Bacterial Isolates (360 Enterobacterales) inoculation Inoculation of Microtiter Plates bacterial_isolates->inoculation antimicrobial_agents Antimicrobial Agents (this compound, comparators) serial_dilution Serial Dilution of Antimicrobials antimicrobial_agents->serial_dilution media Cation-adjusted Mueller-Hinton Broth media->serial_dilution serial_dilution->inoculation incubation Incubation at 35-37°C for 18-24h inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination (Lowest concentration inhibiting visible growth) visual_inspection->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Neutropenic Murine Thigh Infection Model

To evaluate in vivo efficacy, a neutropenic murine thigh infection model was utilized. Six Escherichia coli and six Klebsiella pneumoniae isolates were tested with MICs ranging from 1 to 4 mg/liter. Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. The animals were then inoculated intramuscularly in the thigh with a bacterial suspension. Two hours after inoculation, treatment with subcutaneous doses of this compound was initiated. Thighs were collected at 24 hours post-treatment for bacterial burden enumeration. Dose-fractionation studies were performed to determine the predictive pharmacokinetic/pharmacodynamic index.[12][14]

Signaling Pathway of Drug Action

cluster_NOSO502 This compound cluster_Meropenem Meropenem NOSO502 This compound Ribosome Bacterial Ribosome NOSO502->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death_N Bacterial Cell Death Protein_Synthesis->Bacterial_Death_N Leads to Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits Bacterial_Death_M Bacterial Cell Lysis Cell_Wall->Bacterial_Death_M Leads to

Caption: Mechanisms of action for this compound and Meropenem.

Conclusion

Based on the available preclinical data, this compound demonstrates significant potential as a treatment for infections caused by CRE. Its novel mechanism of action allows it to bypass the common resistance mechanisms that render meropenem and other carbapenems ineffective against these challenging pathogens. The potent in vitro activity across a wide range of CRE isolates and promising in vivo efficacy in animal models position this compound as a valuable candidate for further clinical development. In contrast, the utility of meropenem against CRE is severely limited, often necessitating its use in combination with other agents and guided by specific MIC values. Further clinical studies are required to fully elucidate the comparative efficacy and safety of this compound in human subjects.

References

A Comparative Analysis of NOSO-502 and Ciprofloxacin Activity in E. coli Urinary Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antibiotic candidate NOSO-502 and the established fluoroquinolone, ciprofloxacin (B1669076), focusing on their efficacy against Escherichia coli in preclinical urinary tract infection (UTI) models. This objective analysis is based on available experimental data to inform research and development in antibacterial therapies.

Executive Summary

This compound, a first-in-class odilorhabdin antibiotic, demonstrates potent activity against E. coli in a murine UTI model, including strains resistant to other antibiotic classes. Its novel mechanism of action, targeting bacterial translation, presents a promising alternative to existing therapies. Ciprofloxacin, a widely used fluoroquinolone, has historically been effective for UTIs, but its utility is increasingly compromised by rising resistance rates. This guide presents a compilation of in vitro and in vivo data for both compounds, highlighting their respective strengths and weaknesses in the context of E. coli-mediated UTIs. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

In Vitro Activity: this compound vs. Ciprofloxacin

This compound exhibits a narrow range of potent activity against a variety of Enterobacteriaceae, including multidrug-resistant strains. Ciprofloxacin's efficacy is highly dependent on the susceptibility of the E. coli isolate.

AntibioticE. coli Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Key Findings
This compound Clinical Isolates24Activity is not significantly impacted by the presence of extended-spectrum β-lactamases (ESBLs) or carbapenemases.[1]
Standard Enterobacteriaceae0.5 - 4N/ADemonstrates potent activity against a range of standard and carbapenem-resistant Enterobacteriaceae (CRE) isolates.[2][3][4]
Ciprofloxacin Ciprofloxacin-Resistant E. coli32 - 64128High MICs are observed in ciprofloxacin-resistant isolates from UTI patients.
Susceptible E. coli≤1N/AHighly active against susceptible strains.
Low-Level Resistant E. coli0.06 - 1N/AReduced efficacy against strains with low-level resistance.

In Vivo Efficacy in Murine UTI Models

Both this compound and ciprofloxacin have demonstrated the ability to reduce bacterial burden in the urinary tract of mice. However, the experimental conditions and strains tested in the available studies differ, precluding a direct quantitative comparison.

This compound Efficacy

In a murine UTI model using E. coli UTI89, a single injection of this compound at 24 mg/kg resulted in a significant reduction in bacterial counts in the urine, bladder, and kidneys.[2][4]

TreatmentDoseRouteLog10 CFU Reduction (vs. Vehicle)
This compound 24 mg/kgInjectionUrine: 2.39[2][4] Bladder: 1.96[2][4] Kidney: 1.36[2][4]
Ciprofloxacin Efficacy

Studies on ciprofloxacin in murine UTI models have shown dose-dependent efficacy against susceptible E. coli strains. However, its ability to clear bacteria is diminished against strains with even low-level resistance.

TreatmentDaily DoseDosing RegimenE. coli StrainOutcome
Ciprofloxacin 10 mg/kgDivided dosesSusceptibleHighly effective in clearing bacteria from the urine.
Ciprofloxacin Humanized dose (7 mg/kg, QID)3 daysLow-level resistant (MICs 0.06-1 mg/L)Unable to clear bacteria from the urine or kidneys.

Mechanisms of Action

The fundamental difference in the mechanisms of action of this compound and ciprofloxacin underlies their distinct activity profiles and potential for cross-resistance.

This compound belongs to the odilorhabdin class of antibiotics and inhibits bacterial protein synthesis through a novel mechanism that targets the ribosome.[2][3][4] This unique target is a key reason for its activity against bacteria that have developed resistance to other antibiotic classes.

Ciprofloxacin is a fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA synthesis.[5] Resistance to ciprofloxacin typically arises from mutations in the genes encoding these enzymes.

Experimental Protocols

Murine UTI Model for this compound Efficacy Testing
  • Animal Model: Female C3H/HeN mice.

  • Bacterial Strain: E. coli UTI89.

  • Infection Route: Transurethral inoculation.

  • Treatment: A single subcutaneous injection of this compound (24 mg/kg) administered one hour post-infection.

  • Endpoint: Bacterial burden (CFU/mL or CFU/g) in urine, bladder, and kidneys determined 24 hours post-treatment.

Murine Ascending UTI Model for Ciprofloxacin Efficacy Testing
  • Animal Model: Female mice.

  • Bacterial Strains: A susceptible E. coli strain (MIC, 0.032 mg/L) and three low-level resistant E. coli strains (MICs of 0.06, 0.25, and 1 mg/L).

  • Infection Route: Transurethral inoculation.

  • Treatment: Subcutaneous administration of ciprofloxacin for 3 days with varying doses and dosing intervals, starting 24 hours after bacterial inoculation.

  • Endpoint: Bacterial counts (CFU) in urine, bladder, and kidney tissue 24 hours after the last dose.

Visualizing the Pathways and Processes

Mechanisms of Action

Mechanisms_of_Action cluster_NOSO502 This compound cluster_Ciprofloxacin Ciprofloxacin NOSO502 This compound Ribosome Bacterial Ribosome NOSO502->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death_N Bacterial Cell Death Protein_Synthesis->Cell_Death_N Leads to Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death_C Bacterial Cell Death DNA_Replication->Cell_Death_C Leads to

Caption: Mechanisms of action for this compound and ciprofloxacin.

Experimental Workflow: Murine UTI Model

Experimental_Workflow cluster_protocol General Murine UTI Model Workflow start Acclimatization of Mice inoculation Transurethral Inoculation with E. coli start->inoculation treatment Administer Treatment (this compound or Ciprofloxacin) or Vehicle Control inoculation->treatment monitoring Monitor for Clinical Signs treatment->monitoring euthanasia Euthanasia at Pre-determined Time Point monitoring->euthanasia harvest Harvest Urine, Bladder, and Kidneys euthanasia->harvest homogenization Homogenize Tissues harvest->homogenization plating Serial Dilution and Plating of Homogenates homogenization->plating quantification Colony Forming Unit (CFU) Quantification plating->quantification end Data Analysis quantification->end

Caption: Generalized experimental workflow for a murine UTI model.

Conclusion

This compound presents a promising new therapeutic avenue for UTIs, particularly in the face of growing ciprofloxacin resistance. Its novel mechanism of action and potent in vitro and in vivo activity against E. coli, including resistant strains, are significant advantages. While ciprofloxacin remains a viable option for infections caused by susceptible organisms, its efficacy is clearly diminished against resistant strains.

The data presented in this guide, compiled from separate studies, underscores the need for direct head-to-head comparative studies to definitively establish the relative efficacy of this compound and ciprofloxacin in various E. coli UTI models, including those with well-characterized resistance mechanisms. Such studies will be crucial in guiding the future clinical development and potential positioning of this compound in the treatment landscape of complicated UTIs.

References

NOSO-502: A Novel Ribosomal Inhibitor Demonstrates Potent Activity Against NDM and KPC-Producing Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antibiotics, the odilorhabdins, and its clinical candidate, NOSO-502, are showing significant promise in the fight against multidrug-resistant Gram-negative bacteria. Extensive in vitro and in vivo studies have validated the potent activity of this compound against carbapenem-resistant Enterobacterales (CRE), including isolates that produce New Delhi metallo-beta-lactamase (NDM) and Klebsiella pneumoniae carbapenemase (KPC), enzymes that confer resistance to a broad range of beta-lactam antibiotics.

This compound, a first-in-class drug candidate, inhibits bacterial protein synthesis through a novel mechanism of action. It binds to a unique site on the small ribosomal subunit, leading to miscoding and subsequent bacterial cell death.[1] This distinct mechanism allows this compound to bypass common resistance pathways that affect other ribosome-targeting antibiotics.

Comparative In Vitro Activity

Recent studies have established the potent in vitro activity of this compound against a wide range of Enterobacterales. Notably, its efficacy remains unaffected by the presence of various carbapenemases, including NDM and KPC.

A comprehensive study evaluated the minimum inhibitory concentrations (MICs) of this compound and comparator agents against a panel of carbapenem-resistant Escherichia coli and Klebsiella pneumoniae isolates. The results demonstrate the consistent and potent activity of this compound against these challenging pathogens.

OrganismCarbapenemaseNo. of IsolatesThis compound MIC (mg/L)Meropenem MIC (mg/L)Colistin MIC (mg/L)Tigecycline MIC (mg/L)
E. coliNDM-112>1280.51
K. pneumoniaeNDM-111>1280.52
K. pneumoniaeKPC-211640.52
K. pneumoniaeKPC-312>1280.54

Note: The data presented is a summary from a single study to ensure direct comparability. MIC values for comparator agents can vary significantly between studies and isolates.

Further analysis of a larger collection of clinical isolates reinforces these findings, with this compound demonstrating favorable MIC50 and MIC90 values against key CRE species.

OrganismNo. of IsolatesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)
E. coli12024
K. pneumoniae1200.51
Enterobacter spp.6012
Citrobacter spp.6012

The presence of NDM, KPC, OXA, IMP, or VIM carbapenemases did not impact the in vitro activity of this compound against these isolates.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of this compound and comparator agents was determined using the broth microdilution method according to the International Organization for Standardization (ISO) 20776-1 guidelines.

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates for 18-24 hours. Colonies were then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of each antimicrobial agent were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C ± 1°C for 18-20 hours in ambient air.

  • MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL was prepared in CAMHB.

  • Assay Setup: The bacterial suspension was exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) and comparator agents in flasks at 37°C with continuous agitation. A growth control without any antibiotic was included.

  • Sampling and Viable Counts: Aliquots were removed at predefined time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted in saline, and plated on appropriate agar plates.

  • Data Analysis: The number of viable colonies was counted after incubation, and the results were plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Murine Sepsis Model

The in vivo efficacy of this compound was evaluated in a neutropenic murine sepsis model.

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.

  • Infection: Mice were infected via intraperitoneal or intravenous injection with a lethal dose of a well-characterized NDM or KPC-producing bacterial strain.

  • Treatment: At a specified time post-infection, mice were treated with subcutaneous or intravenous administrations of this compound, a vehicle control, or a comparator antibiotic at various dose levels.

  • Efficacy Endpoints: The primary endpoint was the survival of the mice over a defined period (e.g., 7 days). Secondary endpoints included the determination of bacterial burden in blood and organs at specific time points post-treatment.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo testing.

experimental_workflow cluster_invitro In Vitro Activity Assessment isolate Bacterial Isolate (NDM/KPC-producing) culture Overnight Culture isolate->culture mcfarland 0.5 McFarland Suspension culture->mcfarland time_kill_inoculum Time-Kill Inoculum (~10^6 CFU/mL) culture->time_kill_inoculum inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum mic_plate MIC Plate Preparation (Serial Dilutions) inoculum->mic_plate incubation_mic Incubation (18-20h, 35°C) mic_plate->incubation_mic mic_reading MIC Determination incubation_mic->mic_reading time_kill_exposure Exposure to this compound (Multiple MICs) time_kill_inoculum->time_kill_exposure sampling Time-Point Sampling (0, 2, 4, 8, 24h) time_kill_exposure->sampling plating Serial Dilution & Plating sampling->plating colony_count Colony Counting plating->colony_count time_kill_curve Time-Kill Curve Generation colony_count->time_kill_curve

In Vitro Experimental Workflow for this compound Evaluation.

in_vivo_workflow cluster_invivo In Vivo Efficacy in Murine Sepsis Model mice Mice neutropenia Induce Neutropenia (Cyclophosphamide) mice->neutropenia infection Infection with NDM/KPC Strain neutropenia->infection treatment Treatment (this compound, Vehicle, Comparator) infection->treatment monitoring Survival Monitoring (e.g., 7 days) treatment->monitoring bacterial_burden Bacterial Burden (Blood/Organs) treatment->bacterial_burden survival_analysis Survival Analysis monitoring->survival_analysis burden_analysis CFU/mL or CFU/g Analysis bacterial_burden->burden_analysis

In Vivo Experimental Workflow for this compound Efficacy Testing.

Conclusion

This compound represents a significant advancement in the development of new antibiotics to combat carbapenem-resistant Enterobacterales. Its novel mechanism of action and potent in vitro and in vivo activity against isolates producing NDM and KPC carbapenemases position it as a promising candidate for treating serious and life-threatening infections. The comprehensive data gathered from rigorous experimental protocols provide a strong foundation for its continued clinical development.

References

A Comparative Guide to the Ribosomal Binding Sites of NOSO-502 and Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ribosomal binding sites of the novel antibiotic NOSO-502, a member of the odilorhabdin class, and the well-established aminoglycoside antibiotics. Understanding the distinct mechanisms by which these compounds target the bacterial ribosome is crucial for the development of new strategies to combat antibiotic resistance. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the binding interactions.

Executive Summary

This compound and aminoglycosides both inhibit bacterial protein synthesis by binding to the small (30S) ribosomal subunit. However, they achieve this through distinct interactions with the 16S ribosomal RNA (rRNA), representing a significant divergence in their mechanisms of action. Aminoglycosides bind to a well-characterized site within helix 44 (h44) of the 16S rRNA, a critical region for decoding messenger RNA (mRNA). In contrast, this compound binds to a novel site, previously unexploited by other known antibiotics, involving interactions with helices h31, h32, and h34 of the 16S rRNA, as well as the A-site transfer RNA (tRNA). This unique binding site contributes to this compound's efficacy against some aminoglycoside-resistant strains.

Quantitative Data Comparison

The following table summarizes key quantitative data related to the ribosomal binding and inhibitory activity of a representative odilorhabdin (NOSO-95179, a close analog of this compound) and a representative aminoglycoside (apramycin).

ParameterOdilorhabdin (NOSO-95179)Aminoglycoside (Apramycin)Reference
Primary Ribosomal Target 30S Subunit30S Subunit[1]
16S rRNA Binding Site Helices h31, h32, and h34Helix h44 (A-site)[1]
Key Interacting Nucleotides C1054 (h34), G966 (h31)A1408, G1491, A1492, A1493[1]
Interaction with tRNA Yes, with the A-site tRNA anticodon loopNo direct interaction with tRNA, but stabilizes a conformation of 16S rRNA that interacts with the tRNA anticodon[2]
Inhibition of Translation (IC50) ~1 µM (in E. coli cell-free system)Not explicitly found for apramycin (B1230331) in a comparable system
Binding Affinity (Kd) Not explicitly found500 ± 50 nM (to eukaryotic 18S rRNA A-site)[3]

Ribosomal Binding Sites: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the distinct binding locations of this compound and a generic aminoglycoside on the 30S ribosomal subunit.

Ribosome_Binding_Sites cluster_30S Bacterial 30S Ribosomal Subunit cluster_aminoglycoside Aminoglycoside Binding cluster_noso502 This compound Binding h44 h44 (A-site) h31 h31 h32 h32 h34 h34 A_tRNA A-site tRNA Aminoglycoside Aminoglycoside Aminoglycoside->h44 NOSO502 This compound NOSO502->h31 NOSO502->h32 NOSO502->h34 NOSO502->A_tRNA Experimental_Workflow cluster_discovery Discovery and Initial Characterization cluster_structural Structural Biology Analysis cluster_validation Validation A Screening for Antibacterial Activity B Identification of Protein Synthesis Inhibition A->B C In Vitro Translation Assay (IC50 Determination) B->C D Purification of 70S Ribosomes C->D Proceed to Structural Studies E Formation of Ribosome-Antibiotic Complex D->E F X-ray Crystallography / Cryo-EM E->F G Structure Determination and Binding Site Identification F->G H Mutational Analysis of Binding Site Residues G->H Validate Findings I Biochemical Footprinting Assays H->I

References

In Vitro Synergy Testing of NOSO-502: A Review of Publicly Available Data and Methodological Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NOSO-502, a first-in-class odilorhabdin antibiotic, has demonstrated potent in vitro and in vivo activity against a range of multidrug-resistant Gram-negative bacteria.[1][2] Its novel mechanism of action, which involves inhibiting bacterial protein synthesis by binding to a unique site on the ribosome, makes it a promising candidate for combating difficult-to-treat infections.[1][2] While extensive data exists on its standalone efficacy, information regarding its synergistic potential when combined with other antibiotics is not yet publicly available in peer-reviewed literature.

This guide provides a summary of the known in vitro activity of this compound and offers a detailed overview of standard experimental protocols for assessing antibiotic synergy, which can be applied to future studies involving this compound.

Known In Vitro Activity of this compound

This compound has shown significant in vitro activity against various Enterobacterales, including carbapenem-resistant (CRE) and colistin-resistant strains.[1][2][3][4] Minimum Inhibitory Concentration (MIC) values for this compound against these challenging pathogens are generally low, indicating potent antibacterial action.[2][3][4]

Table 1: Summary of Published MIC data for this compound Against Key Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli24
Klebsiella pneumoniae0.51
Enterobacter spp.12
Citrobacter spp.12

Note: Data compiled from publicly available research.[2]

Time-kill assays have demonstrated that this compound exhibits concentration-dependent bactericidal activity against E. coli and Klebsiella pneumoniae.[2] However, published studies to date have focused on the activity of this compound as a single agent.

Experimental Protocols for In Vitro Synergy Testing

To evaluate the potential for synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics, standardized in vitro methods are employed. The two most common methods are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and the second antibiotic of known concentration

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In each well of the 96-well plate, add 50 µL of CAMHB.

    • Create serial twofold dilutions of this compound along the x-axis (columns) of the plate.

    • Create serial twofold dilutions of the second antibiotic along the y-axis (rows) of the plate.

    • The result is a matrix of wells containing various concentrations of both antibiotics, as well as wells with each antibiotic alone.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Reading and Interpretation:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Analysis Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Materials:

  • Culture tubes with CAMHB

  • Stock solutions of this compound and the second antibiotic

  • Bacterial inoculum standardized to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

Procedure:

  • Preparation of Test Conditions:

    • Set up culture tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a specific concentration)

      • Combination of this compound and the second antibiotic (at the same concentrations as the individual tubes)

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 35-37°C with shaking.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.

  • Colony Counting and Interpretation:

    • After incubation of the plates, count the number of colonies (CFU/mL).

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the checkerboard and time-kill assays.

Checkerboard_Workflow Checkerboard Assay Workflow A Prepare serial dilutions of This compound (Drug A) and second antibiotic (Drug B) in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate at 35-37°C for 16-24h B->C D Determine MIC of each drug alone and in combination C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret results: Synergy, Additivity, or Antagonism E->F

Caption: A flowchart of the checkerboard assay for synergy testing.

Time_Kill_Workflow Time-Kill Assay Workflow A Prepare culture tubes with: - No drug (control) - this compound alone - Second antibiotic alone - Combination of both B Inoculate tubes with standardized bacterial suspension A->B C Incubate with shaking at 35-37°C B->C D Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate for CFU counting D->E F Plot log10 CFU/mL vs. time and compare killing curves E->F G Determine synergy, indifference, or antagonism F->G

References

A Head-to-Head In Vivo Comparison of NOSO-502 and Tigecycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of NOSO-502, a novel odilorhabdin antibiotic, and tigecycline (B611373), a well-established glycylcycline. The following sections detail their mechanisms of action, comparative efficacy in various murine infection models, and the experimental protocols used in these studies, supported by quantitative data.

Mechanism of Action: A Tale of Two Ribosome Inhibitors

Both this compound and tigecycline target the bacterial ribosome to inhibit protein synthesis, but they do so through distinct mechanisms.

This compound , a first-in-class odilorhabdin, inhibits bacterial translation through a novel mechanism of action on the ribosome.[1][2] This unique binding site and mechanism contribute to its activity against a broad spectrum of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2]

Tigecycline , a glycylcycline antibiotic, functions by binding to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[3] This action prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis. Its structural modifications allow it to overcome common tetracycline (B611298) resistance mechanisms.

In Vivo Efficacy: Comparative Data from Murine Infection Models

The following tables summarize the available quantitative data from head-to-head and independent in vivo studies of this compound and tigecycline in various murine infection models.

Table 1: In Vivo Efficacy in Murine Lung Infection Model (Klebsiella pneumoniae)
DrugDose (mg/kg)Bacterial Burden Reduction (log10 CFU/lung) vs. VehicleStatistical Significance (p-value)
This compound 40~2.5<0.001
Tigecycline 40~1.5<0.01

Data extracted from a study using an OXA-48-producing K. pneumoniae strain.[4]

Table 2: In Vivo Efficacy of this compound in Various Murine Infection Models
Infection ModelBacterial StrainKey Efficacy ParameterResult
Systemic Infection E. coli EN122 (ESBL)50% Effective Dose (ED50)3.5 mg/kg
Blood Burden Reduction1, 2, and 3-log reductions at 2.6, 3.8, and 5.9 mg/kg, respectively
Systemic Infection E. coli ATCC BAA-2469 (NDM-1)Survival100% survival at doses as low as 4 mg/kg
Urinary Tract Infection E. coli UTI89Bacterial Burden Reduction (24 mg/kg)Urine: 2.39 log10 CFU/ml, Bladder: 1.96 log10 CFU/ml, Kidney: 1.36 log10 CFU/ml
Neutropenic Thigh Infection E. coli and K. pneumoniaePK/PD Index for EfficacyAUC/MIC

[1][2]

Table 3: In Vivo Efficacy of Tigecycline in Various Murine Infection Models
Infection ModelBacterial Strain(s)Key Efficacy ParameterResult
Neutropenic Thigh Infection S. pneumoniae, S. aureus, E. coli, K. pneumoniaePK/PD Index for EfficacyTime above MIC (>50% of dosing interval)
Pneumonia Model S. aureusPK/PD Index for EfficacyfAUC/MIC
Peritonitis Model E. faecalis, E. faecium50% Protective Dose (PD50)≤5.7 mg/kg

[3][5][6][7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are synthesized from the referenced studies to provide a comprehensive overview for researchers.

Murine Systemic Infection Model (Sepsis)

This model evaluates the efficacy of antimicrobial agents in a disseminated bacterial infection.

  • Animal Preparation: Specific pathogen-free mice (e.g., BALB/c or ICR) are used. For neutropenic models, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[8]

  • Inoculum Preparation: Bacteria are grown to a logarithmic phase and then diluted in a suitable medium (e.g., saline or PBS) to the desired concentration (e.g., 10^7 CFU/ml).[8]

  • Infection: A defined volume of the bacterial suspension (e.g., 0.1 ml) is injected intraperitoneally or intravenously to induce a systemic infection.

  • Treatment: At a specified time post-infection (e.g., 1 or 2 hours), the test compounds (this compound or tigecycline) or vehicle control are administered via a specified route (e.g., subcutaneous or intravenous).

  • Efficacy Assessment: Efficacy is determined by either survival over a set period (e.g., 7 days) or by quantifying the bacterial burden in the blood and/or peritoneal fluid at a specific time point (e.g., 24 hours post-treatment).[1][2] For bacterial burden assessment, samples are serially diluted and plated on appropriate agar (B569324) plates for colony-forming unit (CFU) enumeration.

Murine Neutropenic Thigh Infection Model

This localized infection model is extensively used to study the pharmacodynamics of antimicrobial agents.

  • Animal Preparation: Mice are rendered neutropenic as described in the systemic infection model.[8][9][10]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared.

  • Infection: A small volume (e.g., 0.1 ml) of the bacterial suspension is injected directly into the thigh muscle of the mice.[8][9]

  • Treatment: Treatment with the antimicrobial agents or vehicle is initiated at a set time after infection (e.g., 2 hours).[5]

  • Efficacy Assessment: At a predetermined time (e.g., 24 hours after treatment initiation), mice are euthanized, and the thigh muscles are aseptically excised and homogenized. The homogenate is then serially diluted and plated to determine the bacterial load (CFU/thigh).[5][8]

Murine Urinary Tract Infection (UTI) Model

This model mimics human urinary tract infections.

  • Animal Preparation: Female mice are typically used.

  • Inoculum Preparation: Uropathogenic bacterial strains are grown and prepared to a specific concentration.

  • Infection: Mice are anesthetized, and a catheter is inserted through the urethra into the bladder. A small volume of the bacterial suspension is then instilled into the bladder.[11][12]

  • Treatment: Antimicrobial therapy is administered at a specified time post-infection.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bladder, kidneys, and urine are collected. The bacterial burden in these tissues and fluid is quantified by homogenization, serial dilution, and plating.[1][2]

Murine Lung Infection Model (Pneumonia)

This model is used to evaluate the efficacy of antibiotics in treating respiratory tract infections.

  • Animal Preparation: Mice are often rendered immunocompromised (e.g., neutropenic) to establish a robust infection.

  • Inoculum Preparation: The bacterial strain is prepared to a specific concentration for inoculation.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension, or by aerosol exposure.[6]

  • Treatment: Antibiotic treatment is initiated at a defined time after infection.

  • Efficacy Assessment: At the end of the study, mice are euthanized, and the lungs are harvested. The lungs are then homogenized, and the bacterial load is determined by plating serial dilutions.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflow for in vivo murine infection models and the signaling pathway for the mechanism of action of ribosome-inhibiting antibiotics.

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_prep Animal Preparation (e.g., Acclimatization, Immunosuppression) infection Infection of Mice (e.g., Intraperitoneal, Intramuscular, Intranasal) animal_prep->infection inoculum_prep Inoculum Preparation (Bacterial Culture and Dilution) inoculum_prep->infection treatment Administration of This compound, Tigecycline, or Vehicle infection->treatment endpoint Efficacy Assessment (e.g., Survival, Bacterial Burden in Tissues) treatment->endpoint

Caption: Generalized workflow for in vivo murine infection models.

ribosome_inhibition cluster_drugs Antibiotics cluster_process Process ribosome Bacterial Ribosome 30S Subunit 50S Subunit protein_synthesis Protein Synthesis noso502 This compound noso502->ribosome Binds to ribosome (novel mechanism) noso502->protein_synthesis tigecycline Tigecycline tigecycline->ribosome:30s Binds to 30S subunit (blocks A site) tigecycline->protein_synthesis bacterial_death Bacteriostasis / Bacterial Death protein_synthesis->bacterial_death Inhibition of

Caption: Mechanism of action for ribosome-inhibiting antibiotics.

References

The Dawn of a New Antibiotic Class: A Comparative Guide to NOSO-502 Combination Therapy for Difficult-to-Treat Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. Carbapenem-resistant Enterobacterales (CRE) are of critical concern, necessitating the urgent development of novel therapeutic strategies. This guide provides a comprehensive comparison of NOSO-502, a first-in-class odilorhabdin antibiotic, with established and recently approved treatments for difficult-to-treat infections. We delve into the preclinical evidence for this compound and juxtapose it with the clinical performance of key alternatives, offering a data-driven perspective for the research and drug development community.

Executive Summary

This compound is a novel antibiotic candidate with a unique mechanism of action that inhibits bacterial protein synthesis.[1][2] Preclinical data demonstrate its potent activity against a wide range of Enterobacterales, including multidrug-resistant (MDR) and carbapenem-resistant strains.[1][3] While this compound is still in the preclinical phase of development, it represents a promising future option for combating infections with limited treatment avenues.[4][5] This guide compares the preclinical profile of this compound with the clinical efficacy and safety data of several key antibiotics used for CRE infections: ceftazidime-avibactam, meropenem-vaborbactam, plazomicin, eravacycline, and cefiderocol.

Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition

This compound belongs to the odilorhabdin class of antibiotics, which exert their bactericidal effect by binding to the small ribosomal subunit, a novel target site.[6] This distinct mechanism of action is a key advantage, as it is not affected by existing resistance mechanisms that compromise other ribosome-targeting antibiotics.[6]

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Inhibits 50S 50S Subunit This compound This compound This compound->30S Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of action of this compound.

In Vitro and In Vivo Performance of this compound (Preclinical Data)

This compound has demonstrated potent in vitro activity against a broad spectrum of clinical isolates of Enterobacterales, including strains resistant to carbapenems and colistin.[3][7][8][9]

Table 1: In Vitro Activity of this compound Against Key Enterobacterales Species

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli24
Klebsiella pneumoniae0.51
Enterobacter spp.12
Citrobacter spp.12

Source: Attwood et al., 2025.[1][2]

In murine infection models, this compound has shown significant efficacy in reducing bacterial burden and improving survival.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenEfficacy EndpointThis compound DoseOutcome
Neutropenic ThighE. coli1-log₁₀ CFU reduction10.4 mg/kg (fAUC/MIC)Achieved stasis
Neutropenic ThighK. pneumoniae1-log₁₀ CFU reduction17.7 mg/kg (fAUC/MIC)Achieved kill

Source: ResearchGate.[10]

A Comparative Overview of Alternative Therapies for CRE Infections (Clinical Data)

The following tables summarize the clinical efficacy of several antibiotics used in the treatment of CRE infections. It is crucial to note that these are clinical data from diverse patient populations and study designs, and therefore direct comparison with the preclinical data of this compound should be made with caution.

Table 3: Clinical Outcomes of Ceftazidime-Avibactam in CRE Infections

Study PopulationInfection TypeClinical Success Rate30-Day Mortality RateMicrobiological Cure Rate
Retrospective multicenter study (N=60)Various65%32% (in-hospital)53%
Meta-analysis (vs. other regimens)BloodstreamHigher than control55% lower than controlHigher than control

Source: Shields et al., 2017; Song et al., 2022.[5][11]

Table 4: Clinical Outcomes of Meropenem-Vaborbactam in CRE Infections

Study PopulationInfection TypeClinical Success Rate30-Day Survival Rate
Real-world evidence (20 patients)Various65%90%
Meta-analysis (6 studies)Various75%75%

Source: Alraddadi et al., 2019; Jin et al., 2025.[12][13]

Table 5: Clinical Outcomes of Plazomicin in CRE Infections

Study PopulationInfection TypePrimary Endpoint (Death or Complications)28-Day Mortality Reduction (vs. Colistin)
Phase 3 trial (CARE, N=39)Bloodstream, Pneumonia24% (Plazomicin) vs. 50% (Colistin)86%

Source: Connolly et al., 2019.[2]

Table 6: Clinical Outcomes of Eravacycline in CRE Infections

Study PopulationInfection Type30-Day Survival RateClinical Success Rate
Real-world observational study (N=416)Various88% (in CRE subgroup)75.7% (overall)

Source: Watkins et al., 2020; Pliakos et al., 2023.[14][15]

Table 7: Clinical Outcomes of Cefiderocol in CRE Infections

Study PopulationInfection TypeClinical Success Rate30-Day Mortality Rate
Real-world multicenter study (N=112)Various70.8%16.7%

Source: Galar et al., 2024.[16]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the objective evaluation of novel antimicrobial agents. Below are summaries of key methodologies employed in the preclinical assessment of this compound and commonly used in the broader field of antimicrobial research.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[17]

  • Serial Dilution: The antibiotic is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.[18]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[19]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[17]

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: Tubes containing broth with different concentrations of the antibiotic (typically multiples of the MIC) are prepared.[18]

  • Inoculation: A standardized bacterial inoculum is added to each tube. A growth control tube without the antibiotic is also included.[20]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each tube.[21]

  • Quantification: The aliquots are serially diluted and plated on agar. After incubation, the number of colony-forming units (CFU/mL) is determined.[22]

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.

Preclinical_Antibiotic_Testing_Workflow A Isolate and Characterize Bacterial Strains B Determine Minimum Inhibitory Concentration (MIC) A->B C Perform Time-Kill Assays B->C D Evaluate In Vivo Efficacy (e.g., Murine Infection Models) C->D E Assess Safety and Toxicology D->E F Advance to Clinical Trials E->F

Caption: Preclinical antibiotic testing workflow.

Future Perspectives and Conclusion

This compound, with its novel mechanism of action and potent preclinical activity against highly resistant Gram-negative pathogens, stands as a promising candidate in the fight against antimicrobial resistance. The preclinical data are encouraging, suggesting that this compound could offer a valuable new therapeutic option. As it progresses through the development pipeline, further studies, including combination therapy assessments and eventually clinical trials, will be crucial to fully elucidate its potential role in treating difficult-to-treat infections.

For the research and drug development community, the journey of this compound from a natural product to a potential clinical therapeutic underscores the importance of exploring novel mechanisms and chemical scaffolds. The comparative data presented in this guide highlight the dynamic landscape of antibiotic development and the continuous need for innovation to stay ahead of evolving bacterial resistance.

References

A Comparative Safety Analysis: NOSO-502 vs. Polymyxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. While polymyxins have been a last-resort treatment, their clinical use is hampered by significant toxicity. This guide provides a detailed comparative safety profile of NOSO-502, a first-in-class odilorhabdin antibiotic, and the polymyxin (B74138) class of antibiotics (colistin and polymyxin B), focusing on key preclinical safety data.

Executive Summary

This compound demonstrates a markedly superior in vitro safety profile compared to polymyxins. Preclinical studies indicate that this compound is not cytotoxic to human renal and hepatic cell lines at high concentrations. In stark contrast, polymyxins exhibit significant cytotoxicity to renal cells at much lower concentrations. While the nephrotoxicity of polymyxins is well-documented and mechanistically understood to involve oxidative stress and apoptosis, data on the potential for this compound to cause kidney damage suggests a significantly lower risk. Information on the comparative neurotoxicity is limited, as public data on the neurotoxic potential of this compound is not yet available.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Quantitative analysis of in vitro cytotoxicity highlights the significant safety advantage of this compound. The following tables summarize the available data on the impact of this compound and polymyxins on various human cell lines.

Table 1: Comparative Cytotoxicity in Human Renal Cells

CompoundCell LineParameterResultCitation
This compound HRPTEpiCCytotoxicityNo cytotoxicity observed[1]
HRPTEpiCKIM-1 IncreaseNo significant increase up to 100 μM[1]
HK-2CytotoxicityNo effect on cell viability up to 512 μM[2]
Polymyxin B HRPTEpiCIC5011.8 μM[1]
Colistin HK-2Cell ViabilityDose-dependent decrease

HRPTEpiC: Human Renal Proximal Tubule Epithelial Cells; HK-2: Human Kidney 2 (immortalized proximal tubule epithelial cell line); IC50: Half-maximal inhibitory concentration; KIM-1: Kidney Injury Molecule-1.

Table 2: General In Vitro Safety Profile of this compound

AssayCell Line/SystemConcentrationResultCitation
CytotoxicityHepG2 (Human Liver)Up to 512 μMNo cytotoxicity[2]
Cardiotoxicity (hERG)hERG-CHOUp to 512 μMNo significant inhibition[2]
Cardiotoxicity (Nav1.5)Nav1.5-HEK> 512 μMIC50 > 512 μM[2]
GenotoxicityMicronucleus Assay512 μMNo increase in micronuclei[2]

Mechanisms of Action and Toxicity Pathways

Understanding the molecular mechanisms underlying the therapeutic and toxic effects of these antibiotics is crucial for rational drug development.

This compound: A Novel Mechanism of Ribosome Inhibition

This compound belongs to the odilorhabdin class of antibiotics, which inhibit bacterial protein synthesis through a unique mechanism. They bind to the small ribosomal subunit (30S) at a novel site, distinct from all other known ribosome-targeting antibiotics. This interaction disrupts the decoding process, leading to the production of aberrant proteins and ultimately bacterial cell death.

NOSO502_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Binding Binds to novel site on 30S subunit 50S 50S Subunit NOSO502 This compound NOSO502->30S Enters bacterium Interference Interferes with mRNA decoding Binding->Interference Miscoding Promotes amino acid misincorporation Interference->Miscoding FlawedProteins Production of flawed proteins Miscoding->FlawedProteins CellDeath Bacterial Cell Death FlawedProteins->CellDeath

Mechanism of action of this compound.
Polymyxins: A Pathway to Nephrotoxicity

The nephrotoxicity of polymyxins is a significant clinical concern. The proposed mechanism involves the accumulation of polymyxins in renal proximal tubular cells, leading to a cascade of damaging events.

Polymyxin_Nephrotoxicity Polymyxin Polymyxin Uptake Megalin-mediated uptake into renal proximal tubular cells Polymyxin->Uptake Accumulation Intracellular Accumulation Uptake->Accumulation MitochondrialDysfunction Mitochondrial Dysfunction Accumulation->MitochondrialDysfunction ROS Increased Reactive Oxygen Species (ROS) MitochondrialDysfunction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Renal Cell Death Apoptosis->CellDeath

Signaling pathway of polymyxin-induced nephrotoxicity.

Experimental Protocols

A summary of the methodologies used in the key comparative cytotoxicity studies is provided below.

In Vitro Cytotoxicity Assay (HRPTEpiC cells)
  • Cell Line: Human Renal Proximal Tubule Epithelial Cells (HRPTEpiC).

  • Seeding: Cells are seeded into 384-well plates and grown in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-alanyl-L-glutamine, and 1 mM sodium pyruvate (B1213749) in a humidified atmosphere of 5% CO2 at 37°C.

  • Compound Addition: this compound, gentamicin, and polymyxin B are added 24 hours after cell seeding. Compounds are serially diluted and tested over a range of concentrations.

  • Incubation: Cells are incubated with the compounds for 48 hours.

  • Analysis: Post-incubation, cells are fixed and stained with fluorescently labeled antibodies and a nuclear dye.

    • Cell Proliferation: Measured by the signal intensity of the incorporated nuclear dye.

    • Cellular Injury: Detected using an antibody against Kidney Injury Molecule-1 (KIM-1).

    • Cellular Stress: Detected using an antibody against Heat Shock Protein 27 (HSP27).

  • Data Transformation: Cell proliferation data is transformed to a percentage of the control to determine the relative cell count.

Cytotoxicity_Workflow Start Start Seed Seed HRPTEpiC cells in 384-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 AddCompounds Add serial dilutions of This compound and Polymyxin B Incubate1->AddCompounds Incubate2 Incubate for 48h AddCompounds->Incubate2 FixStain Fix and stain cells with fluorescent antibodies and nuclear dye Incubate2->FixStain Analyze Image-based High Content Analysis (Cell count, KIM-1, HSP27) FixStain->Analyze End End Analyze->End

Experimental workflow for in vitro cytotoxicity assay.

Neurotoxicity Profile

Polymyxins are known to be associated with neurotoxic side effects, which can include dizziness, weakness, paresthesia, and in severe cases, neuromuscular blockade. The lipophilic nature of polymyxins is thought to contribute to their interaction with neuronal tissues.

Currently, there is no publicly available data from in vitro or in vivo studies assessing the neurotoxicity of this compound. Therefore, a direct comparison of the neurotoxic potential of this compound and polymyxins cannot be made at this time.

Conclusion

The preclinical data strongly suggest that this compound possesses a significantly more favorable safety profile than polymyxins, particularly concerning nephrotoxicity. The lack of in vitro cytotoxicity at high concentrations provides a promising outlook for the clinical development of this novel antibiotic. Further studies, especially those investigating the potential for neurotoxicity, will be crucial in fully elucidating the comparative safety of this compound as a much-needed alternative to combat multidrug-resistant Gram-negative infections.

References

Comparative Analysis of NOSO-502 and Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with new mechanisms of action. This guide provides a comparative analysis of NOSO-502, a promising preclinical candidate, with two other novel antibacterial agents, Iboxamycin and Darobactin (B12373904). The focus is on the validation of their unique mechanisms of action, supported by experimental data.

Executive Summary

This compound is a first-in-class odilorhabdin that inhibits bacterial protein synthesis by binding to a novel site on the small ribosomal subunit. It exhibits potent activity against a broad spectrum of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE). Iboxamycin, a next-generation lincosamide, also targets the bacterial ribosome and has shown efficacy against both Gram-positive and some Gram-negative bacteria, overcoming certain common resistance mechanisms. In contrast, Darobactin presents a completely new paradigm by targeting BamA, an essential protein in the outer membrane biogenesis of Gram-negative bacteria. This guide will delve into the comparative performance and the experimental validation of the mechanisms of these three innovative compounds.

Mechanism of Action

This compound: A Novel Ribosome Inhibitor

This compound belongs to the odilorhabdin class of antibiotics. These compounds inhibit bacterial translation by binding to the small (30S) ribosomal subunit at a previously unexploited site.[1] This binding interferes with the decoding of messenger RNA (mRNA) and disrupts protein synthesis, ultimately leading to bacterial cell death.[1] The novel binding site of odilorhabdins makes them effective against bacteria that have developed resistance to other classes of ribosome-targeting antibiotics.

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Protein_Synthesis Protein Synthesis 50S 50S Subunit mRNA mRNA mRNA->30S Binding This compound This compound This compound->30S Binds to novel site Inhibition Inhibition Inhibition->Protein_Synthesis Blocks

Figure 1: Mechanism of Action of this compound.

Iboxamycin: A Modern Lincosamide

Iboxamycin is a synthetic derivative of the lincosamide antibiotic clindamycin. Like other lincosamides, it targets the 50S ribosomal subunit, binding to the peptidyl transferase center. This binding interferes with the accommodation of aminoacyl-tRNA and inhibits peptide bond formation. Iboxamycin has demonstrated potent activity against a range of Gram-positive and some Gram-negative bacteria and is notably effective against strains that have acquired resistance to other lincosamides through Erm and Cfr methyltransferases.

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit 50S 50S Subunit tRNA Aminoacyl-tRNA tRNA->50S Binds to A-site Iboxamycin Iboxamycin Iboxamycin->50S Binds to Peptidyl Transferase Center Inhibition Inhibition Peptide_Bond Peptide Bond Formation Inhibition->Peptide_Bond Blocks

Figure 2: Mechanism of Action of Iboxamycin.

Darobactin: A Novel Target Approach

Darobactin represents a paradigm shift in antibiotic development, as it does not target intracellular processes like protein or DNA synthesis. Instead, it inhibits the biogenesis of the outer membrane in Gram-negative bacteria by binding to BamA.[2] BamA is a crucial component of the β-barrel assembly machinery (BAM) complex, which is responsible for the insertion of β-barrel proteins into the outer membrane. By inhibiting BamA, Darobactin disrupts the integrity of the outer membrane, leading to cell death.[2] This unique mechanism makes it highly specific for Gram-negative bacteria and less susceptible to existing resistance mechanisms.[2]

cluster_membrane Gram-Negative Bacterial Membranes Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane BamA BamA Protein OMP_Insertion Outer Membrane Protein Insertion BamA->OMP_Insertion Mediates Darobactin Darobactin Darobactin->BamA Binds and Inhibits Inhibition Inhibition Inhibition->OMP_Insertion Blocks

Figure 3: Mechanism of Action of Darobactin.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Iboxamycin, and Darobactin against a range of Gram-negative pathogens.

AntibioticTarget OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound Escherichia coli1 - 3224[3]
Klebsiella pneumoniae0.5 - 160.51[3]
Carbapenem-Resistant Enterobacteriaceae (CRE)0.5 - 4--
Iboxamycin Escherichia coli----
Klebsiella pneumoniae----
Listeria monocytogenes (Gram-positive)0.125 - 0.5--
Darobactin Escherichia coli-2-[2]
Klebsiella pneumoniae-2-[2]
Pseudomonas aeruginosa---[2]
Carbapenem-Resistant K. pneumoniae---[2]

Note: Data for Iboxamycin against Gram-negative bacteria is limited in the reviewed literature, as its primary activity is against Gram-positive organisms. Darobactin data is presented as MIC, with MIC50/MIC90 not specified in the initial reports.

Comparative In Vivo Efficacy

The efficacy of these novel antibiotics has been evaluated in various murine infection models.

AntibioticInfection ModelPathogenDose and RouteOutcomeReference(s)
This compound SepsisE. coli EN122 (ESBL)3.5 mg/kg (ED50), s.c.50% effective dose
SepsisE. coli ATCC BAA-2469 (NDM-1)4 mg/kg, s.c.100% survival[4]
Urinary Tract InfectionE. coli UTI8924 mg/kg, s.c.1.36-2.39 log10 CFU reduction[4]
Iboxamycin ---Data on in vivo efficacy in Gram-negative infection models is not yet widely available.[5]
Darobactin SepsisE. coli ATCC 25922-Cured mice of infection[2]
SepsisCarbapenemase-producing K. pneumoniae-Cured mice of infection[2]
Thigh InfectionP. aeruginosa PAO1-Active in vivo[1][6]
Peritonitis/SepsisE. coli-Active in vivo[1][6]
Urinary Tract InfectionE. coli-Active in vivo[1][6]

Experimental Protocols for Mechanism of Action Validation

Workflow for Validating Novel Antibiotic MoA

Start Start: Novel Antibiotic Candidate Macromolecular_Synthesis Macromolecular Synthesis Assay (Radiolabeled Precursors) Start->Macromolecular_Synthesis Target_Identification Identify Affected Pathway (e.g., Protein Synthesis) Macromolecular_Synthesis->Target_Identification In_Vitro_Assay In Vitro Target-Based Assay (e.g., Translation Inhibition) Target_Identification->In_Vitro_Assay Pathway Identified Resistance_Mapping Spontaneous Resistance Mutant Selection and Mapping Target_Identification->Resistance_Mapping Pathway Identified Binding_Assay Direct Binding Assay (e.g., Radiolabeled Ligand, ITC, SPR) In_Vitro_Assay->Binding_Assay Structural_Biology Structural Biology (Cryo-EM, X-ray Crystallography) Binding_Assay->Structural_Biology Validation Mechanism of Action Validated Structural_Biology->Validation Resistance_Mapping->Structural_Biology

Figure 4: General workflow for validating the mechanism of a novel antibiotic.

In Vitro Translation Inhibition Assay

This assay is crucial for confirming that an antibiotic directly inhibits protein synthesis.

  • Objective: To quantify the inhibition of protein synthesis in a cell-free system.

  • Principle: A cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a corresponding mRNA template. The antibiotic is added at various concentrations, and the amount of synthesized protein is measured.

  • General Protocol:

    • Prepare a reaction mixture containing the cell-free extract, amino acids (one of which may be radiolabeled, e.g., 35S-methionine), an energy source (ATP, GTP), and the reporter mRNA.

    • Add the test antibiotic (e.g., this compound or Iboxamycin) at a range of concentrations. A no-antibiotic control and a control with a known translation inhibitor (e.g., chloramphenicol) should be included.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring radioactivity (if a radiolabeled amino acid is used), fluorescence (for GFP), or luminescence (for luciferase).

    • Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Toeprinting Assay

This technique is used to identify the specific binding site of a ribosome-targeting antibiotic on the mRNA.

  • Objective: To map the precise location where the ribosome is stalled on an mRNA template in the presence of an antibiotic.

  • Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template that is being translated by a ribosome. When the ribosome stalls at a specific codon due to the presence of an antibiotic, the reverse transcriptase is blocked, resulting in a truncated cDNA product. The length of this "toeprint" fragment indicates the position of the stalled ribosome.

  • General Protocol:

    • Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and translation factors.

    • Add the antibiotic of interest (e.g., this compound).

    • Anneal a radiolabeled or fluorescently labeled DNA primer downstream of the region of interest on the mRNA.

    • Add reverse transcriptase to initiate cDNA synthesis.

    • Allow the reverse transcription reaction to proceed.

    • Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the cDNA products by autoradiography or fluorescence imaging. The appearance of a specific truncated band in the presence of the antibiotic indicates the site of ribosome stalling.

BamA Inhibition Assay (for Darobactin)

Validating the inhibition of BamA requires a different set of biochemical and genetic approaches.

  • Objective: To demonstrate that Darobactin directly interacts with and inhibits the function of the BamA protein.

  • Methods:

    • Spontaneous Resistance Studies: Select for spontaneous mutants of a susceptible bacterial strain (e.g., E. coli) that are resistant to Darobactin. Sequence the genomes of these resistant mutants to identify mutations. The consistent appearance of mutations in the bamA gene provides strong evidence that BamA is the target.[2]

    • Isothermal Titration Calorimetry (ITC): This biophysical technique can be used to measure the binding affinity of Darobactin to purified BamA protein, providing thermodynamic parameters of the interaction.

    • Structural Biology: Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to determine the high-resolution structure of the BamA-Darobactin complex. This can reveal the precise binding site and the conformational changes induced by the antibiotic.[7]

Conclusion

This compound, Iboxamycin, and Darobactin represent significant advancements in the quest for new antibiotics against multidrug-resistant bacteria. This compound's novel ribosomal binding site and potent activity against Gram-negative pathogens make it a particularly promising candidate. Iboxamycin demonstrates the potential for re-engineering existing antibiotic scaffolds to overcome resistance. Darobactin's unique mechanism of targeting the outer membrane of Gram-negative bacteria opens up an entirely new avenue for antibiotic development. The continued investigation and development of these and other novel agents are critical to addressing the global threat of antimicrobial resistance.

References

Safety Operating Guide

Navigating the Disposal of NOSO-502: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the preclinical antibiotic candidate, NOSO-502.

For researchers and drug development professionals, the responsible management of investigational compounds is paramount. This document outlines the recommended procedures for the proper disposal of this compound, a novel odilorhabdin antibiotic. While a specific Safety Data Sheet (SDS) for this preclinical candidate is not publicly available, this guidance is founded on the general principles of laboratory safety and chemical handling for potent antimicrobial peptides.

Immediate Safety and Handling Precautions

This compound is a cationic peptide that functions as an inhibitor of bacterial protein synthesis.[1] Although in vitro studies have indicated a favorable safety profile with no observed cytotoxicity against several human cell lines at concentrations up to 512 µM, it is crucial to handle this compound with appropriate laboratory precautions.[2][3][4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

In Case of Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion or Inhalation: Move to a well-ventilated area and seek medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

ParameterOrganism/Cell LineValueReference
Minimum Inhibitory Concentration (MIC) E. coli, K. pneumoniae0.5 - 4 µg/ml[2][3][4][6]
Carbapenem-Resistant Enterobacteriaceae (CRE)0.5 - 4 µg/ml[2][3][4]
P. aeruginosa, A. baumannii>64 µg/ml[6]
50% Effective Dose (ED₅₀) Mouse systemic infection model (E. coli)3.5 mg/kg[2][3]
Cytotoxicity HepG2, HK-2, HRPTEpiC cellsNo cytotoxicity observed at 512 µM[2][3][4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in cation-adjusted Mueller-Hinton broth (MHIIB).

  • Bacterial Inoculum Preparation: Bacterial strains are grown on agar (B569324) plates, and colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Microplate Assay: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the MHIIB.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Proper Disposal Procedures for this compound

Given the potent antimicrobial properties of this compound, it is imperative to inactivate the compound before disposal to prevent unintended environmental release and the potential for contributing to antibiotic resistance.

Step-by-Step Disposal Protocol:

  • Inactivation:

    • For liquid waste containing this compound (e.g., unused solutions, cell culture media), chemical inactivation is recommended. A common method is to treat the solution with a 10% bleach solution (final concentration) and allow it to sit for at least 30 minutes.

    • For solid waste (e.g., contaminated labware, gloves), it should be segregated into a designated hazardous waste container.

  • Neutralization (for bleach-inactivated solutions): After inactivation with bleach, neutralize the solution by adding sodium thiosulfate (B1220275) until the bleach odor is no longer present.

  • pH Adjustment: Check the pH of the neutralized solution and adjust it to a neutral range (pH 6-8) using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).

  • Disposal:

    • The treated and neutralized liquid waste can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm this with your institution's Environmental Health and Safety (EHS) department.

    • Solid waste should be disposed of through your institution's hazardous chemical waste program.

Important Considerations:

  • Consult Local Regulations: Disposal procedures for chemical and biological waste can vary significantly. Always consult and adhere to your institution's EHS guidelines and local, state, and federal regulations.

  • Avoid Environmental Release: Do not dispose of untreated this compound directly into the environment (e.g., down the drain or in regular trash).

Disposal Workflow Diagram

NOSO_502_Disposal_Workflow cluster_waste_generation Waste Generation cluster_treatment Waste Treatment cluster_final_disposal Final Disposal A Liquid Waste (e.g., unused solutions) C Chemical Inactivation (10% Bleach, 30 min) A->C B Solid Waste (e.g., contaminated labware) D Segregate into Hazardous Waste B->D E Neutralization & pH Adjustment C->E F Dispose via Institutional Hazardous Waste Program D->F G Drain Disposal (with EHS approval) E->G Consult EHS

References

Essential Safety and Operational Guide for Handling NOSO-502

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "NOSO-502" does not correspond to a publicly documented chemical entity, this guide is based on best practices for handling potent, novel investigational compounds in a research and development setting. This information must be supplemented by a thorough, compound-specific risk assessment before any handling occurs.

This document provides crucial safety protocols, operational procedures, and disposal plans for this compound to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and a critical line of defense against exposure to potent compounds like this compound.[1][2][3] The minimum required PPE for any operation involving this compound is outlined below.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust.[4]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[4]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds.[4]
Hand Protection Double GlovingTwo pairs of nitrile gloves are required. The outer glove must be changed immediately upon contamination.[4][5]
Body Protection Disposable CoverallsRecommended to be made of materials like Tyvek to protect against splashes and dust.[4]
Lab CoatA lab coat is the minimum requirement and must be worn over personal clothing.[1][3][5]
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[5]
Face ShieldMust be worn in addition to safety goggles when there is a significant splash hazard.[5]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to prevent injuries from spills or dropped objects.[1]

Operational Plan: Handling and Solution Preparation

A systematic approach is essential for safely handling this compound.[4] The following workflow outlines the key steps for preparation, handling, and cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Prepare Work Area (Decontaminate surfaces, gather materials) prep_waste 2. Set Up Waste Disposal (Labeled, sealed containers) prep_area->prep_waste prep_ppe 3. Don PPE (In designated clean area) prep_waste->prep_ppe handling_weigh 4. Weigh Compound (In a chemical fume hood or glove box) prep_ppe->handling_weigh handling_dissolve 5. Prepare Solution (Slowly add solvent to solid) handling_weigh->handling_dissolve cleanup_decon 6. Decontaminate (Surfaces and equipment) handling_dissolve->cleanup_decon cleanup_dispose 7. Dispose of Waste (In designated hazardous waste containers) cleanup_decon->cleanup_dispose cleanup_ppe 8. Doff PPE (In designated doffing area) cleanup_dispose->cleanup_ppe cleanup_wash 9. Personal Hygiene (Wash hands and exposed skin) cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a containment glove box.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the appropriate solvent.

    • Prepare a labeled, sealed waste container for all disposable materials that will come into contact with this compound.[4]

    • In a designated clean area, don the required PPE as specified in the table above.[4]

  • Weighing and Dissolving:

    • Carefully weigh the desired amount of this compound powder onto weigh paper using a tared analytical balance.

    • Transfer the powder to the volumetric flask.

    • Slowly add the solvent to the flask, gently swirling to dissolve the compound.[4] This helps to avoid splashing and aerosol generation.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap and label the stock solution container with the compound name, concentration, date, and your initials.

  • Cleanup:

    • Decontaminate all surfaces and non-disposable equipment with a validated cleaning agent.[4]

    • Dispose of all contaminated disposable items (e.g., weigh paper, gloves, coveralls) in the designated hazardous waste container.

    • Remove PPE in the designated doffing area to prevent self-contamination.[4]

    • Thoroughly wash your hands and any potentially exposed skin with soap and water after removing PPE.[4]

Emergency Procedures and Disposal Plan

Preparedness is key to handling any unforeseen incidents. All laboratory personnel must be familiar with the location of emergency equipment and the procedures to follow in case of a spill or exposure.

Emergency Response Workflow

cluster_immediate Immediate Actions cluster_assessment Spill Assessment cluster_response Response Actions cluster_followup Follow-up spill Spill or Exposure Occurs alert 1. Alert Personnel (Notify others in the immediate area) spill->alert evacuate 2. Evacuate Area (If necessary) alert->evacuate flush 3. Flush Affected Area (If skin/eye contact, use emergency shower/eyewash for 15 min) alert->flush assess Is the spill large or highly dangerous? evacuate->assess medical Seek Medical Attention flush->medical ehs Call EH&S / Emergency Response assess->ehs Yes cleanup Clean up spill using appropriate spill kit assess->cleanup No report Report Incident to Supervisor ehs->report dispose Dispose of cleanup materials as hazardous waste cleanup->dispose replenish Replenish spill kit dispose->replenish replenish->report

Emergency Response Plan for this compound Incidents.

Spill Management:

  • Minor Spills: If you are trained and have the appropriate spill kit, you can clean up small spills.

    • Alert people in the immediate area.[6]

    • Wearing appropriate PPE, control the spread of the liquid by creating a dike with absorbent material, working from the outside in.

    • For powders, gently cover with absorbent material to avoid making them airborne.

    • Collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.[7]

  • Major Spills: For large or highly dangerous spills, evacuate the area immediately and call for emergency assistance.[6]

Disposal Plan:

  • All waste generated from handling this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.[4]

  • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste should be collected in a separate, labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

References

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